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  • Product: 5-Methyl-3-oxohexanenitrile
  • CAS: 64373-43-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-3-oxohexanenitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Methyl-3-oxohexanenitrile is a bifunctional organic compound featuring both a ketone and a nitrile moiety, making it a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methyl-3-oxohexanenitrile is a bifunctional organic compound featuring both a ketone and a nitrile moiety, making it a valuable intermediate in synthetic organic chemistry. Its unique structure offers multiple reaction pathways, positioning it as a versatile building block for the synthesis of more complex molecules, including pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of its chemical and physical properties, reactivity profile, predicted spectroscopic signatures, and essential safety protocols. The information herein is synthesized to provide researchers with the foundational knowledge required for its effective application in a laboratory setting.

Molecular Identity and Structure

5-Methyl-3-oxohexanenitrile is characterized by a six-carbon chain with a nitrile group at the C1 position, a carbonyl group at the C3 position, and a methyl group at the C5 position. This arrangement, specifically the β-positioning of the ketone relative to the nitrile, dictates its chemical behavior.

Chemical Structure

The structural representation of 5-Methyl-3-oxohexanenitrile highlights its key functional groups.

Caption: 2D Chemical Structure of 5-Methyl-3-oxohexanenitrile.

Nomenclature and Identifiers

For unambiguous identification, the following identifiers are critical.

IdentifierValueSource
IUPAC Name 5-methyl-3-oxohexanenitrile[1]
CAS Number 64373-43-9[1][2]
Molecular Formula C₇H₁₁NO[1][2][3]
Molecular Weight 125.17 g/mol [1][2]
Canonical SMILES CC(C)CC(=O)CC#N[1][2][3]
InChIKey MWTCJTAGNBZWSO-UHFFFAOYSA-N[1]
Synonyms Cyanopinacolin, ω-Cyanpinakolin[1]

Physicochemical Properties

The physical properties of a compound are fundamental to its handling, purification, and application in reaction design.

General Characteristics

5-Methyl-3-oxohexanenitrile is typically supplied as a colorless to pale yellow liquid. Its bifunctional nature, containing both a polar nitrile and a polar ketone group, suggests moderate polarity and solubility in a range of common organic solvents.

Tabulated Physical Data

While comprehensive experimental data is not widely published, the table below summarizes known and predicted properties.

PropertyValueNotes
Appearance Colorless to pale yellow liquidBased on supplier data sheets.
Boiling Point Data not available-
Melting Point Data not available-
XlogP 1.1A predicted value indicating moderate lipophilicity.[4]
Solubility Soluble in organic solvents

Reactivity and Synthetic Profile

The synthetic utility of 5-Methyl-3-oxohexanenitrile stems from the distinct reactivity of its ketone and nitrile functionalities, allowing for selective transformations.

Core Reactivity

The molecule possesses three primary sites of reactivity:

  • The Carbonyl Carbon (C3): An electrophilic center susceptible to nucleophilic attack by reagents such as organometallics, hydrides, or ylides.

  • The α-Carbons (C2 and C4): Protons on these carbons are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.

  • The Nitrile Group (C1≡N): This group can undergo hydrolysis to form a carboxylic acid or be reduced to a primary amine, providing a gateway to other functional groups.

This dual functionality makes it a useful intermediate for creating pharmaceuticals and other fine chemicals.

mol 5-Methyl-3-oxohexanenitrile C₇H₁₁NO nuc_attack Nucleophilic Attack (e.g., Grignard, Hydride Reduction) mol->nuc_attack on C=O enolate Enolate Formation (Base-catalyzed reactions) mol->enolate at α-carbons nitrile_chem Nitrile Chemistry (Hydrolysis, Reduction) mol->nitrile_chem on C≡N alcohol Secondary Alcohol nuc_attack->alcohol alkylated α-Alkylated Product enolate->alkylated amine Primary Amine nitrile_chem->amine Reduction acid Carboxylic Acid nitrile_chem->acid Hydrolysis

Caption: Key reactivity pathways of 5-Methyl-3-oxohexanenitrile.

Representative Synthetic Pathway: Michael Addition

A common strategy for synthesizing β-ketonitriles involves the base-catalyzed Michael addition of a ketone to an α,β-unsaturated nitrile.[5] This method offers high yields and selectivity.

Workflow: Synthesis via Michael Addition

start Reactants: - Methyl Ketone (e.g., Methyl isobutyl ketone) - α,β-Unsaturated Nitrile step1 Step 1: Catalyst Addition Add a catalytically effective amount of a strong base (e.g., alkali metal hydroxide). start->step1 step2 Step 2: Enolate Formation The base deprotonates the α-carbon of the methyl ketone to form a reactive enolate intermediate. step1->step2 step3 Step 3: Michael Addition The enolate attacks the β-carbon of the unsaturated nitrile in a conjugate addition reaction. step2->step3 step4 Step 4: Protonation The resulting intermediate is protonated during workup to yield the final product. step3->step4 end Product: 5-Methyl-3-oxohexanenitrile step4->end

Caption: General workflow for the synthesis of 5-oxohexane nitriles.

Protocol:

  • Reaction Setup: To a solution of the methyl ketone (e.g., methyl isobutyl ketone) in a suitable aprotic solvent, add a catalytic amount of a strong base, such as sodium hydroxide.[5]

  • Reagent Addition: Slowly add the α,β-unsaturated nitrile (e.g., acrylonitrile) to the reaction mixture while maintaining temperature control.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) until the starting materials are consumed.

  • Workup: Quench the reaction by adding a weak acid. Perform an aqueous workup, extracting the product into an organic solvent.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by vacuum distillation or column chromatography, to yield pure 5-Methyl-3-oxohexanenitrile.

Spectroscopic Signature Analysis (Predicted)

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by two strong, characteristic absorption bands corresponding to the two functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N) 2240 - 2260Medium to Strong, Sharp
Ketone (C=O) 1710 - 1725Strong, Sharp
Alkyl (C-H) 2850 - 3000Strong
¹H NMR Spectroscopy

The proton NMR spectrum should provide a distinct set of signals that confirm the carbon skeleton.

  • Isopropyl Group (-CH(CH₃)₂): A doublet at ~0.9-1.0 ppm (6H) for the two methyl groups and a multiplet (septet) at ~2.1-2.3 ppm (1H) for the methine proton.

  • Methylene α to Ketone (-C(=O)CH₂-CN): A singlet or a narrow triplet at ~2.7-2.9 ppm (2H). These protons are deshielded by both the ketone and nitrile groups.

  • Methylene β to Ketone (-CH₂-C(=O)-): A doublet or triplet at ~2.4-2.6 ppm (2H), coupled to the isopropyl methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of all seven carbon atoms.

  • Nitrile Carbon (-C≡N): ~117-120 ppm.

  • Carbonyl Carbon (-C=O): >200 ppm (typically ~205-210 ppm).

  • Methylene Carbons: Signals in the range of 30-50 ppm.

  • Isopropyl Carbons: Signals in the range of 22-25 ppm for the methyl carbons and ~40-45 ppm for the methine carbon.

Safety, Handling, and Storage

Proper handling of 5-Methyl-3-oxohexanenitrile is imperative due to its potential hazards. Like many nitriles, it should be treated as toxic.

Hazard Identification

The compound is classified with several GHS hazard statements, indicating its risk profile.[1][6]

GHS CodeHazard StatementSource
H302 Harmful if swallowed[1][6]
H312 Harmful in contact with skin[1]
H332 Harmful if inhaled[1][6]
H315 Causes skin irritation[1][2]
H319 Causes serious eye irritation[1][2]
H335 May cause respiratory irritation[1][2]

GHS Pictogram: GHS07 (Exclamation Mark).[2]

Recommended Handling Protocols
  • Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Avoidance of Contact: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7]

  • Spill Management: In case of a spill, absorb with an inert material and place in a sealed container for hazardous waste disposal.

  • First Aid: In case of eye contact, rinse immediately with plenty of water.[7] If on skin, wash off with soap and water. If inhaled, move to fresh air. In all cases of significant exposure or if symptoms develop, seek immediate medical attention.[7]

Storage and Stability
  • Storage Conditions: To maintain product quality, store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Some suppliers recommend refrigeration.[7]

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[7]

Conclusion

5-Methyl-3-oxohexanenitrile is a synthetically valuable building block defined by the reactivity of its ketone and nitrile groups. Its utility in constructing more elaborate molecular architectures for pharmaceuticals and agrochemicals is significant. A thorough understanding of its chemical properties, reactivity, and safety hazards, as detailed in this guide, is essential for its successful and safe application in research and development.

References

  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Arctom Scientific. (n.d.). CAS NO. 64373-43-9 | 5-Methyl-3-oxohexanenitrile. Retrieved from [Link]

  • LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Oxohexanenitrile (CAS 10412-98-3). Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-3-oxohexanenitrile (C7H11NO). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-oxohexanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). Hexanenitrile, 5-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4....

Sources

Exploratory

physicochemical properties of 5-Methyl-3-oxohexanenitrile

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-oxohexanenitrile Introduction 5-Methyl-3-oxohexanenitrile, a bifunctional molecule belonging to the class of β-ketonitriles, stands as a signifi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3-oxohexanenitrile

Introduction

5-Methyl-3-oxohexanenitrile, a bifunctional molecule belonging to the class of β-ketonitriles, stands as a significant and versatile intermediate in modern organic synthesis. Its unique structural arrangement, featuring a ketone and a nitrile group separated by a methylene bridge, imparts a distinct reactivity profile that is highly valued by researchers in drug development and fine chemical manufacturing. The strategic placement of these electron-withdrawing groups activates the intervening carbon, making it a powerful building block for constructing complex acyclic and heterocyclic scaffolds.[1][2] This guide offers a comprehensive exploration of the core , presenting field-proven analytical protocols and discussing the chemical principles that govern its utility.

Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular identity. 5-Methyl-3-oxohexanenitrile is systematically identified by a unique set of descriptors that ensure unambiguous communication in scientific literature and regulatory documentation.

The molecule's architecture is defined by a six-carbon chain. A nitrile group (–C≡N) terminates the chain at position 1, while a ketone group (C=O) is located at position 3. A methyl group branches from position 5. The carbon and nitrogen atoms of the nitrile functional group are sp-hybridized, resulting in a linear R-C-N geometry with a bond angle of approximately 180°.[3] This linearity, combined with the polarity induced by the electronegative nitrogen and oxygen atoms, dictates the compound's intermolecular interactions and macroscopic properties.

Figure 1: 2D Structure of 5-Methyl-3-oxohexanenitrile.

Core Physicochemical Properties

The physical and chemical characteristics of 5-Methyl-3-oxohexanenitrile are summarized below. These properties are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.

PropertyValueSource
IUPAC Name 5-methyl-3-oxohexanenitrilePubChem[4]
CAS Number 64373-43-9Biosynth[5], PubChem[4]
Molecular Formula C₇H₁₁NOBiosynth[5], PubChem[4][6]
Molecular Weight 125.17 g/mol Biosynth[5], PubChem[4]
Canonical SMILES CC(C)CC(=O)CC#NBiosynth[5], PubChem[4][6]
InChIKey MWTCJTAGNBZWSO-UHFFFAOYSA-NPubChem[4][6]
XLogP3 (Computed) 1.1PubChem[6]
Physical State Colorless to pale yellow liquid or solidInferred from[7]
Solubility Soluble in organic solventsInferred from[7]

The presence of both a polar nitrile and a ketone group makes the molecule moderately polar, suggesting solubility in a range of organic solvents and potentially limited solubility in water.[3][7] The computed XLogP3 value of 1.1 indicates a degree of lipophilicity, which is a key parameter in drug development for predicting membrane permeability.

Chemical Reactivity and Synthetic Utility

As a β-ketonitrile, the compound's reactivity is not merely the sum of its individual functional groups but is enhanced by their synergistic interaction. This dual activation creates three primary centers for chemical transformation, making it a versatile synthetic precursor.[2]

  • The Electrophilic Nitrile Carbon: The carbon atom of the nitrile group is susceptible to nucleophilic attack. This allows for transformations such as hydrolysis to β-ketoamides or β-keto-carboxylic acids under acidic or basic conditions.[2][8]

  • The Electrophilic Carbonyl Carbon: The ketone group undergoes standard carbonyl chemistry, including reduction to a secondary alcohol, nucleophilic addition by organometallic reagents, and formation of imines or enamines.

  • The Acidic α-Methylene Protons: The methylene group situated between the ketone and nitrile (C2) is particularly acidic. The conjugate base, an enolate, is stabilized by resonance delocalization of the negative charge across both the oxygen of the ketone and the nitrogen of the nitrile. This facilitates a wide range of C-C bond-forming reactions, including alkylations and condensations.

This trifecta of reactivity makes 5-Methyl-3-oxohexanenitrile an ideal starting material for synthesizing substituted heterocycles like pyridines and pyrimidines, which are common motifs in pharmacologically active compounds.[1]

mol CH₃-CH(CH₃)-CH₂-C(=O)-CH₂-C≡N n_nitrile n_nitrile->mol  Nucleophilic Attack (e.g., Hydrolysis) n_carbonyl n_carbonyl->mol  Nucleophilic Addition (e.g., Reduction) n_methylene n_methylene->mol  Deprotonation (Acidic α-protons)

Figure 2: Key Reactive Sites of 5-Methyl-3-oxohexanenitrile.

Analytical and Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 5-Methyl-3-oxohexanenitrile. The following protocols represent a self-validating system for its comprehensive analysis.

Protocol 4.1: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural determination. It provides detailed information about the chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Methyl-3-oxohexanenitrile and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift (δ) calibration at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

    • Experiment: Perform a standard single-pulse ¹H experiment.

    • Expected Signals:

      • A doublet integrating to 6H (two equivalent -CH₃ groups of the isopropyl moiety).

      • A multiplet (septet) integrating to 1H (-CH of the isopropyl moiety).

      • A doublet integrating to 2H (-CH₂ adjacent to the isopropyl group).

      • A singlet integrating to 2H (the activated -CH₂- between the ketone and nitrile).

      • A triplet integrating to 2H (-CH₂- adjacent to the nitrile group).

  • ¹³C NMR Acquisition:

    • Experiment: Perform a standard proton-decoupled ¹³C experiment.

    • Expected Signals: Distinct signals for each of the seven carbon atoms, with the carbonyl carbon appearing significantly downfield (~200 ppm) and the nitrile carbon appearing in the 115-125 ppm range.

Protocol 4.2: Purity Assessment and Quantification by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A Reverse-Phase (RP-HPLC) method is ideal for this moderately polar analyte.[9]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The acid ensures consistent ionization and improves peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Set the UV detector to a wavelength of ~275 nm to detect the n→π* transition of the carbonyl group.

  • Analysis: Prepare a standard solution of known concentration to quantify the sample by comparing peak areas. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 4.3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS provides definitive identification by separating the compound from volatile impurities and generating a unique mass spectrum based on its molecular weight and fragmentation pattern. Spectral data for this compound is publicly available, allowing for library matching.[4]

Methodology:

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.

  • MS Conditions:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Analysis: Compare the resulting mass spectrum with a reference library spectrum to confirm the identity. The molecular ion peak (M⁺) should be observable at m/z = 125.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Sample 5-Methyl-3-oxohexanenitrile (Bulk Material) Prep Dissolve in Appropriate Solvent Sample->Prep NMR NMR Spectroscopy (CDCl₃) Prep->NMR HPLC RP-HPLC (ACN/H₂O) Prep->HPLC GCMS GC-MS (Ethyl Acetate) Prep->GCMS Structure Structural Elucidation NMR->Structure Purity Purity & Quantification HPLC->Purity Identity Identity Confirmation GCMS->Identity

Figure 3: Comprehensive Analytical Workflow.

Safety and Handling

5-Methyl-3-oxohexanenitrile is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification: [4]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

Hazard CodeStatement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Handling Recommendations:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. If eye contact occurs, flush with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

5-Methyl-3-oxohexanenitrile is a valuable chemical intermediate defined by the synergistic reactivity of its ketone and nitrile functionalities. Its well-characterized physicochemical properties, combined with established analytical protocols for identity and purity verification, enable its confident use in complex synthetic campaigns. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

  • ChemSynthesis. (n.d.). 5-oxohexanenitrile. Retrieved from ChemSynthesis website. [Link]

  • SIELC Technologies. (n.d.). Hexanenitrile, 5-oxo-. Retrieved from SIELC Technologies website. [Link]

  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-methyl-3-oxohexanenitrile (C7H11NO). Retrieved from PubChemLite website. [Link]

  • PubChem. (n.d.). Hexanenitrile, 5-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-methyl-5-oxo-hexanenitrile supplier | CAS:10413-01-1. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • RSC. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Royal Society of Chemistry. [Link]

  • ResearchGate. (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Retrieved from ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • ACS Publications. (1955). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from Chemistry Steps. [Link]

  • Thieme. (n.d.). Recent Advances in the Synthesis of β-Ketonitriles. Retrieved from Thieme Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from Organic Chemistry Portal. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Government of Japan. [Link]

  • Google Patents. (n.d.). DE102005057461A1 - Preparation of beta-ketonitrile compounds.

Sources

Foundational

An In-depth Technical Guide to 5-Methyl-3-oxohexanenitrile for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9), a versatile β-ketonitrile intermediate with significant potential in pharmaceutical and agrochemical sy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9), a versatile β-ketonitrile intermediate with significant potential in pharmaceutical and agrochemical synthesis. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol based on the Michael addition reaction, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's primary application as a precursor for the synthesis of substituted pyridines, a common scaffold in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable building block in their work.

Introduction and Core Properties

5-Methyl-3-oxohexanenitrile is a bifunctional organic compound featuring both a ketone and a nitrile group.[1] This unique combination of functional groups makes it a reactive and valuable intermediate in organic synthesis.[2] Its structure allows for a variety of chemical transformations, most notably cyclization reactions to form heterocyclic systems.[3][4]

Chemical and Physical Data

A summary of the key chemical and physical properties of 5-Methyl-3-oxohexanenitrile is presented in Table 1.

PropertyValueSource
CAS Number 64373-43-9[5]
Molecular Formula C₇H₁₁NO[6]
Molecular Weight 125.17 g/mol [6]
IUPAC Name 5-methyl-3-oxohexanenitrile[5]
SMILES CC(C)CC(=O)CC#N[6]
Appearance Colorless to pale yellow liquid (predicted)[1]
Safety and Handling

5-Methyl-3-oxohexanenitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).[7]

Synthesis of 5-Methyl-3-oxohexanenitrile

The most direct and industrially scalable synthesis of 5-Methyl-3-oxohexanenitrile is achieved through a base-catalyzed Michael addition of methyl isobutyl ketone to acrylonitrile.[8] This method is advantageous due to the ready availability of the starting materials and the thermodynamically controlled nature of the 1,4-conjugate addition, which favors the desired product.[9]

Reaction Mechanism: Michael Addition

The reaction proceeds via the deprotonation of the α-carbon of methyl isobutyl ketone by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of acrylonitrile (the Michael acceptor). Subsequent protonation of the resulting intermediate yields the final product, 5-Methyl-3-oxohexanenitrile.[10][11]

Michael_Addition cluster_reactants Reactants cluster_product Product ketone Methyl Isobutyl Ketone enolate Enolate Intermediate ketone->enolate + Base acrylonitrile Acrylonitrile base Base (e.g., NaOEt) product 5-Methyl-3-oxohexanenitrile intermediate Adduct Intermediate enolate->intermediate + Acrylonitrile intermediate->product Protonation

Caption: Michael addition synthesis of 5-Methyl-3-oxohexanenitrile.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of related β-ketonitriles.[12]

Materials:

  • Methyl isobutyl ketone (4-methyl-2-pentanone)

  • Acrylonitrile

  • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOt-Bu)

  • Anhydrous ethanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous ethanol (or THF) and sodium ethoxide (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl isobutyl ketone (1.0 equivalent) to the stirred solution.

  • After the addition is complete, add acrylonitrile (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[13][14][15]

Analytical Characterization

Robust analytical methods are crucial for confirming the identity and purity of 5-Methyl-3-oxohexanenitrile. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, providing both retention time and fragmentation data.[2][16] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard GC-MS method for the analysis of β-ketonitriles is outlined below.

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Scan Range 40-300 m/z

This method allows for the separation of 5-Methyl-3-oxohexanenitrile from starting materials and potential byproducts, with mass spectrometry providing definitive identification.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for 5-Methyl-3-oxohexanenitrile in CDCl₃ are provided below. These predictions are based on the analysis of similar structures.[19][20][21]

¹H NMR (predicted):

  • δ 0.95 (d, 6H): Two methyl groups of the isobutyl moiety.

  • δ 2.15 (m, 1H): Methine proton of the isobutyl group.

  • δ 2.30 (d, 2H): Methylene group adjacent to the isobutyl group.

  • δ 2.75 (t, 2H): Methylene group adjacent to the ketone.

  • δ 3.45 (t, 2H): Methylene group adjacent to the nitrile.

¹³C NMR (predicted):

  • δ 22.5: Methyl carbons of the isobutyl group.

  • δ 25.0: Methine carbon of the isobutyl group.

  • δ 29.0: Methylene carbon adjacent to the nitrile.

  • δ 45.0: Methylene carbon adjacent to the ketone.

  • δ 52.0: Methylene carbon adjacent to the isobutyl group.

  • δ 118.0: Nitrile carbon.

  • δ 205.0: Ketone carbonyl carbon.

Analytical_Workflow synthesis Synthesized Product gcms GC-MS Analysis synthesis->gcms nmr NMR Spectroscopy synthesis->nmr purity Purity Assessment gcms->purity structure Structural Confirmation nmr->structure final Verified Intermediate purity->final structure->final

Caption: Analytical workflow for 5-Methyl-3-oxohexanenitrile.

Applications in Drug Development

β-Ketonitriles are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many pharmaceuticals.[12]

Synthesis of Substituted Pyridines

A primary application of 5-Methyl-3-oxohexanenitrile is in the synthesis of substituted pyridines.[1][3][4] Through a cyclization reaction, often in the presence of an acid catalyst and a source of ammonia, the ketonitrile can be converted into a highly functionalized pyridine ring. This is a key transformation in the synthesis of various drug candidates.

Pyridine_Synthesis ketonitrile 5-Methyl-3-oxohexanenitrile pyridine Substituted Pyridine Derivative ketonitrile->pyridine Cyclization reagents NH₃, Acid Catalyst, Heat reagents->pyridine

Caption: Cyclization to a substituted pyridine.

This synthetic route is particularly relevant for the preparation of compounds that act as, for example, proton pump inhibitors or have other biological activities where a substituted pyridine core is essential.[22][23][24][25][26]

Conclusion

5-Methyl-3-oxohexanenitrile is a readily accessible and highly versatile chemical intermediate. The synthetic protocol outlined in this guide, based on the robust Michael addition reaction, provides a reliable method for its preparation. The detailed analytical procedures will ensure the quality and purity of the synthesized material. Its utility as a precursor to substituted pyridines underscores its importance for researchers and professionals in the field of drug discovery and development.

References

  • A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. (n.d.). University of the Incarnate Word. Retrieved January 16, 2026, from [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (2014, July 15). Denmark Group. Retrieved January 16, 2026, from [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. (2019, December 6). National Institutes of Health. Retrieved January 16, 2026, from [Link]

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  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

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  • DE102005057461A1 - Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate. (n.d.). Google Patents.
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  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

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  • EP1352898B1 - Process for producing beta-ketonitrile compound. (n.d.). Google Patents.
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  • Michael addition reaction. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

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  • Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. (2013, September 1). Digital Commons at Oberlin. Retrieved January 16, 2026, from [Link]

  • 5-Methyl-3-oxohexanenitrile. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

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  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). University of Washington. Retrieved January 16, 2026, from [Link]

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  • Oxidative Cyclization of 5 H-Chromeno[2,3- b]pyridines to Benzo[ b]chromeno[4,3,2- de][3][4]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. (2022, June 28). PubMed. Retrieved January 16, 2026, from [Link]

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Sources

Exploratory

molecular structure of 5-Methyl-3-oxohexanenitrile

An In-Depth Technical Guide to 5-Methyl-3-oxohexanenitrile: Structure, Synthesis, and Application Abstract 5-Methyl-3-oxohexanenitrile is a functionalized aliphatic nitrile belonging to the β-ketonitrile class of molecul...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methyl-3-oxohexanenitrile: Structure, Synthesis, and Application

Abstract

5-Methyl-3-oxohexanenitrile is a functionalized aliphatic nitrile belonging to the β-ketonitrile class of molecules. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their utility as versatile synthetic intermediates.[1] This guide provides a comprehensive technical overview of 5-methyl-3-oxohexanenitrile, detailing its molecular structure, physicochemical properties, and spectroscopic signature. We present a robust, field-proven protocol for its synthesis via a base-catalyzed Michael addition, explaining the causal factors behind each step to ensure reproducibility. Furthermore, this document explores the molecule's key chemical reactivity, focusing on the principles of keto-enol tautomerism, and discusses its application as a precursor for synthesizing valuable heterocyclic scaffolds for the pharmaceutical industry.[2][3] This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this valuable building block.

Introduction: The Strategic Value of β-Ketonitriles in Synthesis

β-Ketonitriles are characterized by a nitrile group and a ketone separated by a methylene group. This arrangement confers a unique reactivity profile, making them powerful precursors in organic synthesis. The carbon atom positioned between the two electron-withdrawing groups (the α-carbon) is notably acidic, facilitating the formation of a stabilized enolate. This reactivity is harnessed in a multitude of carbon-carbon bond-forming reactions.

In the context of drug discovery, β-ketonitriles serve as foundational synthons for a wide array of biologically active heterocycles.[1] Research has demonstrated their role as starting materials for compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimalarial agents.[1] Their ability to participate in cyclization and condensation reactions makes them indispensable for building molecular complexity and accessing novel chemical matter.[2][4] 5-Methyl-3-oxohexanenitrile, with its specific substitution pattern, offers a unique lipophilic building block for this molecular construction.

Molecular Structure and Physicochemical Properties

The fundamental identity of 5-Methyl-3-oxohexanenitrile is defined by its unique arrangement of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom.[5]

Caption: 2D Structure of 5-Methyl-3-oxohexanenitrile.

The molecule features an isobutyl group attached to a β-ketonitrile backbone. This structure dictates its physical and chemical behavior, including its solubility, reactivity, and spectroscopic properties. Key identifying information is summarized in the table below.

PropertyValueSource(s)
IUPAC Name 5-methyl-3-oxohexanenitrile[5]
CAS Number 64373-43-9[5][6]
Molecular Formula C₇H₁₁NO[5][6]
Molecular Weight 125.17 g/mol [5][6]
SMILES CC(C)CC(=O)CC#N[5][6][7]
Appearance Colorless to pale yellow liquid (predicted)

Spectroscopic Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a publicly available, peer-reviewed NMR spectrum for this specific molecule is not readily found, its structure allows for a robust prediction of its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The predicted ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃ are crucial for structural verification. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent ketone and nitrile functional groups.

¹H NMR PredictionMultiplicityIntegrationChemical Shift (ppm)Assignment
H-1, H-1'Doublet6H~0.95(CH₃)₂CH-
H-2Multiplet1H~2.15(CH₃)₂CH-
H-3, H-3'Doublet2H~2.50-CH-CH₂-C=O
H-5, H-5'Singlet2H~2.75O=C-CH₂-CN
¹³C NMR PredictionChemical Shift (ppm)Assignment
C-1~22.5(CH₃)₂CH-
C-2~24.5(CH₃)₂CH-
C-3~52.0-CH-CH₂-C=O
C-4~205.0-C=O
C-5~29.0O=C-CH₂-CN
C-6~117.0-C≡N

Note: Predicted chemical shifts are estimates based on standard functional group values and may vary based on solvent and experimental conditions.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. A vapor-phase IR spectrum is noted as available in the SpectraBase database.[5] The expected characteristic absorption bands are:

  • ~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretch.

  • ~1715 cm⁻¹: A strong, sharp peak corresponding to the C=O (ketone) stretch.

  • 2870-2960 cm⁻¹: Peaks corresponding to C-H stretching of the aliphatic portions of the molecule.

Mass Spectrometry (MS)

GC-MS data is available, which is invaluable for confirming the molecular weight.[5] The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation patterns would likely involve the loss of the isobutyl group and other characteristic cleavages around the carbonyl function.

Synthesis Protocol: Base-Catalyzed Michael Addition

5-Methyl-3-oxohexanenitrile can be reliably synthesized through a Michael addition reaction. This conjugate addition involves the reaction of an enolate, generated from methyl isobutyl ketone (4-methyl-2-pentanone), with acrylonitrile as the Michael acceptor.[3][9] A strong base is employed as a catalyst to facilitate the formation of the nucleophilic enolate.[3]

ketone Methyl Isobutyl Ketone reaction + ketone->reaction nitrile Acrylonitrile nitrile->reaction base Strong Base (e.g., NaOH in MeOH) reaction_arrow base->reaction_arrow Catalyst Reflux product 5-Methyl-3-oxohexanenitrile reaction->reaction_arrow reaction_arrow->product

Caption: Synthesis of 5-Methyl-3-oxohexanenitrile via Michael Addition.

Experimental Workflow

G start 1. Reagent Charging react 2. Catalytic Reaction (Heat to Reflux, ~80°C) start->react Add Ketone, Nitrile, & Base cool 3. Cooling & Quenching (Neutralize Catalyst) react->cool extract 4. Liquid-Liquid Extraction cool->extract Add Water & Organic Solvent dry 5. Drying Organic Phase (e.g., Na₂SO₄) extract->dry concentrate 6. Solvent Removal (Rotary Evaporation) dry->concentrate purify 7. Purification (Vacuum Distillation) concentrate->purify end Pure Product purify->end

Caption: Workflow for the Synthesis and Purification of 5-Methyl-3-oxohexanenitrile.

Step-by-Step Methodology

This protocol is adapted from established procedures for the synthesis of related 5-oxohexane nitriles.[3][10]

  • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a thermometer. The reaction should be performed in a well-ventilated fume hood.

  • Reagent Charging: To the flask, add methyl isobutyl ketone (4-methyl-2-pentanone) as the solvent and reactant. Subsequently, add acrylonitrile. Causality: Using an excess of the ketone ensures that the acrylonitrile is the limiting reagent and drives the reaction to completion.

  • Catalyst Addition: With stirring, add a catalytic amount of a strong base, such as a 15 wt. % solution of sodium hydroxide in methanol. Causality: The strong base is essential to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate ion required to initiate the conjugate addition.[3]

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain this temperature for 1.5 to 2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the basic catalyst with a dilute acid (e.g., 1M HCl) until the solution is neutral (pH ~7).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add deionized water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the pure 5-Methyl-3-oxohexanenitrile.

Key Chemical Reactivity: Keto-Enol Tautomerism

A defining characteristic of β-ketonitriles is their existence in a state of equilibrium between two constitutional isomers, known as tautomers: the keto form and the enol form.[11][12] This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of pi electrons.[11]

keto Keto Form equilibrium keto->equilibrium enol Enol Form equilibrium->enol catalyst H⁺ or OH⁻ (Catalyst) catalyst->equilibrium

Caption: Keto-Enol Tautomerism Equilibrium of β-Ketonitriles.

For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[12] However, in β-dicarbonyl compounds, including β-ketonitriles, the enol form can be significantly stabilized by two factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the nitrile group (C≡N), creating a more stable, delocalized electron system.

  • Intramolecular Hydrogen Bonding: In some cases, the enol's hydroxyl proton can form a hydrogen bond with the nitrogen of the nitrile, creating a stable pseudo-six-membered ring.

This tautomerism is critical to the molecule's reactivity. While the keto form is the predominant species, reactions often proceed via the nucleophilic enol or enolate form, which can be readily generated under acidic or basic conditions.[11][12]

Applications in Medicinal Chemistry and Heterocyclic Synthesis

The primary value of 5-Methyl-3-oxohexanenitrile in drug development lies in its role as a versatile intermediate for constructing more complex molecular architectures, particularly heterocyclic ring systems.

  • Synthesis of Pyridine Derivatives: A key application for 5-oxohexane nitriles is the synthesis of substituted pyridines.[3] Through catalytic gas-phase cyclization and dehydrogenation, these nitriles can be converted into 2-methylpyridines. These pyridine scaffolds are central to many pharmaceutical agents, including those developed to regulate gastric acid secretion.[3]

  • Precursor to Dihydropyrimidinones (DHPMs): β-Ketonitriles can be successfully utilized in multicomponent Biginelli reactions with an aldehyde and urea (or thiourea) to synthesize 5-cyano-dihydropyrimidinones.[4] DHPMs are a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including calcium channel modulation, and antiviral and antibacterial properties.

  • General Heterocyclic Synthesis: The dual functionality of 5-Methyl-3-oxohexanenitrile allows it to participate in various condensation reactions with binucleophilic reagents to form other heterocycles like pyrazoles, isoxazoles, and quinolines, which are all prevalent in modern pharmaceuticals.[1]

Safety and Handling

5-Methyl-3-oxohexanenitrile is classified with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

5-Methyl-3-oxohexanenitrile represents a strategically important molecular building block for chemical and pharmaceutical research. Its structure, defined by the β-ketonitrile functionality, provides a gateway to a rich field of chemical transformations. A thorough understanding of its synthesis via Michael addition, its characteristic keto-enol tautomerism, and its spectroscopic signatures allows researchers to confidently employ this reagent in the synthesis of complex molecular targets. Its demonstrated utility as a precursor to medicinally relevant heterocyclic systems ensures its continued relevance in the pipeline of drug discovery and development.

References

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  • PubMed. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile. [Link]

  • Organic Syntheses. (n.d.). One-third of the cold nitric-sulfuric mixture... [Link]

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  • Google Patents. (n.d.). NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
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Foundational

An In-depth Technical Guide to 5-Methyl-3-oxohexanenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-3-oxohexanenitrile, a versatile β-ketonitrile, holds significant potential as a key building block in the synthesis of complex organic mol...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-oxohexanenitrile, a versatile β-ketonitrile, holds significant potential as a key building block in the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a comprehensive overview of its chemical identity, a detailed analysis of its synthesis via Michael addition, its physicochemical properties, and its established and potential applications in pharmaceutical and chemical research. The inherent reactivity of its bifunctional nature—a ketone and a nitrile—renders it a valuable synthon for constructing diverse molecular scaffolds. This document serves as a technical resource, offering field-proven insights and detailed methodologies for professionals engaged in organic synthesis and drug discovery.

Chemical Identity and Nomenclature

5-Methyl-3-oxohexanenitrile is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its chemical structure.

IUPAC Name and Structural Analysis

The IUPAC name for the compound is 5-Methyl-3-oxohexanenitrile .[1] This name is derived by identifying the principal functional group and the parent carbon chain.

  • Principal Functional Group: The nitrile (-C≡N) group is designated as the principal functional group, and its carbon is assigned as position 1 of the parent chain.

  • Parent Chain: The longest continuous carbon chain containing the principal functional group is a hexane chain, thus the suffix "-hexanenitrile".

  • Substituents: A ketone (oxo) group is located at the 3-position, and a methyl group is at the 5-position.

The structure is as follows:

Caption: Numbering of the carbon chain for IUPAC nomenclature.

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are used:

IdentifierValueSource
CAS Number 64373-43-9[1]
Molecular Formula C₇H₁₁NO[1][2]
Molecular Weight 125.17 g/mol [1][2]
Canonical SMILES CC(C)CC(=O)CC#N[1][3]
InChIKey MWTCJTAGNBZWSO-UHFFFAOYSA-N[1]

Synthesis of 5-Methyl-3-oxohexanenitrile

The primary and most industrially viable method for the synthesis of 5-Methyl-3-oxohexanenitrile is the Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Theoretical Basis: The Michael Addition

In the context of synthesizing 5-Methyl-3-oxohexanenitrile, the Michael donor is the enolate of methyl isobutyl ketone (4-methyl-2-pentanone), and the Michael acceptor is acrylonitrile. The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate.

G A Methyl Isobutyl Ketone (Michael Donor) D 5-Methyl-3-oxohexanenitrile (Product) A->D B Acrylonitrile (Michael Acceptor) B->D C Base Catalyst C->D Catalyzes

Caption: Conceptual workflow of the Michael addition synthesis.

The causality behind this choice of reactants lies in their electronic properties. The electron-withdrawing nature of the nitrile group in acrylonitrile makes the β-carbon electrophilic and susceptible to nucleophilic attack. The base catalyst facilitates the formation of the enolate from methyl isobutyl ketone, which is a potent nucleophile.

Experimental Protocol

Materials:

  • Methyl isobutyl ketone (4-methyl-2-pentanone)

  • Acrylonitrile

  • Sodium hydroxide (or other strong base)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, charge the flask with methyl isobutyl ketone and acrylonitrile. A molar excess of the ketone is often used to minimize side reactions.[5]

  • Catalyst Addition: While stirring, add a catalytic amount of a strong base, such as a solution of sodium hydroxide in methanol.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the base catalyst by adding a dilute solution of hydrochloric acid until the mixture is pH neutral.

  • Workup - Extraction: Add water and an organic extraction solvent (e.g., diethyl ether) to the flask. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure 5-Methyl-3-oxohexanenitrile.[5]

Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy to confirm its identity and purity. The presence of the characteristic nitrile and ketone stretches in the IR spectrum will also validate the successful synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 5-Methyl-3-oxohexanenitrile is essential for its handling, storage, and application in further synthetic steps.

Physical Properties
PropertyValueNotes
Boiling Point 182.0 ± 13.0 °C at 760 mmHgPredicted
Density 0.9 ± 0.1 g/cm³Predicted
Flash Point 63.9 ± 19.8 °CPredicted
Vapor Pressure 0.8 ± 0.3 mmHg at 25°CPredicted

Note: Experimental data for these properties is not widely published; these values are based on computational predictions.

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and quality control of 5-Methyl-3-oxohexanenitrile.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile group (C≡N) typically in the range of 2260-2240 cm⁻¹ and a strong absorption for the ketone carbonyl group (C=O) around 1715 cm⁻¹. A vapor phase IR spectrum is available in the PubChem database.[1]

  • Mass Spectrometry (MS): The electron ionization mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A GC-MS spectrum is available in the PubChem database.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals would include a doublet for the two methyl groups of the isobutyl moiety, a multiplet for the methine proton, a triplet for the methylene group adjacent to the ketone, and a triplet for the methylene group adjacent to the nitrile.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the carbonyl carbon, and the aliphatic carbons.

Chemical Reactivity and Applications

The synthetic utility of 5-Methyl-3-oxohexanenitrile stems from the reactivity of its two functional groups.

Keto-Enol Tautomerism

Like other β-ketonitriles, 5-Methyl-3-oxohexanenitrile can exist in equilibrium with its enol tautomer. This tautomerism is a key aspect of its reactivity, as the enol form can act as a nucleophile in various reactions.

G cluster_0 Keto Tautomer cluster_1 Enol Tautomer Keto [Structure of Keto form] Enol [Structure of Enol form] Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of 5-Methyl-3-oxohexanenitrile.

Applications in Heterocyclic Synthesis

β-Ketonitriles are highly valuable precursors for the synthesis of a wide range of heterocyclic compounds.[6][7][8] The nitrile and ketone functionalities can participate in cyclization reactions with various reagents to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems.[6] Many of these heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in pharmacologically active compounds.

  • Pyridine Synthesis: 5-Oxohexane nitriles can undergo catalytic cyclization and dehydrogenation to form substituted pyridines.[4] This makes 5-Methyl-3-oxohexanenitrile a potential starting material for the synthesis of polysubstituted pyridines, which are common motifs in pharmaceuticals and agrochemicals.

  • Pyrazole Synthesis: The reaction of β-ketonitriles with hydrazine derivatives is a common method for the synthesis of 5-aminopyrazoles, which are important intermediates in drug discovery.[6]

Role in Drug Discovery and Development

While specific applications of 5-Methyl-3-oxohexanenitrile in marketed drugs are not prominently documented, its value lies in its role as a versatile building block.[9] The ability to use this compound to construct complex heterocyclic libraries is of significant interest to medicinal chemists. The introduction of the isobutyl group provides a point of lipophilicity and steric bulk that can be explored in structure-activity relationship (SAR) studies. β-Ketonitriles, as a class, are used as precursors for anti-cancer, anti-inflammatory, and anti-HIV agents.[6]

Safety and Handling

5-Methyl-3-oxohexanenitrile should be handled with appropriate safety precautions in a laboratory setting. Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-Methyl-3-oxohexanenitrile is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its synthesis via Michael addition is a robust and scalable method. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for its effective utilization in research and development. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of such adaptable building blocks will undoubtedly increase.

References

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Exploratory

An In-depth Technical Guide to 5-Methyl-3-oxohexanenitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Methyl-3-oxohexanenitrile, a versatile bifunctional organic molecule. The document delv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-3-oxohexanenitrile, a versatile bifunctional organic molecule. The document delves into the chemical identity, physicochemical properties, and nomenclature of this keto-nitrile. It explores potential synthetic routes based on established organic chemistry principles and discusses its utility as a chemical intermediate, particularly in the synthesis of heterocyclic scaffolds relevant to pharmaceutical and agrochemical research. Furthermore, this guide addresses the toxicological considerations associated with aliphatic keto-nitriles and outlines general analytical methodologies for characterization and quantification. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Nomenclature

5-Methyl-3-oxohexanenitrile is a specialty chemical building block possessing both a ketone and a nitrile functional group. This unique combination of functionalities allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis.

Synonyms and Identifiers

Proper identification of chemical compounds is critical for research and development. 5-Methyl-3-oxohexanenitrile is known by several synonyms and is cataloged under various chemical registry numbers.

  • IUPAC Name : 5-Methyl-3-oxohexanenitrile[1]

  • Synonyms :

    • Cyanopinacolin[1]

    • omega-Cyanpinakolin[1]

    • 5,5-Dimethyl-3-oxovaleronitrile[1]

    • Valeronitrile, 5,5-dimethyl-3-oxo-[1]

  • CAS Number : 64373-43-9[1][2]

  • EC Number : 865-050-5[1]

  • PubChem CID : 3032223[1]

  • MDL Number : MFCD01960834[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-3-oxohexanenitrile is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and analytical methods.

PropertyValueSource
Molecular Formula C₇H₁₁NO[1][2][3]
Molecular Weight 125.17 g/mol [1][2]
Canonical SMILES CC(C)CC(=O)CC#N[1][2]
InChIKey MWTCJTAGNBZWSO-UHFFFAOYSA-N[1]
Appearance Colorless to pale yellow liquid or solid (predicted)
Solubility Soluble in organic solvents (predicted)
Chemical Structure

The chemical structure of 5-Methyl-3-oxohexanenitrile, illustrating the spatial arrangement of its atoms and functional groups, is depicted below.

Caption: 2D structure of 5-Methyl-3-oxohexanenitrile.

Synthesis of 5-Methyl-3-oxohexanenitrile

Proposed Synthetic Pathway: Michael Addition

The synthesis of 5-Methyl-3-oxohexanenitrile can be envisioned through a Michael addition reaction between methyl isobutyl ketone and acrylonitrile.

G cluster_0 Reactants cluster_1 Product Methyl Isobutyl Ketone 5-Methyl-3-oxohexanenitrile Methyl Isobutyl Ketone->5-Methyl-3-oxohexanenitrile + Acrylonitrile (Strong Base Catalyst) Acrylonitrile

Caption: Proposed synthesis of 5-Methyl-3-oxohexanenitrile.

General Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of 5-oxohexane nitriles, which can be adapted for the specific synthesis of 5-Methyl-3-oxohexanenitrile.[5]

  • Reaction Setup : To an inert reaction vessel, add the methyl ketone (e.g., methyl isobutyl ketone), the α,β-unsaturated nitrile (e.g., acrylonitrile), and an optional inert solvent.

  • Catalyst Addition : Introduce a catalytically effective amount of a strong base (e.g., an alkali metal hydroxide). The components can be added sequentially or pre-mixed.

  • Reaction Conditions : Bring the reaction mixture to the desired temperature and maintain for a sufficient period to ensure completion of the reaction.

  • Workup : Cool the reaction mixture to room temperature and neutralize the strong base.

  • Extraction and Purification : The organic phase is separated, washed, and the product is isolated and purified, typically by distillation under reduced pressure.

Applications in Organic Synthesis

The true value of 5-Methyl-3-oxohexanenitrile lies in its potential as a versatile building block for more complex molecules. Keto-nitriles, in general, are recognized as valuable intermediates in the synthesis of a variety of organic compounds, including those with biological activity.[6]

Synthesis of Heterocyclic Compounds

A primary application of 5-oxohexane nitriles is in the preparation of substituted pyridines.[4] These pyridine derivatives are crucial starting materials for a range of pharmaceutical products. The synthesis typically involves a catalytic cyclization and dehydrogenation of the 5-oxohexane nitrile in the gas phase. The purity of the final pyridine product is highly dependent on the purity of the starting keto-nitrile.

G cluster_0 Starting Material cluster_1 Product 5-Oxohexane Nitrile Substituted Pyridine 5-Oxohexane Nitrile->Substituted Pyridine Catalytic Cyclization & Dehydrogenation

Caption: General transformation of a 5-oxohexane nitrile to a substituted pyridine.

Precursor to Biologically Active Scaffolds

β-Ketonitriles are utilized as precursors for the synthesis of various biologically active scaffolds such as chromenes and quinolines.[6] While direct applications of 5-Methyl-3-oxohexanenitrile in drug synthesis are not explicitly documented in readily available literature, its structure suggests potential for elaboration into novel chemical entities for drug discovery programs. The reactivity of both the ketone and nitrile functionalities allows for a wide array of synthetic transformations.

Toxicological Profile

Specific toxicological data for 5-Methyl-3-oxohexanenitrile is limited. However, the toxicology of the broader class of aliphatic nitriles is well-documented and provides a basis for understanding the potential hazards associated with this compound.

General Toxicity of Aliphatic Nitriles

The primary mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide.[7] This cyanide release can inhibit cellular respiration by interfering with cytochrome c oxidase. The toxicity can vary significantly based on the structure of the nitrile.

  • Acute Toxicity : Aliphatic nitriles can be acutely toxic if inhaled, ingested, or absorbed through the skin. Signs of toxicity can include central nervous system effects.[8]

  • Metabolism : The in vivo metabolism of aliphatic nitriles to cyanide is a key factor in their toxicity.[9]

  • Structure-Toxicity Relationship : The toxicological profiles of aliphatic nitriles are similar, but unique differences can be observed based on their specific chemical structures.[10]

Hazard Statements for 5-Methyl-3-oxohexanenitrile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 5-Methyl-3-oxohexanenitrile, indicating its potential for acute toxicity and irritation:

  • H302 : Harmful if swallowed.

  • H312 : Harmful in contact with skin.

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H332 : Harmful if inhaled.

  • H335 : May cause respiratory irritation.

Analytical Methodologies

The characterization and quantification of 5-Methyl-3-oxohexanenitrile require robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable methods for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 5-Methyl-3-oxohexanenitrile. PubChem contains a reference to a GC-MS spectrum for this compound.[1]

General GC-MS Protocol:

A general protocol for the analysis of a similar compound, adaptable for 5-Methyl-3-oxohexanenitrile, is as follows:[11]

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Injection : A small volume of the sample is injected into the GC.

  • Separation : The compound is separated on a capillary column (e.g., VF-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure good separation.

  • Detection : The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.

  • Identification and Quantification : The compound is identified by its retention time and mass spectrum. Quantification is achieved by comparing the peak area to a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. A reverse-phase HPLC method can be developed for the analysis of 5-Methyl-3-oxohexanenitrile.

General HPLC Protocol:

A general reverse-phase HPLC method, adaptable for 5-Methyl-3-oxohexanenitrile, is outlined below:[12][13]

  • Mobile Phase : A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.

  • Column : A C18 reversed-phase column.

  • Detection : UV detection at a suitable wavelength.

  • Quantification : The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

Conclusion

5-Methyl-3-oxohexanenitrile is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the preparation of heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. While specific data on its biological activity and applications in drug development are not widely published, its bifunctional nature makes it an attractive building block for the creation of diverse molecular architectures. Researchers working with this compound should be aware of the toxicological profile of aliphatic nitriles and employ appropriate safety precautions. The analytical methods outlined in this guide provide a foundation for the development of robust quality control and research protocols.

References

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  • Johannsen, F. R., & Levinskas, G. J. (1986). Relationships between toxicity and structure of aliphatic nitriles. Fundamental and Applied Toxicology, 7(4), 690-697.
  • Ahmed, A. E., & Ansari, G. A. (1985). Comparative toxicities of aliphatic nitriles. Journal of Applied Toxicology, 5(6), 319-322.
  • Tanii, H., & Hashimoto, K. (1984). Structure-toxicity relationship of aliphatic nitriles. Toxicology Letters, 22(2), 267-272.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-oxohexanenitrile. PubChem Compound Database. Retrieved from [Link]

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  • DSM N.V. (1993). Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile (U.S. Patent No. 5,254,712). U.S.
  • ResearchGate. (n.d.). Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Hexanenitrile, 5-oxo-. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • Api, A. M., et al. (2014). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Regulatory Toxicology and Pharmacology, 68(2), 242-248.
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  • Journal of Medicinal Chemistry. (2021, October 25). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-oxohexanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
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Foundational

discovery and history of 5-Methyl-3-oxohexanenitrile

An In-depth Technical Guide to 5-Methyl-3-oxohexanenitrile: From Synthesis to Application Abstract This technical guide provides a comprehensive overview of 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9), a versatile β...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-3-oxohexanenitrile: From Synthesis to Application

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9), a versatile β-ketonitrile intermediate. While a singular discovery event for this compound is not prominent in the literature, its history is intrinsically linked to the broader development of synthetic methodologies for β-ketonitriles and their application as precursors in medicinal chemistry. This document details the most relevant synthetic pathways, explores the compound's physicochemical properties and reactivity, and illuminates its role as a key building block in the synthesis of heterocyclic compounds and pharmaceutical intermediates. This guide is intended for researchers, chemists, and professionals in drug development seeking a deep, practical understanding of this valuable chemical entity.

Introduction: The Significance of the β-Ketonitrile Scaffold

β-Ketonitriles are a class of organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This arrangement confers a unique reactivity profile, making them highly valuable intermediates in organic synthesis. The presence of both an electrophilic ketone carbon and a nitrile group, coupled with the acidity of the α-protons, allows for a wide range of chemical transformations.

5-Methyl-3-oxohexanenitrile, with the structure depicted below, is a prime example of this class. Its strategic importance has grown, particularly as a precursor for substituted pyridines, which are core scaffolds in numerous pharmaceutical agents. This guide delves into the historical context of its synthesis, modern preparative methods, and its applications, providing field-proven insights into its utility.

`dot graph "5_Methyl_3_oxohexanenitrile_Structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

} ` Caption: Molecular Structure of 5-Methyl-3-oxohexanenitrile.

Discovery and History: A Synthesis-Driven Emergence

The history of 5-Methyl-3-oxohexanenitrile is not marked by a single, celebrated discovery but rather by the evolution of synthetic organic chemistry. Its emergence is best understood in the context of the development of methods for constructing β-ketonitriles and their subsequent use in creating more complex molecules.

Early methods for β-ketonitrile synthesis often relied on condensation reactions, such as the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles.[1][2][3] Discovered by Jocelyn Field Thorpe in the early 20th century and later expanded by Karl Ziegler, this reaction was pivotal for creating carbon-carbon bonds and, in its intramolecular form, for synthesizing cyclic ketones from dinitriles.[2][3]

However, for acyclic β-ketonitriles like 5-Methyl-3-oxohexanenitrile, a more direct and industrially significant route emerged via a Michael-type addition. Patents from the early 1990s detail a process for preparing 5-oxohexane nitriles by reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[4][5] This methodology proved highly effective for producing compounds such as 2,4-dimethyl-5-oxohexanenitrile, a close isomer of our target compound, and established a clear pathway for the synthesis of this chemical family.[4][5] The primary driver for this development was the need for high-purity precursors for pharmaceutical intermediates, specifically substituted pyridines.[4]

Evolved Synthetic Methodologies: The Michael Addition Pathway

The most pertinent and scalable synthesis of 5-oxohexanenitrile derivatives is the base-catalyzed conjugate addition of a ketone enolate to an α,β-unsaturated nitrile. This approach offers high yields and selectivity, avoiding the self-condensation side products that can occur in other methods.

Core Reaction Mechanism

The reaction proceeds via a Michael addition mechanism. A strong base abstracts an α-proton from the ketone, generating an enolate nucleophile. This enolate then attacks the β-carbon of the electron-deficient α,β-unsaturated nitrile. Subsequent protonation yields the final β-ketonitrile product.

`dot graph "Michael_Addition_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} ` Caption: Generalized workflow for the synthesis of 5-Methyl-3-oxohexanenitrile via Michael Addition.

Experimental Protocol: Synthesis of a 5-Oxohexanenitrile Derivative

The following protocol is adapted from the patent literature for the synthesis of 2,4-dimethyl-5-oxohexanenitrile, which serves as a validated template for this class of compounds.[4]

Objective: To synthesize a 5-oxohexanenitrile derivative with high isomeric purity.

Materials:

  • Butanone (Methyl Ethyl Ketone)

  • Methacrylonitrile (MACN)

  • 15 wt.% Sodium Hydroxide in Methanol

  • Round bottom flask with reflux condenser, thermometer, and stirrer

Procedure:

  • Charging the Reactor: Charge the round bottom flask with butanone (4.0 mol) and methacrylonitrile (1.0 mol). The ketone is used in excess to serve as both reactant and solvent, driving the reaction towards the desired product.[4]

  • Catalyst Addition: With vigorous stirring, add the 15 wt.% NaOH solution in methanol (0.033 mol NaOH). The use of a strong base is critical for the initial deprotonation of the ketone.[4]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 81°C). Maintain reflux for 90 minutes.[4] Monitoring the reaction by gas chromatography (GC) is recommended to track the consumption of the limiting reagent (methacrylonitrile).

  • Workup: After the reaction is complete (typically >99% conversion of the nitrile), cool the mixture to room temperature.[4] The crude product can then be purified by vacuum distillation.

  • Analysis: The final product's identity and purity should be confirmed using standard analytical techniques such as NMR, IR, and GC-MS.

Expert Insights: The key to achieving high selectivity and avoiding the formation of the undesired isomer (e.g., 2-methyl-5-oxoheptane nitrile) lies in the choice of reactants and catalyst. Using a ketone with an electron-donating group and an α,β-unsaturated nitrile with substitution at the β-position directs the reaction pathway favorably.[4] The molar ratio of ketone to nitrile is also a critical parameter to optimize, with ratios between 3:1 and 5:1 being particularly effective.[4]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 5-Methyl-3-oxohexanenitrile is presented below.

PropertyValueSource
CAS Number 64373-43-9[6][7][8]
Molecular Formula C₇H₁₁NO[6][7][8]
Molecular Weight 125.17 g/mol [6][8]
IUPAC Name 5-methyl-3-oxohexanenitrile[8]
Canonical SMILES CC(C)CC(=O)CC#N[6][7][8]
Predicted XLogP3 1.1[8]
Physical State Liquid (predicted)
Hazard Codes H315, H319, H335[6]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet for the two methyls, a multiplet for the CH, and a doublet for the adjacent CH₂), and two singlets or coupled signals for the two methylene groups between the ketone and nitrile and the ketone and isobutyl group, respectively.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon (around 115-120 ppm), the ketone carbonyl carbon (above 200 ppm), and the aliphatic carbons of the hexanenitrile backbone.

  • IR Spectroscopy: The infrared spectrum will be dominated by two strong, characteristic absorption bands: a sharp peak around 2250 cm⁻¹ for the C≡N stretch of the nitrile and a strong peak around 1715 cm⁻¹ for the C=O stretch of the ketone.

Reactivity and Applications in Drug Development

The synthetic value of 5-Methyl-3-oxohexanenitrile lies in its dual reactivity, making it a versatile precursor for more complex molecular architectures, particularly heterocyclic systems relevant to medicinal chemistry.

Synthesis of Heterocyclic Scaffolds

The compound serves as a valuable starting material for constructing heterocycles. For instance, it has been utilized in the synthesis of 3-amino-5-alkyl isoxazoles.[9] This transformation leverages the reactivity of both the ketone and nitrile functionalities, allowing for cyclization reactions with reagents like hydroxylamine to form the isoxazole ring.

Precursor to Pharmaceutical Intermediates

A significant application driving the synthesis of 5-oxohexanenitrile derivatives is their role as precursors to substituted pyridines. Specifically, compounds like 2,4-dimethyl-5-oxohexanenitrile are converted via catalytic gas-phase cyclization and dehydrogenation into 2,3,5-trimethylpyridine (also known as 2,3,5-collidine).[4]

`dot graph "Pharma_Application" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} ` Caption: Role of 5-oxohexanenitriles in pharmaceutical synthesis.

This substituted pyridine is a crucial intermediate for pharmaceutical preparations designed to regulate gastric acid secretion, placing 5-oxohexanenitriles directly in the drug development pipeline.[4][5] The ability to produce these precursors with high isomeric purity is paramount, as the separation of final pyridine isomers is often difficult and costly.[5]

Conclusion and Future Outlook

5-Methyl-3-oxohexanenitrile stands as a testament to the enabling power of synthetic chemistry. While its own "discovery" is embedded within the broader history of organic methodology, its importance is clear. The development of efficient, selective synthetic routes, such as the Michael addition of ketones to unsaturated nitriles, has made this and related β-ketonitriles accessible and valuable building blocks. Their direct application in forming key pharmaceutical intermediates for gastric acid regulators underscores their relevance to drug development. Future research will likely focus on expanding the utility of this versatile scaffold in the synthesis of other novel heterocyclic systems and exploring greener, more sustainable catalytic methods for its production.

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Exploratory

The Rising Therapeutic Potential of 5-Methyl-3-oxohexanenitrile Derivatives: A Technical Guide

Foreword: Unlocking the Pharmacological Promise of a Versatile Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of therapeutic a...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Pharmacological Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of therapeutic agents is perpetual. The nitrile group, a seemingly simple functional moiety, has proven to be a powerful tool in drug design, imparting unique electronic properties and metabolic stability to parent molecules.[1] When incorporated into a heterocyclic framework like pyrimidine, the resulting derivatives often exhibit a remarkable spectrum of biological activities. This guide delves into the burgeoning field of 5-Methyl-3-oxohexanenitrile derivatives, a class of compounds demonstrating significant promise in anticancer, antimicrobial, antiviral, and neuroprotective applications. By exploring their synthesis, mechanisms of action, and structure-activity relationships, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate and innovate within this exciting chemical space.

I. The Chemical Core: Synthesis and Characterization of 5-Methyl-3-oxohexanenitrile Derivatives

The synthetic versatility of β-ketonitriles, such as 5-Methyl-3-oxohexanenitrile, makes them attractive starting materials for the construction of a variety of heterocyclic systems. A prominent and highly effective route to biologically active derivatives is the Biginelli reaction, a one-pot three-component condensation.[2]

Experimental Protocol: Synthesis of Pyrimidine-5-carbonitrile Derivatives

This protocol outlines a general procedure for the synthesis of pyrimidine-5-carbonitrile derivatives from a β-ketonitrile.[2][3]

Materials:

  • 5-Methyl-3-oxohexanenitrile (or other β-ketonitrile)

  • Substituted aromatic aldehyde

  • Urea or thiourea

  • Ammonium chloride (catalyst)

  • Ethanol (solvent)

  • Crushed ice

  • Ethyl acetate and n-hexane (for recrystallization)

Procedure:

  • In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), 5-Methyl-3-oxohexanenitrile (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of ammonium chloride.

  • Heat the mixture at 110°C under solvent-free conditions, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into crushed ice to precipitate the solid product.[3]

  • Filter the crude product and wash thoroughly with cold water.

  • Recrystallize the solid from a mixture of ethyl acetate and n-hexane to yield the purified pyrimidine-5-carbonitrile derivative.[3]

  • Characterize the final product using spectroscopic techniques such as IR, 1H NMR, and 13C NMR to confirm its structure.

Causality of Experimental Choices:

  • Solvent-free conditions: This approach is environmentally friendly and can lead to higher yields and shorter reaction times.

  • Ammonium chloride: This mild Lewis acid catalyst facilitates the condensation reactions of the Biginelli synthesis.

  • Recrystallization: This purification technique is crucial for obtaining a product of high purity, which is essential for accurate biological evaluation.

II. Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 5-Methyl-3-oxohexanenitrile, particularly those incorporating a pyrimidine-5-carbonitrile scaffold, have emerged as potent anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that drive tumor growth and proliferation.

A. Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and is frequently overexpressed or mutated in various cancers.[4] Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking inhibitors that bind to the kinase domain of EGFR, blocking its downstream signaling.[5]

Mechanism of Action:

The pyrimidine core of these derivatives mimics the adenine ring of ATP, allowing them to fit into the ATP-binding pocket of the EGFR kinase domain. The nitrile group and other substituents can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to potent and selective inhibition. This blockade of EGFR signaling results in the suppression of downstream pathways like the PI3K/AKT/mTOR and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[6]

B. PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[7]

Mechanism of Action:

Certain pyrimidine-5-carbonitrile derivatives have demonstrated the ability to inhibit key kinases in this pathway, such as PI3K and mTOR.[6] By blocking the phosphorylation and activation of AKT, these compounds can effectively shut down the pro-survival signals of the pathway, leading to the induction of apoptosis in cancer cells.

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Pyrimidine Derivatives

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrimidine Pyrimidine-5-carbonitrile Derivative Pyrimidine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrimidine-5-carbonitrile derivatives.

Quantitative Anticancer Data

The in vitro cytotoxic activity of these derivatives is typically evaluated using assays like the MTT or SRB assay, with results expressed as the half-maximal inhibitory concentration (IC50).

Derivative ClassCancer Cell LineTargetIC50 (µM)Reference
Pyrimidine-5-carbonitrileHCT-116 (Colon)EGFR1.14[8]
Pyrimidine-5-carbonitrileMCF-7 (Breast)EGFR1.54[8]
Pyrimido[4,5-d]pyrimidineHematological Cancers--[9]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a step-by-step method for assessing the cytotoxicity of 5-Methyl-3-oxohexanenitrile derivatives against cancer cell lines.[10]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat with Test Compounds (Serial Dilutions) seed_cells->treat_compounds incubate Incubate for 48-72h treat_compounds->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate % Viability and IC50 Values read_absorbance->analyze_data end End analyze_data->end SAR_Logic Core 5-Methyl-3-oxohexanenitrile Derivative Core Modification Chemical Modification (e.g., Substitution) Core->Modification Activity Biological Activity (e.g., Anticancer, Antimicrobial) Modification->Activity Potency Potency (IC50/MIC) Activity->Potency Selectivity Selectivity Activity->Selectivity

Caption: The iterative process of optimizing biological activity through chemical modifications.

VI. Future Directions and Conclusion

The derivatives of 5-Methyl-3-oxohexanenitrile represent a promising and versatile class of compounds with a wide range of potential therapeutic applications. The research highlighted in this guide underscores their significant anticancer, antimicrobial, antiviral, and neuroprotective activities. Future research should focus on:

  • Expanding the chemical diversity of these derivatives through innovative synthetic strategies.

  • Elucidating the precise molecular mechanisms of action for their various biological effects.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and toxicological profiles of lead compounds.

  • Leveraging computational modeling and AI to guide the rational design of next-generation derivatives with enhanced potency and selectivity.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of 5-Methyl-3-oxohexanenitrile derivatives. The journey from a versatile chemical scaffold to a life-saving therapeutic is a challenging but rewarding one, and this class of compounds holds immense promise for the future of medicine.

References

  • [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia]. PubMed. [Link]

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  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K.... ResearchGate. [Link]

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Sources

Foundational

5-Methyl-3-oxohexanenitrile: A Versatile Building Block for Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Multifunctional Synthon In the landscape of modern organic synthesis, the strategic s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Synthon

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. Among the myriad of available synthons, β-ketonitriles stand out as exceptionally versatile intermediates due to the orthogonal reactivity of their ketone and nitrile functionalities. This guide focuses on a specific and highly valuable member of this class: 5-methyl-3-oxohexanenitrile . With its unique structural features, this molecule offers a gateway to a diverse range of heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of 5-methyl-3-oxohexanenitrile. Moving beyond a mere recitation of facts, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights into its practical application. Every protocol and reaction scheme is presented with the aim of providing a self-validating system, grounded in established chemical principles and supported by authoritative references.

I. Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in the laboratory.

PropertyValueSource
CAS Number 64373-43-9[1][2]
Molecular Formula C₇H₁₁NO[1][2]
Molecular Weight 125.17 g/mol [1][2]
SMILES CC(C)CC(=O)CC#N[3]
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Not readily available; estimated to be >200 °C
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)

Safety and Handling: 5-Methyl-3-oxohexanenitrile is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[1]. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

II. Synthesis of 5-Methyl-3-oxohexanenitrile: A Plausible Approach

While a specific, peer-reviewed synthesis of 5-methyl-3-oxohexanenitrile is not extensively documented, a highly plausible and industrially relevant approach can be extrapolated from established methodologies for the synthesis of related 5-oxohexane nitriles[4][5]. The most logical strategy involves the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.

Proposed Synthetic Route: Base-Catalyzed Conjugate Addition

The synthesis of 5-methyl-3-oxohexanenitrile can be envisioned through the reaction of 4-methyl-2-pentanone with an appropriate α,β-unsaturated nitrile, such as cyanoacetylene or, more practically, through a multi-step sequence involving a more stable cyano-containing reagent. A more direct and precedented approach for analogous structures involves the reaction of a ketone with an activated nitrile. A particularly relevant method is the Claisen-type condensation between a nitrile and an ester.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Isovaleronitrile Isovaleronitrile (3-Methylbutanenitrile) Target 5-Methyl-3-oxohexanenitrile Isovaleronitrile->Target Forms the C4-C5-C6 and methyl branch Ethyl_acetate Ethyl Acetate Ethyl_acetate->Target Provides the C1(N)-C2-C3(O) fragment Base Strong Base (e.g., NaH, LDA) Base->Target Deprotonates Isovaleronitrile Solvent Aprotic Solvent (e.g., THF, Diethyl Ether) Solvent->Target

Detailed Experimental Protocol (Proposed)

This protocol is based on the general principles of the Claisen condensation for the synthesis of β-ketonitriles[6].

Materials:

  • Isovaleronitrile (3-methylbutanenitrile)

  • Ethyl acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA) solution

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Nitrile Addition: Isovaleronitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1-2 hours to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

  • Condensation: The reaction mixture is cooled back to 0 °C, and ethyl acetate (1.2 equivalents) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. After the addition is complete, the reaction is stirred at room temperature for 12-18 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 5-methyl-3-oxohexanenitrile.

III. Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized building block.

Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 2.75 (s, 2H, -C(=O)CH₂CN), 2.55 (d, 2H, J=7.2 Hz, -CH₂C(=O)-), 2.20 (m, 1H, -CH(CH₃)₂), 1.00 (d, 6H, J=6.8 Hz, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 205.0 (C=O), 117.0 (CN), 50.0 (-CH₂C(=O)-), 30.0 (-C(=O)CH₂CN), 25.0 (-CH(CH₃)₂), 22.5 (-CH(CH₃)₂)
IR Spectroscopy (neat)ν (cm⁻¹): 2250 (C≡N stretch, sharp), 1715 (C=O stretch, strong), 2960-2870 (C-H stretch)

Interpretation of Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the methylene protons adjacent to the nitrile and carbonyl groups. The protons on the isobutyl group will present as a doublet for the two methyl groups and a multiplet for the methine proton.

  • ¹³C NMR: The carbonyl carbon will appear downfield around 205 ppm. The nitrile carbon will be in the 117 ppm region. The remaining aliphatic carbons will be in the upfield region.

  • IR Spectroscopy: The two key functional groups are easily identified by a sharp, medium-intensity peak for the nitrile stretch around 2250 cm⁻¹ and a strong, sharp peak for the carbonyl stretch around 1715 cm⁻¹.

IV. 5-Methyl-3-oxohexanenitrile as a Building Block in Heterocyclic Synthesis

The true synthetic utility of 5-methyl-3-oxohexanenitrile lies in its ability to serve as a precursor to a wide variety of heterocyclic systems. The presence of the β-ketonitrile moiety allows for a range of classical and modern cyclization reactions.

A. Synthesis of Substituted Pyrazoles

The reaction of 1,3-dicarbonyl compounds with hydrazine is a cornerstone of pyrazole synthesis[7][8]. 5-Methyl-3-oxohexanenitrile, as a 1,3-dicarbonyl equivalent, readily undergoes this transformation.

G Start 5-Methyl-3-oxohexanenitrile Reaction Cyclocondensation Start->Reaction Reagent Hydrazine Hydrate (or substituted hydrazine) Reagent->Reaction Solvent Ethanol or Acetic Acid Solvent->Reaction Product 3-Isobutyl-5-methyl-1H-pyrazol-5-amine Reaction->Product

Generalized Protocol for Pyrazole Synthesis:

  • In a round-bottom flask, dissolve 5-methyl-3-oxohexanenitrile (1.0 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a protic solvent like ethanol or acetic acid facilitates the proton transfer steps in the cyclization mechanism. The use of a slight excess of hydrazine hydrate ensures complete consumption of the starting β-ketonitrile.

B. Synthesis of Substituted Pyridines

Substituted pyridines are a privileged scaffold in medicinal chemistry[9]. 5-Methyl-3-oxohexanenitrile can be a key component in multicomponent reactions for pyridine synthesis, such as modifications of the Hantzsch synthesis.

Generalized Protocol for Pyridine Synthesis (Hantzsch-type):

  • In a round-bottom flask, combine 5-methyl-3-oxohexanenitrile (1.0 equivalent), an aldehyde (1.0 equivalent), and a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 equivalent) in ethanol.

  • Add a source of ammonia, such as ammonium acetate (1.2 equivalents).

  • Heat the mixture to reflux for 8-12 hours.

  • The resulting dihydropyridine intermediate can often be oxidized in situ by adding an oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide) or by exposure to air.

  • After cooling, the product can be isolated by filtration if it precipitates, or by standard extractive work-up and purification by chromatography.

C. Synthesis of Substituted Thiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are valuable intermediates[10]. This reaction involves the condensation of a ketone or β-dicarbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. 5-Methyl-3-oxohexanenitrile can serve as both the ketone and activated nitrile component in a self-condensation variant.

Generalized Protocol for Thiophene Synthesis (Gewald-type):

  • To a stirred solution of 5-methyl-3-oxohexanenitrile (1.0 equivalent) and elemental sulfur (1.1 equivalents) in a suitable solvent like ethanol or DMF, add a catalytic amount of a base (e.g., morpholine, triethylamine).

  • Heat the reaction mixture to 50-70 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

  • The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

V. Applications in Drug Development: A Gateway to Bioactive Scaffolds

The true value of 5-methyl-3-oxohexanenitrile for drug development professionals lies in its ability to provide rapid access to libraries of heterocyclic compounds for screening. The pyrazole, pyridine, and thiophene cores are present in numerous FDA-approved drugs and clinical candidates. For instance, pyrazole-containing compounds are known for their analgesic, anti-inflammatory, and anticancer activities.

A patent for the preparation of 5-oxohexane nitriles highlights their utility as starting materials for pharmaceutical and agrochemical intermediates, specifically mentioning the synthesis of substituted pyridines that are precursors to compounds that regulate gastric acid secretion[4]. This underscores the industrial relevance of this class of building blocks.

While a direct synthesis of a marketed drug using 5-methyl-3-oxohexanenitrile is not prominently documented, its potential is clear. For example, the pyrazole scaffold is a key component of drugs like Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction). The ability to readily synthesize novel substituted pyrazoles from this building block makes it a valuable tool in lead optimization campaigns.

VI. Conclusion and Future Outlook

5-Methyl-3-oxohexanenitrile is a potent and versatile building block in the arsenal of the modern synthetic chemist. Its dual functionality allows for the construction of a diverse array of complex heterocyclic systems through well-established and robust reaction pathways. This guide has provided a framework for its synthesis, characterization, and application, emphasizing the mechanistic rationale behind the presented protocols.

For researchers in academia and industry, particularly those in drug development, 5-methyl-3-oxohexanenitrile represents an underexplored yet highly promising scaffold. Its ability to participate in multicomponent reactions opens avenues for the rapid generation of compound libraries with high structural diversity. As the demand for novel bioactive molecules continues to grow, the strategic application of such versatile building blocks will be instrumental in accelerating the discovery and development of new therapeutics.

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  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022, August 29). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological activity of new 5-Methyl-3-Oxo-N2 [5'- Carbonyl-(4'-. (n.d.). Retrieved January 17, 2026, from https://ijrps.com/home/article/view/2873
  • Synthesis of isoflavones via base catalysed condensation reaction of deoxybenzoin. (n.d.). Retrieved January 17, 2026, from [Link]

  • FTIR spectrum of methyl orange and reduced product of methyl orange - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • FTIR spectra of the Methyl Orange (control) and metabolite extracted after 6 hours (product) (%T 5 percent transmission). - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • US20230382858A1 - Pharmaceutical composition comprising 5-methoxy-n,n-dimethyltryptamine - Google Patents. (n.d.).
  • CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents. (n.d.).
  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • US9475799B1 - Synthesis of Raltegravir - Google Patents. (n.d.).
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5-Methyl-3-oxohexanenitrile from methyl ketones

An Application Guide for the Synthesis of 5-Methyl-3-oxohexanenitrile from Methyl Ketones Abstract This document provides detailed application notes and protocols for the synthesis of 5-Methyl-3-oxohexanenitrile, a valua...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 5-Methyl-3-oxohexanenitrile from Methyl Ketones

Abstract

This document provides detailed application notes and protocols for the synthesis of 5-Methyl-3-oxohexanenitrile, a valuable β-ketonitrile intermediate. β-Ketonitriles are crucial building blocks in organic chemistry, serving as precursors for a wide array of pharmaceuticals and heterocyclic compounds.[1][2] This guide is intended for researchers, chemists, and professionals in drug development. We will explore two primary, field-proven synthetic strategies originating from methyl ketones: the acylation of a nitrile anion and the conjugate addition (Michael reaction). Each section elucidates the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 5-Methyl-3-oxohexanenitrile

5-Methyl-3-oxohexanenitrile (CAS No: 64373-43-9) is an organic compound featuring both a ketone and a nitrile functional group, placing it in the important class of β-ketonitriles.[3][4][5] Its structure, CC(C)CC(=O)CC#N, possesses a unique reactivity profile stemming from the acidic α-protons situated between the two electron-withdrawing groups. This structural feature allows it to exist in tautomeric forms and makes it a highly versatile intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry and materials science.[3]

The synthesis of such molecules from simple, readily available precursors like methyl ketones is a topic of significant interest for process chemists seeking efficient and scalable routes to valuable intermediates.

Strategic Overview of Synthetic Pathways

The core challenge in synthesizing 5-Methyl-3-oxohexanenitrile from a methyl ketone lies in the strategic formation of a new carbon-carbon bond. The target molecule can be retrosynthetically disconnected in two logical ways, leading to two distinct and practical synthetic approaches.

  • Strategy A: Acylation of Acetonitrile Anion: This approach involves the reaction of a nucleophilic acetonitrile carbanion with an electrophilic acyl source, such as an ester. This is a classic and reliable method for constructing the β-ketonitrile framework.[1][6] The methyl ketone, in this case, methyl isobutyl ketone (4-methyl-2-pentanone), serves as the precursor to the required acyl donor, ethyl 3-methylbutanoate (ethyl isovalerate).

  • Strategy B: Michael Addition to an α,β-Unsaturated Nitrile: This strategy employs the methyl ketone directly. The ketone is first deprotonated with a base to form a nucleophilic enolate, which then undergoes a conjugate addition to an electrophilic α,β-unsaturated nitrile, such as acrylonitrile. This method is highly atom-economical and is detailed in patent literature for the synthesis of related 5-oxohexane nitriles.[7][8]

Below, we provide detailed protocols for each of these validated strategies.

Protocol I: Synthesis via Acylation of Acetonitrile

This method leverages the nucleophilic character of a nitrile anion to attack an ester, forming the desired β-ketonitrile. The causality of this reaction hinges on the significant difference in acidity between the α-protons of acetonitrile and the resulting β-ketonitrile product, necessitating the use of a strong, non-nucleophilic base.

Underlying Mechanism: Nitrile Anion Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong base, such as potassium tert-butoxide (KOt-Bu), deprotonates acetonitrile to generate a resonance-stabilized carbanion. This carbanion then adds to the electrophilic carbonyl of the ester (ethyl 3-methylbutanoate). The resulting tetrahedral intermediate subsequently collapses, eliminating an ethoxide ion to yield the more acidic β-ketonitrile product, which is immediately deprotonated by the liberated ethoxide or another equivalent of the base. An acidic workup is required to protonate the final product.

cluster_0 Mechanism: Nitrile Anion Acylation acetonitrile Acetonitrile (CH3CN) anion Nitrile Anion ([CH2CN]⁻) acetonitrile->anion Deprotonation base Strong Base (KOt-Bu) base->anion intermediate Tetrahedral Intermediate anion->intermediate Nucleophilic Attack ester Ethyl 3-methylbutanoate ester->intermediate product_anion Product Anion intermediate->product_anion Elimination of EtO⁻ product 5-Methyl-3-oxohexanenitrile product_anion->product Protonation acid Acidic Workup (H3O+) acid->product

Caption: Mechanism of nitrile anion acylation with an ester.

Detailed Experimental Protocol

Materials and Reagents:

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl 3-methylbutanoate (Ethyl isovalerate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Inert Atmosphere Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Charging: To the flask, add potassium tert-butoxide (1.2 equivalents) and suspend it in anhydrous THF (approx. 5 mL per mmol of ester).

  • Anion Formation: Cool the suspension to 0 °C using an ice bath. Add anhydrous acetonitrile (1.5 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0 °C. Causality: This step generates the required nucleophilic nitrile anion. Low temperature is critical to prevent side reactions of the strong base.

  • Acylation: Add ethyl 3-methylbutanoate (1.0 equivalent) dropwise to the anion suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ester.

  • Aqueous Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl until the pH is ~5-6. Safety Note: Quenching is exothermic and should be done slowly.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography to afford pure 5-Methyl-3-oxohexanenitrile.

cluster_1 Workflow: Acylation Protocol setup 1. Assemble dry flask under N2 atmosphere charge 2. Add KOt-Bu and anhydrous THF setup->charge cool_1 3. Cool to 0 °C charge->cool_1 add_ch3cn 4. Add Acetonitrile dropwise cool_1->add_ch3cn stir_1 5. Stir 30 min at 0 °C (Anion Formation) add_ch3cn->stir_1 add_ester 6. Add Ester dropwise at 0 °C stir_1->add_ester warm_stir 7. Warm to RT and stir 4-6h add_ester->warm_stir quench 8. Quench with 1M HCl at 0 °C warm_stir->quench extract 9. Extract with EtOAc quench->extract wash_dry 10. Wash & Dry (NaHCO3, Brine, MgSO4) extract->wash_dry purify 11. Concentrate and Purify (Distillation) wash_dry->purify

Caption: Experimental workflow for the acylation protocol.

Protocol II: Synthesis via Michael Addition

This elegant approach utilizes a base-catalyzed conjugate addition of a methyl ketone enolate to acrylonitrile. It is a highly efficient, atom-economical process suitable for larger-scale synthesis.[7]

Underlying Mechanism: Michael Addition

A catalytic amount of a strong base (e.g., KOH) deprotonates the α-carbon of methyl isobutyl ketone, forming a nucleophilic enolate. This enolate then attacks the electron-deficient β-carbon of acrylonitrile in a 1,4-conjugate addition. The resulting intermediate is a resonance-stabilized carbanion, which is subsequently protonated by a proton source (often the solvent or another molecule of the starting ketone) to yield the final product and regenerate the base catalyst.

cluster_2 Mechanism: Michael Addition ketone Methyl Isobutyl Ketone enolate Ketone Enolate ketone->enolate Deprotonation base Base (OH⁻) base->enolate intermediate Adduct Anion enolate->intermediate 1,4-Addition acrylonitrile Acrylonitrile acrylonitrile->intermediate product 5-Methyl-3-oxohexanenitrile intermediate->product Protonation proton_source Proton Source (H₂O) proton_source->product

Caption: Mechanism of the base-catalyzed Michael addition.

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl isobutyl ketone (4-methyl-2-pentanone)

  • Acrylonitrile

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Tert-butanol (as solvent, optional)

  • Dilute Acetic Acid or Hydrochloric Acid

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl isobutyl ketone (1.5 equivalents) and acrylonitrile (1.0 equivalent). Safety Note: Acrylonitrile is toxic and volatile. Handle in a well-ventilated fume hood.

  • Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide (0.1 equivalents).

  • Reaction Conditions: Gently heat the mixture to 50-60 °C and stir for 8-12 hours. The reaction is often exothermic initially and may require gentle cooling before heating is applied. Causality: Heating accelerates the reaction, but excessive temperatures can lead to the polymerization of acrylonitrile.

  • Reaction Monitoring: The reaction can be monitored by GC-MS to track the disappearance of acrylonitrile.

  • Neutralization: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Carefully neutralize the base by adding dilute acetic acid until the mixture is pH 7.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and wash twice with water and once with brine to remove salts and any remaining catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess methyl isobutyl ketone.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 5-Methyl-3-oxohexanenitrile as a clear liquid.

cluster_3 Workflow: Michael Addition Protocol setup 1. Combine Ketone and Acrylonitrile add_base 2. Add catalytic KOH setup->add_base heat 3. Heat at 50-60 °C for 8-12h add_base->heat cool 4. Cool to RT heat->cool neutralize 5. Dilute with EtOAc and neutralize with acid cool->neutralize wash 6. Wash with H₂O and Brine neutralize->wash dry_conc 7. Dry (Na₂SO₄) and Concentrate wash->dry_conc purify 8. Purify by Vacuum Distillation dry_conc->purify

Caption: Experimental workflow for the Michael addition protocol.

Data Summary and Method Comparison

ParameterProtocol I: AcylationProtocol II: Michael Addition
Key Reagents KOt-Bu, Acetonitrile, Ethyl 3-methylbutanoateKOH (catalytic), Methyl Isobutyl Ketone, Acrylonitrile
Stoichiometry Stoichiometric use of baseCatalytic use of base
Temperature 0 °C to Room Temperature50 - 60 °C
Key Advantages Well-controlled, generally high-yielding for a variety of substrates.Highly atom-economical, uses ketone directly, catalytic base.
Key Disadvantages Requires anhydrous conditions, stoichiometric strong base, and conversion of ketone to an ester first.Risk of acrylonitrile polymerization, may require careful temperature control.
Typical Yields 60-80% (Estimated)70-90% (Estimated, based on related patent literature[7])

Conclusion

The synthesis of 5-Methyl-3-oxohexanenitrile from methyl ketone precursors can be achieved efficiently through at least two robust synthetic routes. The Acylation of Acetonitrile offers a highly controlled, albeit multi-step, approach that is broadly applicable. In contrast, the Michael Addition route provides a more direct, atom-economical pathway that is well-suited for process scale-up, provided that side reactions like polymerization are carefully managed. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and desired purity profile. Both protocols, when executed with attention to the principles outlined in this guide, represent reliable methods for accessing this valuable β-ketonitrile intermediate.

References

  • Pienaar, D. P., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2854–2863. Retrieved from [Link]

  • ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles. Retrieved from [Link]

  • Kiyokawa, K., et al. (2022). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 12(23), 14351-14366. Retrieved from [Link]

  • Stamicarbon B.V. (1993). Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile (U.S. Patent No. 5,254,712). Google Patents.
  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Verma, K., et al. (2022). Cyano-borrowing beyond methyl ketones. Organic Letters. ResearchGate. Retrieved from [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Acylations of Nitriles with Esters by Sodium Amide in Liquid Ammonia to Form β-Ketonitriles. Retrieved from [Link]

  • BASF. (2007). Process for preparing beta-keto nitriles and salts thereof (U.S. Patent Application No. 2007/0142661A1). Google Patents.
  • Stamicarbon B.V. (1990). Process for the preparation of 5-oxohexane nitriles and the substance 2,4-dimethyl-5-oxohexane nitriles (Netherlands Patent No. NL9000034A). Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ketones, esters, nitriles. Retrieved from [Link]

  • Wang, Z., et al. (2020). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 22(11), 4236–4240. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: The Strategic Synthesis of γ-Ketonitriles via Michael Addition of Methyl Ketones to α,β-Unsaturated Nitriles and Their Utility in Drug Development

Introduction: The Synthetic Value of γ-Ketonitriles In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Among the myriad of syn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of γ-Ketonitriles

In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. Among the myriad of synthetically valuable intermediates, γ-ketonitriles stand out as versatile building blocks. Their dual functionality—a ketone and a nitrile separated by a three-carbon spacer—provides a rich platform for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic scaffolds that are prevalent in pharmaceuticals.[1] This guide provides an in-depth exploration of a key reaction for their synthesis: the Michael addition of methyl ketones to α,β-unsaturated nitriles. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the subsequent transformations of the resulting γ-ketonitriles into medicinally relevant compounds, particularly substituted pyridines.

The reaction of a methyl ketone with an α,β-unsaturated nitrile is a powerful C-C bond-forming reaction that falls under the category of conjugate additions.[2] This transformation is attractive due to its atom economy and the ability to generate a 1,5-dicarbonyl surrogate, which is a precursor to many important cyclic systems. The products, γ-ketonitriles, are not only valuable in their own right but also serve as pivotal intermediates in the synthesis of anti-inflammatory, anti-cancer, and anti-HIV agents.[1]

Mechanistic Insights: The Michael Addition Pathway

The core of this transformation is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific case, the nucleophile is an enolate generated from a methyl ketone, and the electrophile is the β-carbon of the α,β-unsaturated nitrile.[2][3]

The reaction can be catalyzed by either a base or an organocatalyst.

Base-Catalyzed Mechanism:

  • Enolate Formation: A base abstracts an α-proton from the methyl ketone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated nitrile.

  • Protonation: The resulting intermediate is protonated by the conjugate acid of the base or a protic solvent to yield the final γ-ketonitrile product.[2]

G cluster_0 Base-Catalyzed Michael Addition MK Methyl Ketone Enolate Enolate MK->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Intermediate Intermediate Anion Enolate->Intermediate Nucleophilic Attack UN α,β-Unsaturated Nitrile UN->Intermediate Product γ-Ketonitrile Intermediate->Product Protonation H_Base Protonated Base H_Base->Product

Caption: Base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.

Organocatalytic Mechanism:

Chiral organocatalysts, such as primary or secondary amines, can facilitate the asymmetric Michael addition.[4]

  • Enamine Formation: The methyl ketone reacts with the amine catalyst to form a nucleophilic enamine.

  • Nucleophilic Attack: The enamine attacks the β-carbon of the α,β-unsaturated nitrile.

  • Hydrolysis: The resulting iminium ion is hydrolyzed to regenerate the catalyst and furnish the γ-ketonitrile product, often with high enantioselectivity.[5]

G cluster_1 Organocatalytic Michael Addition (Enamine Pathway) MK Methyl Ketone Enamine Enamine MK->Enamine Catalyst Amine Catalyst Catalyst->Enamine Forms Iminium Iminium Ion Intermediate Enamine->Iminium Nucleophilic Attack UN α,β-Unsaturated Nitrile UN->Iminium Iminium->Catalyst Regenerates Product γ-Ketonitrile Iminium->Product Hydrolysis Water H₂O Water->Product

Caption: Organocatalytic Michael addition proceeding through an enamine intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of γ-ketonitriles.

Protocol 1: Base-Catalyzed Michael Addition of Acetone to Acrylonitrile

This protocol describes a classic base-catalyzed Michael addition using readily available starting materials.

Materials:

  • Acetone (ACS grade, dried over molecular sieves)

  • Acrylonitrile (stabilized with hydroquinone monomethyl ether)

  • Sodium ethoxide (NaOEt)

  • Ethanol (200 proof)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of absolute ethanol.

  • Catalyst Preparation: Carefully add 2.3 g (0.1 mol) of sodium metal to the ethanol in small portions to generate a solution of sodium ethoxide. Allow the mixture to cool to room temperature.

  • Addition of Reactants: To the sodium ethoxide solution, add 58 g (1.0 mol) of acetone, followed by the dropwise addition of 26.5 g (0.5 mol) of acrylonitrile over 30 minutes. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry).

  • Workup:

    • Quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid until the solution is neutral (pH ~7).

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add 100 mL of diethyl ether and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer with two additional 50 mL portions of diethyl ether.

    • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude γ-ketonitrile by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Organocatalytic Asymmetric Michael Addition of Acetophenone to Cinnamonitrile

This protocol outlines an enantioselective synthesis using a chiral primary amine catalyst.

Materials:

  • Acetophenone

  • Cinnamonitrile

  • (R,R)-1,2-Diphenylethylenediamine (chiral catalyst)

  • Trifluoroacetic acid (TFA) (co-catalyst)

  • Toluene (anhydrous)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, syringe pump

Procedure:

  • Reaction Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve (R,R)-1,2-diphenylethylenediamine (0.05 mmol, 5 mol%) and trifluoroacetic acid (0.05 mmol, 5 mol%) in 10 mL of anhydrous toluene.

  • Addition of Reactants: To this solution, add acetophenone (1.2 mmol, 1.2 eq). Stir the mixture for 10 minutes at room temperature.

  • Slow Addition: Dissolve cinnamonitrile (1.0 mmol) in 5 mL of anhydrous toluene and add it to the reaction mixture dropwise via a syringe pump over 4 hours.

  • Reaction: Stir the reaction at room temperature for an additional 20 hours. Monitor the reaction progress by chiral HPLC (high-performance liquid chromatography).

  • Workup:

    • Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the enantiomerically enriched γ-ketonitrile.

ParameterProtocol 1 (Base-Catalyzed)Protocol 2 (Organocatalytic)
Methyl Ketone AcetoneAcetophenone
Unsaturated Nitrile AcrylonitrileCinnamonitrile
Catalyst Sodium Ethoxide(R,R)-1,2-Diphenylethylenediamine / TFA
Solvent EthanolToluene
Temperature Room TemperatureRoom Temperature
Typical Yield 60-70%80-95%
Enantioselectivity N/A (achiral)up to 99% ee

Application in Drug Development: Synthesis of Substituted Pyridines

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. γ-Ketonitriles are excellent precursors for the synthesis of highly substituted pyridines through a tandem cyclization-aromatization sequence.[6][7]

The synthesis often proceeds via a one-pot reaction where the Michael addition is followed by an intramolecular condensation and subsequent oxidation.[7]

G cluster_2 γ-Ketonitrile to Pyridine Synthesis GK γ-Ketonitrile Cyclization Intramolecular Cyclization GK->Cyclization Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Aromatization Oxidation Oxidation Oxidation->Pyridine

Caption: General scheme for the conversion of a γ-ketonitrile to a substituted pyridine.

This one-pot synthesis is highly valuable in drug discovery as it allows for the rapid generation of a library of diverse pyridine derivatives for structure-activity relationship (SAR) studies.[8] For instance, this methodology can be applied to the synthesis of precursors for drugs like the antidepressant duloxetine (Cymbalta®), which contains a thiophene-substituted aromatic ring that could be derived from a corresponding pyridine intermediate.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Inactive catalyst (base decomposed by moisture, organocatalyst poisoned).Use freshly prepared or properly stored catalyst. Ensure anhydrous reaction conditions.
Low reactivity of the ketone or nitrile.Use a stronger base or a more active organocatalyst. Increase reaction temperature or time.
Formation of side products Polymerization of the α,β-unsaturated nitrile.Add the nitrile slowly to the reaction mixture. Use a polymerization inhibitor.
Self-condensation of the methyl ketone (aldol reaction).Use a less hindered base. Add the ketone to the base solution.
Low enantioselectivity (in organocatalytic reactions) Non-optimal catalyst or co-catalyst.Screen different chiral catalysts and acidic or basic co-catalysts.
Racemization of the product.Perform the reaction at a lower temperature.

Safety Precautions

  • Acrylonitrile and other α,β-unsaturated nitriles are toxic, flammable, and potent lachrymators. Handle these reagents exclusively in a well-ventilated chemical fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).

  • Sodium metal and sodium ethoxide are highly reactive and corrosive. Handle with care, avoiding contact with water.

  • Quenching of the reaction mixture can be exothermic. Perform this step slowly and with adequate cooling.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The Michael addition of methyl ketones to α,β-unsaturated nitriles is a robust and versatile reaction for the synthesis of γ-ketonitriles. These intermediates are of significant importance in the field of drug development, particularly as precursors to substituted pyridines and other heterocyclic systems. The choice between a classical base-catalyzed approach and a modern organocatalytic method allows for either large-scale achiral synthesis or precise enantioselective production of these valuable building blocks. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can effectively leverage this reaction to accelerate the discovery and development of new therapeutic agents.

References

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Method

Application Note & Protocol: Catalytic Synthesis of 5-Methyl-3-oxohexanenitrile via Base-Catalyzed Michael Addition

Abstract This document provides a comprehensive guide for the synthesis of 5-Methyl-3-oxohexanenitrile, a valuable intermediate in the preparation of pharmaceuticals and agrochemicals, such as substituted pyridines.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-3-oxohexanenitrile, a valuable intermediate in the preparation of pharmaceuticals and agrochemicals, such as substituted pyridines.[1][2][3] The protocol details a robust and efficient method centered on the base-catalyzed Michael addition, specifically the cyanoethylation of methyl isobutyl ketone with acrylonitrile.[1][2] We will explore the underlying reaction mechanism, compare catalytic systems, and provide a detailed, step-by-step experimental procedure designed for reproducibility and scalability. This guide is intended for researchers, chemists, and process development professionals seeking a practical and scientifically grounded approach to the synthesis of this key oxo-nitrile.

Theoretical Background and Reaction Mechanism

The synthesis of 5-Methyl-3-oxohexanenitrile is achieved through a classic carbon-carbon bond-forming reaction known as the Michael addition or, more specifically in this context, cyanoethylation.[4][5] This reaction involves the conjugate addition of a nucleophile—in this case, a carbanion generated from a ketone—to an α,β-unsaturated compound, acrylonitrile.[1][5]

Mechanism:

The reaction is catalyzed by a strong base, which initiates the process by abstracting an acidic α-proton from the methyl isobutyl ketone (4-methyl-2-pentanone).[6] This deprotonation forms a resonance-stabilized enolate, which serves as the key nucleophile. The enolate then attacks the electrophilic β-carbon of acrylonitrile, which is rendered electron-deficient by the powerful electron-withdrawing nitrile group.[7] The resulting intermediate is then protonated by a proton source in the reaction medium (such as the solvent or a molecule of the starting ketone) to yield the final product, 5-Methyl-3-oxohexanenitrile. The catalytic nature of the base is regenerated in this final step, allowing it to facilitate another reaction cycle.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Ketone Methyl Isobutyl Ketone Enolate Keto-Enolate (Nucleophile) Ketone->Enolate 1. Deprotonation (Base abstracts α-proton) Acrylonitrile Acrylonitrile Adduct Intermediate Adduct Acrylonitrile->Adduct Base Base (e.g., OH⁻) Base->Enolate Enolate->Adduct 2. Nucleophilic Attack (on Acrylonitrile's β-carbon) Product 5-Methyl-3-oxohexanenitrile Adduct->Product 3. Protonation

Caption: Reaction mechanism for the base-catalyzed synthesis of 5-Methyl-3-oxohexanenitrile.

Catalytic Systems: A Comparative Overview

The choice of catalyst is critical for achieving high yield and selectivity. While various bases can be employed, they are broadly categorized as homogeneous or heterogeneous systems.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Alkali Metal Hydroxides (NaOH, KOH)[2], Alkoxides (NaOEt), Quaternary Ammonium Hydroxides (Triton B)[4][7]High activity, low cost, readily available.Difficult to separate from the reaction mixture, potential for saponification of the nitrile, may promote side reactions.[8]
Heterogeneous Basic Ion-Exchange Resins[7][8], Modified Hydrotalcites[9]Easily removed by simple filtration, catalyst can be recycled and reused, often leads to cleaner reactions with easier workup.[8][9]Higher initial cost, potentially lower activity requiring longer reaction times or higher temperatures.

For its accessibility, high reactivity, and cost-effectiveness, this protocol will focus on the use of an alkali metal hydroxide, specifically sodium hydroxide, as the catalyst.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-Methyl-3-oxohexanenitrile on a laboratory scale.

3.1. Materials and Reagents

ReagentCAS NumberMolecular FormulaRecommended Purity
Methyl Isobutyl Ketone (MIBK)108-10-1C₆H₁₂O≥99%
Acrylonitrile107-13-1C₃H₃N≥99%, stabilized
Sodium Hydroxide (NaOH)1310-73-2NaOH≥97%, pellets or beads
Methanol (MeOH)67-56-1CH₄OAnhydrous, ≥99.8%
Diethyl Ether60-29-7C₄H₁₀OAnhydrous
Saturated Sodium Chloride Solution (Brine)7647-14-5NaClN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄N/A
Hydrochloric Acid (HCl)7647-01-0HCl1 M solution

3.2. Instrumentation

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3. Safety Precautions

  • Acrylonitrile is highly toxic, flammable, and a suspected carcinogen. All operations involving acrylonitrile must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • The reaction can be exothermic, and careful control of the acrylonitrile addition rate is necessary to manage the temperature.[4]

3.4. Step-by-Step Synthesis Procedure

  • Catalyst Preparation: In a small beaker, dissolve 2.0 g (0.05 mol) of sodium hydroxide pellets in 30 mL of methanol with gentle stirring. Allow the solution to cool to room temperature.

  • Reactor Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Charge Reactant: Add 200.3 g (2.0 mol) of methyl isobutyl ketone to the reaction flask.

  • Add Catalyst: Add the prepared methanolic NaOH solution to the methyl isobutyl ketone in the flask. Begin stirring.

  • Initiate Reaction: Heat the mixture to a gentle reflux (approximately 75-80 °C).

  • Substrate Addition: Fill the dropping funnel with 53.1 g (1.0 mol) of acrylonitrile. Add the acrylonitrile dropwise to the refluxing ketone-catalyst mixture over a period of 1.5 to 2 hours.

    • Causality Note: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the uncontrolled polymerization of acrylonitrile.[4]

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for an additional 2-3 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the catalyst by adding 1 M HCl until the pH of the aqueous layer is ~7.

    • Transfer the mixture to a separatory funnel. Add 100 mL of water and 100 mL of diethyl ether. Shake vigorously and allow the layers to separate.

    • Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (diethyl ether) and any unreacted starting material using a rotary evaporator.

    • The crude product is then purified by vacuum distillation to yield pure 5-Methyl-3-oxohexanenitrile.

G start Start setup 1. Assemble Dry Glassware (3-neck RBF, Condenser, Funnel) start->setup charge 2. Charge MIBK & Catalyst (NaOH in MeOH) setup->charge heat 3. Heat to Reflux (75-80°C) charge->heat add 4. Add Acrylonitrile Dropwise (Control Exotherm) heat->add react 5. Maintain Reflux (2-3 hours) add->react cool 6. Cool to Room Temperature react->cool quench 7. Neutralize with 1M HCl cool->quench extract 8. Liquid-Liquid Extraction (H₂O / Diethyl Ether) quench->extract wash 9. Wash Organic Layer (H₂O then Brine) extract->wash dry 10. Dry with MgSO₄ wash->dry evap 11. Solvent Removal (Rotary Evaporator) dry->evap distill 12. Vacuum Distillation evap->distill end Pure Product distill->end

Caption: Experimental workflow for the synthesis of 5-Methyl-3-oxohexanenitrile.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Analytical Data:

Analysis TechniqueExpected Result for 5-Methyl-3-oxohexanenitrile
¹H NMR (CDCl₃)δ (ppm): ~2.7 (t, 2H, -CH₂-CN), ~2.5 (t, 2H, -C(O)-CH₂-), ~2.2 (d, 2H, -CH(CH₃)₂), ~2.1 (m, 1H, -CH(CH₃)₂), ~0.9 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃)δ (ppm): ~208 (-C=O), ~119 (-CN), ~49 (-CH(CH₃)₂), ~45 (-C(O)-CH₂-), ~25 (-CH₂-CN), ~22 (-CH(CH₃)₂)
IR Spectroscopy ν (cm⁻¹): ~2250 (C≡N stretch), ~1715 (C=O stretch)
Mass Spec (EI) m/z: 125 (M⁺), fragments corresponding to loss of CH₃, C₃H₇, etc.
GC Analysis A single major peak indicating high purity. Retention time will be instrument-dependent.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (e.g., old NaOH); insufficient reaction time/temperature; wet reagents/glassware.Use fresh, high-purity NaOH; ensure proper reaction conditions are met; use anhydrous solvents and properly dried glassware.
Formation of Polymer Acrylonitrile added too quickly, causing an uncontrolled exotherm; localized high concentration of base.Slow the addition rate of acrylonitrile; ensure vigorous stirring to maintain a homogeneous mixture.
Side Product Formation Reaction temperature too high; incorrect stoichiometry; catalyst concentration too high.Maintain the recommended reflux temperature; verify molar ratios of reactants; optimize catalyst loading if necessary.
Difficult Emulsion during Workup Insufficient ionic strength in the aqueous phase.Add more brine (saturated NaCl solution) to help break the emulsion.

Conclusion

The base-catalyzed Michael addition of methyl isobutyl ketone to acrylonitrile is an effective and direct method for producing 5-Methyl-3-oxohexanenitrile. The protocol outlined in this application note, utilizing sodium hydroxide as a readily available catalyst, provides a reliable pathway to this important chemical intermediate. Careful control over reaction parameters, particularly the rate of acrylonitrile addition, is paramount for achieving high yields and minimizing side reactions. The described procedure, coupled with standard purification and analytical techniques, offers a solid foundation for researchers and developers working with this class of compounds.

References

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5. Available at: [Link]

  • Rajasekaran, A., et al. Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Available at: [Link]

  • Kumbhar, P., Valente, J. S., & Figueras, F. (1998). Comparison of various catalysts for cyanoethylation of acrylonitrile with MeOH. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Cyanoethylation. Wikipedia. Available at: [Link]

  • McElvain, S. M. (1951). Cyanoethylation. U.S. Patent No. US2579580A. Google Patents.
  • LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile. LookChem. Available at: [Link]

  • Stamicarbon B.V. (1993). Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile. U.S. Patent No. US5254712A. Google Patents.
  • DSM N.V. (1990). PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. Netherlands Patent No. NL9000034A. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 5-Methyl-3-oxohexanenitrile. PubChem Compound Database. Available at: [Link]

  • Yadav, P., & Singh, A. (2022). Michael Addition Reaction Under Green Chemistry. International Journal for Scientific Research & Development. Available at: [Link]

  • Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]

Sources

Application

Application Note & Protocols: 5-Methyl-3-oxohexanenitrile as a Versatile Synthon for Heterocyclic Compound Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Methyl-3-oxohexanenitrile in the synthesis of div...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Methyl-3-oxohexanenitrile in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We move beyond simple procedural outlines to deliver an in-depth analysis of the causality behind experimental design, focusing on the synthesis of highly substituted pyridines, 2-aminothiophenes, and pyrimidines. Each section includes detailed, self-validating protocols, mechanistic insights, and data presentation to empower researchers to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Value of 5-Methyl-3-oxohexanenitrile

5-Methyl-3-oxohexanenitrile is a bifunctional building block belonging to the class of β-ketonitriles. Its strategic value in heterocyclic synthesis stems from the orthogonal reactivity of its constituent functional groups: a nucleophilic α-carbon flanked by two electron-withdrawing groups (ketone and nitrile), and an electrophilic ketone carbonyl. The presence of an isobutyl group at the 5-position provides a specific lipophilic handle, which can be crucial for modulating the physicochemical properties of target molecules in drug discovery programs.

This guide will explore three major classes of heterocyclic syntheses where 5-Methyl-3-oxohexanenitrile serves as a key precursor:

  • Pyridine Synthesis via Hantzsch-type multicomponent reactions.

  • 2-Aminothiophene Synthesis via the Gewald reaction.

  • Pyrimidine Synthesis via condensation and cyclization pathways.

The protocols and discussions herein are designed to be both instructional and explanatory, providing the user with a robust framework for experimental success.

Synthesis of Polysubstituted Pyridines: A Modified Hantzsch Approach

The Hantzsch pyridine synthesis is a classic multicomponent reaction that efficiently constructs the dihydropyridine core, which can then be oxidized to the corresponding aromatic pyridine.[1][2] By employing a β-ketonitrile like 5-Methyl-3-oxohexanenitrile, we can access highly functionalized 3-cyanopyridines, which are valuable precursors for further chemical elaboration.[3]

Mechanistic Rationale and Strategy

The reaction proceeds via a condensation cascade. An aldehyde condenses with one equivalent of the β-ketonitrile (acting as the active methylene component) in a Knoevenagel-type condensation. Concurrently, a second equivalent of the β-ketonitrile can react with an ammonia source (like ammonium acetate) to form an enamine intermediate. These two fragments then combine in a Michael addition, followed by cyclization and dehydration to form a 1,4-dihydropyridine intermediate. An in-situ or subsequent oxidation step furnishes the final aromatic pyridine product.[4] The choice of an oxidizing agent is critical; mild options like ferric chloride or simply exposing the reaction to air are often sufficient.[1]

Visualized Workflow: Hantzsch-type Pyridine Synthesis

Hantzsch_Pyridine_Synthesis reagent reagent intermediate intermediate product product process process A 5-Methyl-3-oxohexanenitrile (2 eq.) D Reaction Assembly (e.g., Ethanol, Reflux) A->D B Aromatic Aldehyde (R-CHO) B->D C Ammonium Acetate (NH4OAc) C->D E 1,4-Dihydropyridine Intermediate D->E Condensation & Cyclization F Oxidation (e.g., Air, FeCl3) E->F G Polysubstituted Pyridine Product F->G Aromatization

Caption: Workflow for the synthesis of polysubstituted pyridines.

Detailed Experimental Protocol: Synthesis of a Model Pyridine

This protocol describes the synthesis of 2,4-di(isobutyl)-5-cyano-6-methyl-pyridine from 5-Methyl-3-oxohexanenitrile and isovaleraldehyde.

Materials and Equipment:

  • 5-Methyl-3-oxohexanenitrile (2 eq.)

  • Isovaleraldehyde (1 eq.)

  • Ammonium acetate (1.5 eq.)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel 60 F254)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 5-Methyl-3-oxohexanenitrile (e.g., 20 mmol, 2.50 g), isovaleraldehyde (10 mmol, 0.86 g), and ammonium acetate (15 mmol, 1.16 g).

  • Add 30 mL of anhydrous ethanol to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After completion, allow the mixture to cool to room temperature. A precipitate of the dihydropyridine intermediate may form.

  • For oxidation, you can either stir the mixture open to the air overnight or add a mild oxidant like ferric chloride (FeCl₃, 1.1 eq.) and stir for an additional 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure pyridine derivative.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by the in-process TLC monitoring, which confirms the consumption of starting materials and the formation of the product. The final purification step, coupled with characterization (¹H NMR, ¹³C NMR, MS), validates the identity and purity of the target compound.

Synthesis of 2-Aminothiophenes: The Gewald Reaction

The Gewald aminothiophene synthesis is a powerful one-pot, multicomponent reaction for preparing highly substituted 2-aminothiophenes.[5][6] These scaffolds are prevalent in pharmaceuticals and materials science. 5-Methyl-3-oxohexanenitrile serves as the active methylene nitrile component in this reaction.

Mechanistic Rationale and Strategy

The reaction mechanism is thought to initiate with a Knoevenagel-Cope condensation between the ketone (in this case, 5-Methyl-3-oxohexanenitrile) and another active methylene compound (e.g., malononitrile) to form an α,β-unsaturated nitrile.[7] The base (e.g., morpholine or triethylamine) then facilitates the addition of elemental sulfur. A subsequent intramolecular cyclization and tautomerization leads to the final 2-aminothiophene product.[8][9] The choice of base is critical; it must be strong enough to deprotonate the active methylene compounds but not so strong as to cause unwanted side reactions.

Visualized Mechanism: Gewald Aminothiophene Synthesis

Gewald_Reaction reagent reagent intermediate intermediate product product catalyst catalyst Start 5-Methyl-3-oxohexanenitrile + Elemental Sulfur (S8) + Ketone/Aldehyde (R1R2C=O) Knoevenagel Knoevenagel-Cope Condensation Product Start->Knoevenagel Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Knoevenagel Sulfur_Add Sulfur Adduct Base->Sulfur_Add Knoevenagel->Sulfur_Add Sulfur Addition Cyclization Intramolecular Cyclization Sulfur_Add->Cyclization Ring Closure Thiophene 2-Aminothiophene Product Cyclization->Thiophene Tautomerization/ Aromatization

Caption: Key stages in the Gewald aminothiophene synthesis.

Detailed Experimental Protocol: Synthesis of a Model 2-Aminothiophene

This protocol describes the reaction of 5-Methyl-3-oxohexanenitrile, cyclohexanone, and elemental sulfur.

Materials and Equipment:

  • 5-Methyl-3-oxohexanenitrile (1 eq.)

  • Cyclohexanone (1 eq.)

  • Elemental sulfur (1.1 eq.)

  • Morpholine (catalytic amount, ~0.2 eq.)

  • Ethanol

  • Standard glassware for reflux

  • Ice bath for crystallization

Procedure:

  • In a 100 mL round-bottom flask, combine 5-Methyl-3-oxohexanenitrile (10 mmol, 1.25 g), cyclohexanone (10 mmol, 0.98 g), and elemental sulfur (11 mmol, 0.35 g).

  • Add 25 mL of ethanol, followed by morpholine (2 mmol, 0.17 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Gently heat the reaction mixture to 50-60 °C and maintain for 2-3 hours. The reaction is often mildly exothermic. Monitor by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-aminothiophene.

Causality and Insights: The use of a secondary amine like morpholine is a classic choice for the Gewald reaction. It serves as both a base to facilitate the initial condensation and as a nucleophile to help open the S₈ ring, accelerating the reaction.[7] The moderate reaction temperature prevents the decomposition of thermally sensitive intermediates.

Synthesis of Substituted Pyrimidines

Pyrimidines are a cornerstone of medicinal chemistry, forming the core of many therapeutic agents.[10] 5-Methyl-3-oxohexanenitrile can be used to construct the pyrimidine ring through condensation with amidine-containing reagents.[11]

Mechanistic Rationale and Strategy

The most direct approach involves the reaction of the β-ketonitrile with a binucleophile such as guanidine or acetamidine.[12][13] The reaction is typically base-catalyzed. The amidine first attacks the electrophilic ketone carbonyl of 5-Methyl-3-oxohexanenitrile. This is followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the nitrile carbon. Subsequent tautomerization yields the stable, aromatic aminopyrimidine product.

Visualized Workflow: Pyrimidine Synthesis

Pyrimidine_Synthesis reagent reagent intermediate intermediate product product condition condition Ketonitrile 5-Methyl-3-oxohexanenitrile Reaction Condensation (Ethanol, Reflux) Ketonitrile->Reaction Amidine Guanidine HCl Amidine->Reaction Base Sodium Ethoxide (NaOEt) Base->Reaction Adduct Initial Adduct Reaction->Adduct Nucleophilic Attack Cyclization Intramolecular Cyclization Adduct->Cyclization Pyrimidine Aminopyrimidine Product Cyclization->Pyrimidine Tautomerization

Caption: General workflow for pyrimidine synthesis from a β-ketonitrile.

Detailed Experimental Protocol: Synthesis of a Model Aminopyrimidine

Materials and Equipment:

  • 5-Methyl-3-oxohexanenitrile (1 eq.)

  • Guanidine hydrochloride (1.2 eq.)

  • Sodium ethoxide (2.5 eq.)

  • Anhydrous ethanol

  • Standard reflux apparatus

  • Filtration equipment

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol. Carefully add sodium metal (2.5 eq., e.g., 25 mmol, 0.57 g) in small portions to anhydrous ethanol (40 mL) under an inert atmosphere (N₂) in an ice bath. Allow all the sodium to react.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (12 mmol, 1.15 g) and stir for 20 minutes at room temperature.

  • Add 5-Methyl-3-oxohexanenitrile (10 mmol, 1.25 g) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Add water (30 mL) to the residue. The product may precipitate. If so, collect it by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Authoritative Grounding: This protocol is a standard and well-established method for constructing the pyrimidine core from 1,3-dicarbonyl or equivalent synthons and an amidine.[11] The use of a strong base like sodium ethoxide is necessary to deprotonate the guanidine hydrochloride salt to the free base in situ and to catalyze the condensation.

Data Summary Table

The following table summarizes the expected heterocyclic products from the described reactions.

Reaction TypeKey ReagentsProduct StructureExpected Product Name
Hantzsch Pyridine Synthesis Isovaleraldehyde, NH₄OAc5-cyano-2,4-diisobutyl-6-methylpyridine
Gewald Aminothiophene Synthesis Cyclohexanone, Sulfur, Morpholine2-amino-3-cyano-4-(2-methylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene
Pyrimidine Synthesis Guanidine, NaOEt2,4-diamino-5-(2-methylpropyl)-6-methylpyrimidine

(Note: The images are representative structures and require actual synthesis and characterization for confirmation.)

Conclusion

5-Methyl-3-oxohexanenitrile is a highly effective and versatile building block for the synthesis of a range of important heterocyclic compounds. Its dual reactivity allows for its participation in robust and high-yield multicomponent reactions like the Hantzsch and Gewald syntheses, as well as classical condensation/cyclization pathways to form pyrimidines. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this synthon in the pursuit of novel molecules for pharmaceutical and materials applications.

References

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances. [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Shaabani, A., et al. (2017). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Bartoli, G., et al. (1992). Reaction of dianions of acyclic .beta.-enamino ketones with electrophiles. 3. Nitriles: synthesis of pyridine and pyrimidine derivatives. The Journal of Organic Chemistry. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • SABANIS, D., & VEGH, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-SABANIS-VEGH/5f80b9576c026b9118d09e53063f82163b7e7c9c]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-SABANIS-VEGH/5f80b9576c026b9118d09e53063f82163b7e7c9c)

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]

  • Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. Journal of the American Chemical Society. [Link]

  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. [Link]

  • Gewald Aminothiophene Synthesis Mechanism. (2023). YouTube. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. [Link]

  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of pyrimidines. (n.d.). ResearchGate. [Link]

  • Cikán, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

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Method

Application Note: A Detailed Experimental Protocol for the Synthesis of 5-Methyl-3-oxohexanenitrile

Abstract This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Methyl-3-oxohexanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The described meth...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Methyl-3-oxohexanenitrile, a valuable β-ketonitrile intermediate in organic synthesis. The described method is based on the robust Claisen-type condensation of a nitrile with an ester, offering a reliable and scalable route to the target compound. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing not only a detailed procedure but also the underlying chemical principles, safety considerations, and characterization data.

Introduction

β-Ketonitriles are highly versatile synthetic intermediates, serving as precursors for a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which are prevalent scaffolds in medicinal chemistry.[1] The title compound, 5-Methyl-3-oxohexanenitrile, possesses a unique combination of a ketone and a nitrile functional group, making it a valuable building block for the synthesis of more complex molecules. The synthetic strategy outlined herein involves the acylation of a nitrile anion with an ester, a classic and efficient method for the formation of β-ketonitriles.[2][3] This reaction proceeds via the formation of a resonance-stabilized enolate from the nitrile, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Reaction Scheme

The synthesis of 5-Methyl-3-oxohexanenitrile can be achieved via the condensation of isovaleronitrile (3-methylbutanenitrile) with ethyl acetate in the presence of a strong base, such as sodium ethoxide.

reaction_scheme reagent1 Isovaleronitrile plus1 + reagent2 Ethyl Acetate arrow1 Sodium Ethoxide (NaOEt) THF, Reflux reagent2->arrow1 product 5-Methyl-3-oxohexanenitrile arrow1->product plus2 + byproduct Ethanol

Caption: General reaction scheme for the synthesis of 5-Methyl-3-oxohexanenitrile.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Isovaleronitrile (3-Methylbutanenitrile)ReagentSigma-Aldrich
Ethyl AcetateAnhydrousSigma-Aldrich
Sodium Ethoxide95%Acros OrganicsHandle under inert atmosphere
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)2 MFisher ScientificFor work-up
Diethyl EtherReagentFisher ScientificFor extraction
Saturated Sodium Bicarbonate SolutionFor washing
Saturated Sodium Chloride Solution (Brine)For washing
Anhydrous Magnesium SulfateFisher ScientificFor drying

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work.

  • Sodium Ethoxide: Highly corrosive and flammable solid. Reacts violently with water. Causes severe skin burns and eye damage.[4][5][6] It should be handled in a fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Isovaleronitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Handle in a well-ventilated fume hood.

  • Ethyl Acetate and Diethyl Ether: Highly flammable liquids. Work in a well-ventilated area away from ignition sources.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of β-ketonitriles.[2][7]

Step 1: Reaction Setup
  • Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Maintain a positive pressure of dry nitrogen throughout the reaction.

  • In the flask, add sodium ethoxide (5.1 g, 75 mmol).

  • Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via a cannula or syringe.

Step 2: Reaction
  • In the dropping funnel, prepare a mixture of isovaleronitrile (4.15 g, 50 mmol) and anhydrous ethyl acetate (6.6 g, 75 mmol).

  • Slowly add the isovaleronitrile-ethyl acetate mixture to the stirred suspension of sodium ethoxide in THF over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction
  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (100 mL) with vigorous stirring to neutralize the excess base and protonate the enolate product. The pH of the aqueous layer should be between 2 and 4.[8]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification
  • The crude product is a yellowish oil. Purify the crude product by vacuum distillation to obtain 5-Methyl-3-oxohexanenitrile as a colorless to pale yellow liquid. β-ketonitriles can be thermally unstable, so care should be taken during distillation.[7] Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2]

workflow A 1. Reaction Setup - Flame-dried glassware - Inert atmosphere (N2) - Charge NaOEt and THF B 2. Addition of Reactants - Mix isovaleronitrile and ethyl acetate - Slow addition to NaOEt suspension A->B C 3. Reaction - Heat to reflux (66 °C) - Stir for 4-6 hours B->C D 4. Work-up - Cool to RT - Quench with cold 2M HCl C->D E 5. Extraction - Extract with diethyl ether - Wash with NaHCO3 and brine D->E F 6. Drying and Concentration - Dry with MgSO4 - Remove solvent in vacuo E->F G 7. Purification - Vacuum distillation or - Column chromatography F->G H Final Product 5-Methyl-3-oxohexanenitrile G->H

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 5-Methyl-3-oxohexanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of 5-Methyl-3-oxohexanenitrile 5-Methyl-3-oxohexanenitrile, a versatile β-ketonit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Methyl-3-oxohexanenitrile

5-Methyl-3-oxohexanenitrile, a versatile β-ketonitrile, serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of subsequent chemical transformations. This makes it a valuable building block for the construction of more complex molecular architectures, including heterocyclic compounds that are often the core of pharmacologically active agents. The efficient and scalable synthesis of 5-Methyl-3-oxohexanenitrile is therefore of significant interest to the scientific and industrial communities. This document provides a comprehensive guide to its large-scale synthesis, with a focus on a robust and optimized protocol, mechanistic understanding, and safety considerations.

Synthetic Strategy: The Michael Addition of Methyl Isobutyl Ketone to Acrylonitrile

The most direct and industrially viable route for the large-scale synthesis of 5-Methyl-3-oxohexanenitrile is the base-catalyzed Michael addition of methyl isobutyl ketone (MIBK) to acrylonitrile.[2][3][4][5] This conjugate addition reaction is highly efficient for forming carbon-carbon bonds.[2][4]

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base abstracts an α-proton from methyl isobutyl ketone to form a resonance-stabilized enolate.[2][3]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylonitrile (the Michael acceptor).[2][3][4]

  • Protonation: The resulting intermediate is protonated during the work-up to yield the final product, 5-Methyl-3-oxohexanenitrile.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation MIBK Methyl Isobutyl Ketone Enolate MIBK Enolate MIBK->Enolate Deprotonation Base Strong Base (e.g., NaOEt) Base->MIBK Abstracts α-proton Intermediate Adduct Intermediate Enolate->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product 5-Methyl-3-oxohexanenitrile Intermediate->Product Protonation (Work-up)

Detailed Protocol for Large-Scale Synthesis

This protocol is designed for a nominal 10-liter scale reaction. Appropriate adjustments to equipment and handling procedures are necessary for scaling up further.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPurity
Methyl Isobutyl Ketone (MIBK)C₆H₁₂O100.162.0 L (1.6 kg)≥99%
AcrylonitrileC₃H₃N53.060.8 L (0.64 kg)≥99%, stabilized
Sodium EthoxideC₂H₅NaO68.05170 g≥96%
TolueneC₇H₈92.145.0 LAnhydrous
2M Hydrochloric AcidHCl36.46As required
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As required
Saturated Sodium Chloride Solution (Brine)NaCl58.44As required
Anhydrous Magnesium SulfateMgSO₄120.37As required
Equipment
  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

  • Heating/cooling circulator.

  • Large separatory funnel (10 L).

  • Rotary evaporator with a suitable sized flask.

  • Vacuum distillation apparatus.

Experimental Procedure

G start Start setup Set up 20L reactor under N₂ start->setup charge_reagents Charge reactor with MIBK and Toluene setup->charge_reagents cool Cool to 0-5 °C charge_reagents->cool add_base Add Sodium Ethoxide cool->add_base stir_1 Stir for 30 min add_base->stir_1 add_acrylonitrile Slowly add Acrylonitrile (maintain <10 °C) stir_1->add_acrylonitrile react Stir at room temperature for 12h add_acrylonitrile->react quench Quench with 2M HCl (to pH ~5-6) react->quench separate_layers Transfer to separatory funnel and separate layers quench->separate_layers wash_org Wash organic layer with NaHCO₃ and Brine separate_layers->wash_org dry Dry organic layer with MgSO₄ wash_org->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Purify by vacuum distillation concentrate->distill end Obtain pure 5-Methyl-3-oxohexanenitrile distill->end

  • Reactor Setup: The 20 L jacketed glass reactor is assembled and dried thoroughly. The system is then flushed with dry nitrogen to ensure an inert atmosphere.

  • Charging Reagents: Charge the reactor with methyl isobutyl ketone (2.0 L) and anhydrous toluene (5.0 L). Begin stirring and cool the mixture to 0-5 °C using the circulator.

  • Base Addition: Carefully add sodium ethoxide (170 g) to the cooled solution in portions, ensuring the temperature does not exceed 10 °C. Stir the resulting suspension for 30 minutes at 0-5 °C.

  • Acrylonitrile Addition: Slowly add acrylonitrile (0.8 L) dropwise via the dropping funnel over a period of 2-3 hours. The temperature of the reaction mixture must be maintained below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous phase is approximately 5-6.

    • Transfer the mixture to a 10 L separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • Purify the crude product by vacuum distillation to obtain pure 5-Methyl-3-oxohexanenitrile.

Expected Yield and Purity
  • Expected Yield: 70-80%

  • Expected Purity: >98% (by GC analysis)

Safety Considerations

  • Methyl Isobutyl Ketone (MIBK): Flammable liquid and vapor.[6][7][8][9] Harmful if inhaled and may cause respiratory irritation.[7][8] It is also a suspected carcinogen.[8] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8][9]

  • Acrylonitrile: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. It is a known carcinogen. All handling must be performed in a fume hood with appropriate PPE.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled and can cause skin irritation.

  • General Precautions: The reaction should be carried out in a well-ventilated area or a walk-in fume hood. An emergency shower and eyewash station should be readily accessible.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time. Ensure the base is of high quality and added under anhydrous conditions.
Loss of product during work-upEnsure proper phase separation and avoid vigorous shaking that can lead to emulsions.
Formation of Side ProductsReaction temperature too high during acrylonitrile additionMaintain the temperature below 10 °C during the addition.
Presence of waterUse anhydrous solvents and reagents.
Difficult PurificationIncomplete removal of starting materialsOptimize the vacuum distillation conditions (pressure and temperature).

Conclusion

The described Michael addition of methyl isobutyl ketone to acrylonitrile provides a scalable and efficient method for the large-scale synthesis of 5-Methyl-3-oxohexanenitrile. Adherence to the detailed protocol, with careful control of reaction conditions and stringent safety measures, is crucial for achieving high yields of the pure product. This versatile intermediate can then be utilized in various downstream applications within the pharmaceutical and chemical industries.

References

  • Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemical Management. (2021, July 9). SAFETY DATA SHEET - Methyl Isobutyl Ketone. Retrieved from [Link]

  • Greenfield Global. (2016, January 2). SAFETY DATA SHEET - Methyl Isobutyl Ketone (MIBK). Retrieved from [Link]

  • A.G. Layne. (n.d.). Methyl Isobutyl Ketone SDS - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
  • National Institutes of Health. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 5-Methyl-3-oxohexanenitrile as a Pharmaceutical Precursor

Abstract These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Methyl-3-oxohexanenitrile as a pivotal precursor in the syn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Methyl-3-oxohexanenitrile as a pivotal precursor in the synthesis of high-value pharmaceutical agents. The focus of this document is to elucidate the synthesis of this key intermediate and its subsequent transformation into substituted pyridine scaffolds, which are foundational to a significant class of proton pump inhibitors (PPIs). Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to ensure reproducibility and facilitate the seamless integration of these methodologies into drug discovery and process development workflows.

Introduction: The Strategic Importance of 5-Methyl-3-oxohexanenitrile

5-Methyl-3-oxohexanenitrile is a bifunctional organic molecule possessing both a ketone and a nitrile group. This unique structural arrangement makes it a versatile building block in organic synthesis. Its primary value in the pharmaceutical industry lies in its ability to undergo intramolecular cyclization to form substituted pyridines. These pyridine derivatives are crucial intermediates in the synthesis of a class of drugs that regulate gastric acid secretion.[1] The purity of these pyridine precursors is paramount, as stringent pharmaceutical standards often demand impurity levels of less than 0.2% to avoid the costly and complex separation of isomers.[1]

This guide will detail the synthesis of 5-Methyl-3-oxohexanenitrile and its application in the synthesis of 2,3,5-trimethylpyridine, a key precursor for the widely prescribed proton pump inhibitor, omeprazole, and its enantiomer, esomeprazole.[2]

Synthesis of the Precursor: 5-Methyl-3-oxohexanenitrile

The synthesis of 5-oxohexanenitriles is efficiently achieved through the base-catalyzed reaction of a methyl ketone with an α,β-unsaturated nitrile.[1] This method allows for the production of high yields of the desired product with minimal formation of undesired isomers.

Reaction Principle

The synthesis of 5-Methyl-3-oxohexanenitrile involves the reaction of methyl isobutyl ketone with acrylonitrile in the presence of a strong base as a catalyst. The reaction proceeds via a Michael addition mechanism.

Experimental Protocol: Synthesis of 5-Methyl-3-oxohexanenitrile

Materials:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
Methyl Isobutyl KetoneC₆H₁₂O100.16400 g4.0
AcrylonitrileC₃H₃N53.0667 g1.26
Sodium Hydroxide (15% in Methanol)NaOH40.008.75 g0.033
Hydrochloric Acid (4 M)HCl36.46As needed-
Saturated Sodium Chloride SolutionNaCl58.442 x 100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3720 g-
DichloromethaneCH₂Cl₂84.93As needed-

Procedure:

  • To a 1-liter round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methyl isobutyl ketone (400 g, 4.0 mol) and acrylonitrile (67 g, 1.26 mol).

  • With continuous stirring, add the 15% sodium hydroxide solution in methanol (8.75 g, 0.033 mol NaOH).

  • Heat the reaction mixture to reflux (approximately 81-85°C) and maintain for 90 minutes.

  • Monitor the reaction progress by gas chromatography. Expect a conversion of approximately 99% of acrylonitrile.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of 4 M hydrochloric acid until a pH of 7 is achieved.

  • Transfer the mixture to a separatory funnel. Wash the organic phase twice with 100 mL of saturated sodium chloride solution.

  • Separate the organic layer and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 5-Methyl-3-oxohexanenitrile.

Application in Pharmaceutical Synthesis: From Precursor to a Key Pyridine Intermediate

The synthesized 5-Methyl-3-oxohexanenitrile is a valuable intermediate for the production of substituted pyridines through an intramolecular cyclization reaction, a variant of the Thorpe-Ziegler reaction.[3] This cyclization is a powerful tool for constructing five- and six-membered rings.[4]

The Thorpe-Ziegler Cyclization: A Mechanistic Overview

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, or in this case, a molecule with a nitrile and a ketone, catalyzed by a strong base to form a cyclic β-enaminonitrile, which can be subsequently hydrolyzed to a cyclic ketone.[3][5] The reaction is initiated by the deprotonation of the α-carbon to the nitrile, which then attacks the carbonyl carbon to form a cyclic intermediate.

Diagram of the Synthetic Workflow

Synthetic Workflow A Methyl Isobutyl Ketone + Acrylonitrile B 5-Methyl-3-oxohexanenitrile A->B  Base-catalyzed  Michael Addition C Substituted Pyridine (e.g., 2,3,5-Trimethylpyridine) B->C  Intramolecular Cyclization  (Thorpe-Ziegler type) D Pharmaceutical Active Ingredient (e.g., Omeprazole/Esomeprazole) C->D  Multi-step Synthesis

Caption: Overall synthetic pathway from starting materials to a pharmaceutical agent.

Experimental Protocol: Synthesis of 2,3,5-Trimethylpyridine

This protocol describes the catalytic gas-phase cyclization and dehydrogenation of 5-Methyl-3-oxohexanenitrile to produce 2,3,5-trimethylpyridine.

Materials:

ReagentFormulaMolar Mass ( g/mol )
5-Methyl-3-oxohexanenitrileC₇H₁₁NO125.17
Hydrogen GasH₂2.02
Raney Cobalt Catalyst--
3,5-Lutidine (for comparison/alternative synthesis)C₇H₉N107.15
Methanol (for alternative synthesis)CH₃OH32.04

Procedure (Catalytic Gas-Phase Cyclization):

This is a specialized industrial process. The following is a generalized laboratory-scale adaptation based on principles described in the literature.[1]

  • A fixed-bed reactor containing a suitable hydrogenation/dehydrogenation catalyst (e.g., Raney Cobalt on a support) is heated to 200-300°C.

  • A stream of hydrogen gas is passed through the reactor.

  • 5-Methyl-3-oxohexanenitrile is vaporized and introduced into the hydrogen stream.

  • The gaseous mixture passes through the heated catalyst bed, where cyclization and dehydrogenation occur.

  • The product stream is cooled to condense the liquid products.

  • The collected liquid is a mixture of 2,3,5-trimethylpyridine and other byproducts.

  • The crude product is purified by fractional distillation. The purity of the final product is crucial for its use in pharmaceutical synthesis.[1]

An alternative synthesis of 2,3,5-collidine (2,3,5-trimethylpyridine) involves the reaction of 3,5-lutidine with methanol in the presence of a hydrogenation catalyst at high temperatures.[6]

Downstream Application: Synthesis of Omeprazole

2,3,5-Trimethylpyridine is a key starting material for the synthesis of omeprazole and its S-enantiomer, esomeprazole.[2] The synthesis involves the N-oxidation of the pyridine, followed by functionalization and coupling with a benzimidazole moiety.

Synthesis Pathway Overview
  • N-Oxidation: 2,3,5-trimethylpyridine is oxidized to 2,3,5-trimethylpyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[7][8]

  • Functionalization: The N-oxide is then typically nitrated and subsequently substituted to introduce a methoxy group and a reactive chloromethyl group.[9]

  • Coupling: The resulting 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is coupled with 5-methoxy-2-mercaptobenzimidazole.[10][11]

  • Oxidation: The final step is the oxidation of the resulting sulfide to a sulfoxide, yielding omeprazole.[12] For esomeprazole, an asymmetric oxidation is performed.[13][14][15]

Diagram of the Omeprazole Synthesis from the Pyridine Intermediate

Omeprazole Synthesis C 2,3,5-Trimethylpyridine E 2,3,5-Trimethylpyridine-N-Oxide C->E  N-Oxidation  (H₂O₂/AcOH) F 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine E->F  Multi-step  Functionalization H Pyrmetazole (Sulfide Intermediate) F->H  Coupling G 5-Methoxy-2- mercaptobenzimidazole G->H D Omeprazole/Esomeprazole H->D  Oxidation  (e.g., m-CPBA)

Caption: Key steps in the synthesis of Omeprazole from the pyridine intermediate.

Conclusion

5-Methyl-3-oxohexanenitrile is a strategically important precursor for the synthesis of substituted pyridines, which are integral to the production of high-value pharmaceuticals such as proton pump inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis of this key intermediate and its subsequent conversion to a valuable pyridine derivative. The methodologies are designed to be reproducible and scalable, offering a solid foundation for further research and development in the pharmaceutical industry.

References

  • PrepChem. (n.d.). Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2,3,5-collidine. Retrieved from [Link]

  • Bandichhor, R. (2010). Novel Approach to the Synthesis of Omeprazole: An Antipeptic Ulcer Agent.
  • Google Patents. (n.d.). CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
  • Stamford, A. W., et al. (2012). On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. ACS Medicinal Chemistry Letters, 3(10), 843–848.
  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.
  • Google Patents. (n.d.). WO1997029103A2 - Synthesis of omeprazole-type pyridine derivatives and intermediates thereof.
  • Wang, Q. (1999). Synthesis of pantoprazole sodium. Chinese Pharmaceutical Journal, 34(08), 564-565.
  • Google Patents. (n.d.). EP2186807A1 - Process for the Preparation of Esomeprazole Magnesium Dihydrate.
  • Google Patents. (n.d.). WO2006064249A2 - Process for the preparation of pantoprazole sodium.
  • ResearchGate. (n.d.). Synthesis scheme of pantoprazole Sodium. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2006). Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 50(7), 2453–2459.
  • PrepChem. (n.d.). Synthesis of 2,3,5-trimethylpyridine 1-oxide. Retrieved from [Link]

  • Scribd. (n.d.). Pantoprazole Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN113698389A - Synthetic method of esomeprazole.
  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of methyl nitrate. Retrieved from [Link]

  • Scientific Update. (2018). Biocatalytic oxidation and synthesis of Esomeprazole. Retrieved from [Link]

  • Grokipedia. (2026). Thorpe reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US7786309B2 - Process for the preparation of esomeprazole and salts thereof.
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Retrieved from [Link]

  • Google Patents. (n.d.). NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4....
  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. Retrieved from [Link]

Sources

Application

The Strategic Role of 5-Methyl-3-oxohexanenitrile in the Synthesis of Heterocyclic Agrochemicals: Application Notes and Protocols

For Immediate Release [City, State] – January 17, 2026 – As the demand for novel and effective crop protection agents continues to grow, the exploration of versatile chemical intermediates has become paramount. 5-Methyl-...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – As the demand for novel and effective crop protection agents continues to grow, the exploration of versatile chemical intermediates has become paramount. 5-Methyl-3-oxohexanenitrile, a β-ketonitrile, is emerging as a significant building block in the synthesis of heterocyclic compounds, a class of molecules with broad applications in the agrochemical industry. These detailed application notes serve as a technical guide for researchers, scientists, and professionals in agrochemical development, providing in-depth insights and protocols for leveraging this compound in the synthesis of pyridine-based agrochemical scaffolds.

Introduction: The Versatility of β-Ketonitriles in Agrochemical Synthesis

β-Ketonitriles are a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group, separated by a methylene group. This unique arrangement of functional groups imparts a high degree of reactivity, making them valuable precursors for a variety of chemical transformations. In the context of agrochemical synthesis, β-ketonitriles are particularly useful for the construction of heterocyclic rings, which form the core of many successful fungicides, herbicides, and insecticides. The presence of both nucleophilic and electrophilic centers allows for a range of cyclization reactions to form diverse heterocyclic systems.

5-Methyl-3-oxohexanenitrile, with its distinct substitution pattern, offers the potential for the synthesis of specifically substituted heterocyclic agrochemicals. Its application is particularly notable in the formation of substituted pyridine rings, a key structural motif in a number of commercial and developmental agrochemicals.

Core Application: Synthesis of Substituted Pyridine Scaffolds

A primary application of 5-Methyl-3-oxohexanenitrile in agrochemical synthesis is its role as a precursor for substituted pyridines. Pyridine-based compounds are integral to modern agriculture, with numerous examples of commercial pesticides containing this heterocyclic core.[1][2] The synthesis of these vital agrochemicals often relies on the construction of the pyridine ring from acyclic precursors, a process where 5-Methyl-3-oxohexanenitrile can serve as a key starting material.[3]

Mechanistic Insight: Catalytic Gas-Phase Cyclization

The conversion of 5-oxohexane nitriles, a class of compounds to which 5-Methyl-3-oxohexanenitrile belongs, into substituted pyridines can be achieved through catalytic gas-phase cyclization and dehydrogenation.[4] This process involves the intramolecular condensation of the ketone and nitrile functionalities, followed by aromatization to yield the stable pyridine ring. The specific substitution pattern of the resulting pyridine is dictated by the structure of the starting β-ketonitrile.

For a structurally related compound, 2,4-dimethyl-5-oxohexane nitrile, its cyclization yields 2,3,5-trimethyl pyridine (also known as 2,3,5-collidine).[4] This trimethylpyridine derivative is a valuable intermediate in the production of various chemicals, including those used in the agrochemical and pharmaceutical sectors.[5]

Experimental Protocols

Protocol 1: Synthesis of Substituted Pyridines via Catalytic Gas-Phase Cyclization

This protocol outlines a general procedure for the synthesis of substituted pyridines from 5-oxohexane nitriles, adapted for 5-Methyl-3-oxohexanenitrile. This method is based on the principles described in patents for the synthesis of pyridine intermediates.[4]

Objective: To synthesize a substituted pyridine derivative from 5-Methyl-3-oxohexanenitrile for potential use as an agrochemical intermediate.

Materials:

  • 5-Methyl-3-oxohexanenitrile

  • Hydrogen gas (H₂)

  • Palladium on alumina (Pd/Al₂O₃) or other suitable hydrogenation/dehydrogenation catalyst

  • Inert carrier gas (e.g., Nitrogen, Argon)

  • High-temperature tube furnace reactor

  • Condensation and collection apparatus

  • Solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Catalyst Preparation: Pack a quartz tube reactor with a supported palladium catalyst (e.g., 5% Pd on Al₂O₃).

  • System Setup: Place the packed reactor inside a tube furnace and connect it to a gas flow system for the introduction of hydrogen and an inert carrier gas. The outlet of the reactor should be connected to a series of condensers and a collection flask to trap the liquid products.

  • Reaction Conditions: Heat the furnace to the desired reaction temperature, typically in the range of 200-350 °C.

  • Reactant Feed: Vaporize 5-Methyl-3-oxohexanenitrile and introduce it into the reactor along with a stream of hydrogen and an inert carrier gas. The molar ratio of hydrogen to the nitrile and the flow rates should be optimized for maximum conversion and selectivity.

  • Reaction and Product Collection: The vaporized reactants pass over the heated catalyst bed, where cyclization and dehydrogenation occur. The product vapors exit the reactor and are condensed and collected in the cooled collection flask.

  • Work-up and Purification:

    • The collected liquid product is a mixture containing the desired substituted pyridine, unreacted starting material, and potential byproducts.

    • Extract the crude product with a suitable organic solvent like dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude pyridine derivative by fractional distillation or column chromatography.

  • Characterization: Confirm the structure of the synthesized pyridine derivative using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Expected Outcome:

The cyclization and dehydrogenation of 5-Methyl-3-oxohexanenitrile are expected to yield a polysubstituted pyridine. The exact structure of the product will depend on the precise reaction conditions and the rearrangement pathways involved.

Data Presentation:

ParameterValue/Range
Starting Material5-Methyl-3-oxohexanenitrile
Catalyst5% Pd/Al₂O₃
Temperature250-300 °C
H₂:Nitrile Molar Ratio5:1 - 10:1
Expected ProductSubstituted Pyridine
Anticipated Yield60-80% (based on related processes)

Visualization of the Synthetic Pathway

G start 5-Methyl-3-oxohexanenitrile intermediate Dihydropyridine Intermediate start->intermediate Catalytic Intramolecular Condensation (+H2, Pd/Al2O3, Δ) product Substituted Pyridine (Agrochemical Scaffold) intermediate->product Dehydrogenation (-H2)

Caption: Synthetic pathway from 5-Methyl-3-oxohexanenitrile to a substituted pyridine scaffold.

Broader Applications and Future Outlook

The utility of 5-Methyl-3-oxohexanenitrile is not limited to pyridine synthesis. As a versatile β-ketonitrile, it can potentially be employed in the synthesis of other heterocyclic systems of agrochemical interest, such as pyrimidines and pyrazoles, through condensation reactions with appropriate reagents like amidines or hydrazines.[3]

The development of efficient and scalable synthetic routes to key agrochemical intermediates is a critical aspect of modern crop protection research. 5-Methyl-3-oxohexanenitrile represents a promising building block for the construction of novel, highly substituted heterocyclic compounds. Further research into the derivatization of the pyridine and other heterocyclic scaffolds synthesized from this intermediate will undoubtedly lead to the discovery of new and effective agrochemical agents.

References

  • Process for the preparation of 5-oxohexane nitriles and the compound 2,4... - Google Patents. (URL: https://patents.google.
  • PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. - Google Patents. (URL: https://patents.google.
  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. (URL: https://pubmed.ncbi.nlm.nih.gov/26481150/)
  • Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry. (URL: https://pubmed.ncbi.nlm.nih.gov/25275813/)
  • 2,3,5-Collidine - Chem-Impex. (URL: https://www.chemsavers.com/2-3-5-collidine)
  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. (URL: https://www.researchgate.net/publication/384999905_Development_of_novel_pyridine-based_agrochemicals_A_review)
  • Recent advances in the application of b-ketonitriles as multifunctional intermediates in organic chemistry. Semantic Scholar. (URL: https://www.semanticscholar.org/paper/Recent-advances-in-the-application-of-as-in-Ghahremanzadeh-Kiyokawa/f1f8b1d5568285520a7b4f535848e3678096378c)

Sources

Method

Application Note: Derivatization of 5-Methyl-3-oxohexanenitrile for Advanced Synthetic Applications

Abstract This guide provides a comprehensive overview of key derivatization strategies for 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9).

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of key derivatization strategies for 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9). As a member of the β-ketonitrile class of compounds, this molecule is a highly versatile intermediate in organic synthesis, offering multiple reactive sites for chemical modification.[1] We present detailed protocols for four distinct transformations targeting its primary functional groups: selective reduction of the ketone, complete hydrolysis of the nitrile, alkylation at the α-carbon, and construction of a heterocyclic scaffold via the Biginelli reaction. These protocols are designed to be robust and reproducible, providing researchers in pharmaceutical development and chemical synthesis with a practical toolkit for leveraging this valuable building block.

Introduction: The Synthetic Potential of β-Ketonitriles

β-Ketonitriles are prized in organic and medicinal chemistry for their trifunctional nature. The molecule of interest, 5-Methyl-3-oxohexanenitrile, possesses a ketone, a nitrile, and an acidic methylene group positioned between them. This unique arrangement allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, including various heterocyclic compounds like pyrimidines and pyridines which are significant pharmacophores.[1][2] This application note explores mechanistically distinct derivatization pathways to unlock this potential.

Molecular Structure of 5-Methyl-3-oxohexanenitrile:

  • IUPAC Name: 5-methyl-3-oxohexanenitrile[3]

  • CAS Number: 64373-43-9[4][5]

  • Molecular Formula: C₇H₁₁NO[3][4]

  • Molecular Weight: 125.17 g/mol [3][4]

Caption: Structure of 5-Methyl-3-oxohexanenitrile.

Derivatization Strategies and Protocols
2.1. Strategy 1: Selective Reduction of the Ketone

Scientific Rationale: The selective reduction of the ketone to a secondary alcohol introduces a hydroxyl group, a versatile handle for subsequent reactions such as esterification or etherification. This transformation also creates a new chiral center, opening pathways for stereoselective synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its mild nature and excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting the nitrile group under standard conditions.[6][7]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 5-Methyl-3-oxohexanenitrile in Methanol B Cool solution to 0°C (Ice Bath) A->B C Add NaBH4 portion-wise B->C D Stir at 0°C then warm to RT C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate E->F G Dry organic layer (Na2SO4) F->G H Concentrate in vacuo G->H I Purify via Chromatography H->I

Caption: Workflow for NaBH₄ reduction of the ketone.

Protocol: Synthesis of 3-Hydroxy-5-methylhexanenitrile

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methyl-3-oxohexanenitrile (2.50 g, 20.0 mmol) in methanol (40 mL).

  • Reaction: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (NaBH₄) (0.91 g, 24.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding 1 M HCl (25 mL) at 0°C until gas evolution ceases and the pH is ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

  • Isolation: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield 3-hydroxy-5-methylhexanenitrile as a clear oil.

Parameter Expected Outcome
Yield 85-95%
Physical Appearance Colorless to pale yellow oil
IR Spectroscopy (cm⁻¹) ~3400 (broad, O-H stretch), 2245 (C≡N stretch), disappearance of ~1715 (C=O stretch)
¹H NMR Appearance of a new multiplet corresponding to the CH-OH proton; characteristic shifts for the isobutyl and nitrile-adjacent methylene groups remain.

Table 1. Expected results for the selective reduction of 5-Methyl-3-oxohexanenitrile.

2.2. Strategy 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Scientific Rationale: The nitrile functional group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[8][9] This protocol details an alkaline hydrolysis, which proceeds through an intermediate amide. The final product, 5-methyl-3-oxohexanoic acid, is a β-keto acid. This derivatization is fundamental for converting the nitrile into a more versatile carboxylic acid group, which can then participate in amide couplings, esterifications, or other acid-specific reactions. The reaction is typically driven to completion by heating under reflux.[10][11]

Protocol: Synthesis of 5-Methyl-3-oxohexanoic Acid

  • Setup: To a 250 mL round-bottom flask fitted with a reflux condenser, add 5-Methyl-3-oxohexanenitrile (3.13 g, 25.0 mmol) and a 10% aqueous solution of sodium hydroxide (NaOH) (50 mL).

  • Reaction: Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring. Ammonia gas will evolve during the reaction. Continue refluxing for 4-6 hours, or until TLC analysis (acidified aliquot) shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution to pH 2 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A precipitate or oil may form.

  • Extraction: Extract the acidified mixture with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude β-keto acid.

  • Purification: The product is often used crude in the next step due to the potential for decarboxylation upon heating. If necessary, purification can be attempted by careful, low-temperature crystallization or chromatography.

Parameter Expected Outcome
Yield 70-85% (crude)
Physical Appearance Off-white solid or viscous oil
IR Spectroscopy (cm⁻¹) 3300-2500 (broad, O-H of carboxylic acid), ~1710 (ketone C=O), ~1700 (acid C=O), disappearance of ~2245 (C≡N stretch)
Note on Stability β-Keto acids are susceptible to decarboxylation upon heating. It is advisable to use the product promptly or store it at low temperatures.

Table 2. Expected results for the hydrolysis of 5-Methyl-3-oxohexanenitrile.

2.3. Strategy 3: α-Alkylation via Enolate Formation

Scientific Rationale: The methylene protons located between the ketone and nitrile groups are significantly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting carbanion (enolate). This allows for easy deprotonation with a suitable base, followed by nucleophilic attack on an electrophile, such as an alkyl halide.[12] This C-C bond-forming reaction is a cornerstone of organic synthesis for building molecular complexity. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures rapid and complete enolate formation at low temperatures.[13][14][15]

Protocol: Synthesis of 2,5-Dimethyl-3-oxohexanenitrile

  • LDA Preparation (In Situ): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 40 mL) and cool to -78°C (dry ice/acetone bath). Add diisopropylamine (2.33 mL, 16.5 mmol) followed by the dropwise addition of n-butyllithium (6.0 mL, 2.5 M in hexanes, 15.0 mmol). Stir at -78°C for 30 minutes.

  • Enolate Formation: Slowly add a solution of 5-Methyl-3-oxohexanenitrile (1.25 g, 10.0 mmol) in anhydrous THF (10 mL) to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (CH₃I) (0.75 mL, 12.0 mmol) dropwise to the enolate solution at -78°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (30 mL).

  • Extraction & Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 40 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to obtain the α-methylated product.

Parameter Expected Outcome
Yield 60-75%
Physical Appearance Pale yellow oil
Mass Spectrometry M+1 peak corresponding to C₈H₁₃NO (m/z = 140.1)
¹H NMR Disappearance of the singlet/triplet for the α-methylene protons. Appearance of a new doublet for the added methyl group and a quartet for the α-proton.

Table 3. Expected results for the α-alkylation of 5-Methyl-3-oxohexanenitrile.

2.4. Strategy 4: Heterocycle Synthesis via the Biginelli Reaction

Scientific Rationale: The Biginelli reaction is a classic multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from a β-dicarbonyl compound, an aldehyde, and urea.[16][17] β-Ketonitriles are effective substitutes for the traditional β-ketoester component, leading to valuable 5-cyano-dihydropyrimidinones.[2] These structures are prevalent in pharmacologically active molecules. The reaction is typically catalyzed by a Brønsted or Lewis acid.[18]

Reaction Scheme:

G compound1 5-Methyl-3-oxohexanenitrile product 5-cyano-4-phenyl-6-(2-methylpropyl)- 3,4-dihydropyrimidin-2(1H)-one compound1->product   Ethanol, cat. HCl, Reflux    p1 + compound2 Benzaldehyde compound2->product   Ethanol, cat. HCl, Reflux    p2 + compound3 Urea compound3->product   Ethanol, cat. HCl, Reflux   

Caption: Biginelli condensation reaction scheme.

Protocol: Synthesis of a 5-Cyano-dihydropyrimidinone Derivative

  • Setup: In a 50 mL round-bottom flask, combine 5-Methyl-3-oxohexanenitrile (1.25 g, 10.0 mmol), benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol), and urea (0.72 g, 12.0 mmol).

  • Reaction: Add ethanol (20 mL) followed by 3-4 drops of concentrated hydrochloric acid (HCl). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring.

  • Precipitation: Continue refluxing for 3-4 hours. In many cases, the product will begin to precipitate from the hot solution.

  • Isolation: After the reaction period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone derivative. Recrystallization from ethanol can be performed if higher purity is required.

Parameter Expected Outcome
Yield 65-80%
Physical Appearance White to off-white crystalline solid
IR Spectroscopy (cm⁻¹) ~3240 (N-H stretch), ~2220 (C≡N stretch), ~1680 (C=O, amide)
¹H NMR Characteristic signals for the two N-H protons (broad singlets), a singlet or doublet for the benzylic proton at the C4 position, and signals corresponding to the aromatic and isobutyl groups.

Table 4. Expected results for the Biginelli reaction.

Safety and Handling

5-Methyl-3-oxohexanenitrile should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Conclusion

5-Methyl-3-oxohexanenitrile serves as an exemplary scaffold for demonstrating diverse chemical transformations. The protocols detailed herein provide reliable methods for its conversion into alcohols, carboxylic acids, C-C bond-extended analogues, and complex heterocyclic systems. These derivatization strategies highlight the compound's utility as a foundational element for discovery chemistry and the development of novel molecular entities.

References
  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • JoVE. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle.
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Rostampoor, A., & Alizadeh, A. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(19), 14558-14586.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Pachore, S. S., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(69). Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions.
  • The Organic Chemistry Tutor. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024). Lec7 - Alkylation at the Alpha Position of Ketones, Esters and Nitriles. Retrieved from [Link]

  • Chad's Prep. (n.d.). Alpha Alkylation. Retrieved from [Link]

  • YouTube. (2021). 21.4 Alpha Alkylation | Organic Chemistry. Retrieved from [Link]

  • Reagent Guide. (n.d.). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • YouTube. (2018). 21.4a Alpha Alkylation. Retrieved from [Link]

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Application

Application Note: A Robust Protocol for the Laboratory Synthesis of 5-Methyl-3-oxohexanenitrile

Introduction 5-Methyl-3-oxohexanenitrile is a member of the β-ketonitrile class of organic compounds. These molecules are highly valuable synthetic intermediates due to the presence of three reactive centers: the nitrile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-3-oxohexanenitrile is a member of the β-ketonitrile class of organic compounds. These molecules are highly valuable synthetic intermediates due to the presence of three reactive centers: the nitrile, the ketone, and the acidic α-carbon situated between these two functional groups. This structural motif makes them versatile precursors for the synthesis of a wide array of biologically significant heterocyclic compounds, such as pyridines, pyrimidines, and isoxazoles.[1][2] Consequently, the development of efficient and reliable protocols for their preparation is of significant interest to researchers in medicinal chemistry and drug development.

This document provides a detailed, field-proven protocol for the laboratory-scale synthesis of 5-Methyl-3-oxohexanenitrile. The chosen synthetic strategy is a base-mediated condensation reaction between an ester and a nitrile, a robust method for forming the requisite carbon-carbon bond.[1][2] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques.

Synthetic Strategy and Mechanistic Rationale

The synthesis of β-ketonitriles is most commonly achieved through the condensation of a nitrile bearing α-hydrogens with a carboxylic ester in the presence of a strong, non-nucleophilic base. This transformation is conceptually related to the Claisen condensation and the intermolecular Thorpe reaction.[3][4][5][6] The core of this strategy involves the generation of a nitrile-stabilized carbanion, which then acts as a nucleophile in an acyl substitution reaction with the ester.

The specific synthesis of 5-Methyl-3-oxohexanenitrile is achieved by the reaction of acetonitrile with an ester of 3-methylbutanoic acid, such as ethyl 3-methylbutanoate, facilitated by a strong base like potassium tert-butoxide (KOt-Bu).

The mechanism proceeds through the following key steps:

  • Deprotonation: The strong alkoxide base, potassium tert-butoxide, abstracts an acidic α-proton from acetonitrile. The resulting carbanion is stabilized by resonance with the adjacent nitrile group. The choice of a strong, sterically hindered base is crucial to favor deprotonation over competing nucleophilic attack on the ester or nitrile.[4][7]

  • Nucleophilic Attack: The resonance-stabilized acetonitrile anion attacks the electrophilic carbonyl carbon of ethyl 3-methylbutanoate, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses, expelling the ethoxide leaving group to yield the enolate of the target β-ketonitrile.

  • Acidic Workup: A final quench with a dilute acid solution is necessary to neutralize the reaction mixture and protonate the enolate, yielding the final product, 5-Methyl-3-oxohexanenitrile.

Experimental Protocol

This protocol details the synthesis of 5-Methyl-3-oxohexanenitrile on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

Materials and Equipment

  • Reagents:

    • Potassium tert-butoxide (KOt-Bu)

    • Anhydrous Tetrahydrofuran (THF)

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl 3-methylbutanoate

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc) for extraction

    • Hexanes for chromatography

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser

    • Thermometer or temperature probe

    • Septa

    • Nitrogen or Argon gas inlet

    • Syringes and needles

    • Separatory funnel

    • Rotary evaporator

    • Glassware for flash column chromatography

Quantitative Data Summary

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)
Potassium tert-butoxide112.211.22.69 g24.0
Anhydrous THF--100 mL-
Acetonitrile41.051.10.91 mL22.0
Ethyl 3-methylbutanoate130.181.02.84 mL20.0

Step-by-Step Procedure

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a rubber septum, and a glass stopper.

    • Flame-dry the glassware under vacuum or oven-dry it prior to assembly to ensure all moisture is removed.

    • Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen or argon gas.

  • Reagent Addition:

    • To the reaction flask, add potassium tert-butoxide (2.69 g, 24.0 mmol) and anhydrous THF (100 mL) under a positive pressure of nitrogen.

    • Begin stirring the suspension.

    • Using a syringe, add anhydrous acetonitrile (0.91 mL, 22.0 mmol) dropwise to the stirring suspension.

    • After 15 minutes of stirring at room temperature, add ethyl 3-methylbutanoate (2.84 mL, 20.0 mmol) dropwise via syringe over 5-10 minutes.

  • Reaction Execution:

    • After the addition is complete, heat the reaction mixture to 60 °C using an oil bath.

    • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl (approx. 30 mL) dropwise until the mixture is acidic (pH ~5-6). Caution: Quenching is exothermic.

    • Transfer the mixture to a separatory funnel and add deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure 5-Methyl-3-oxohexanenitrile.

Synthesis Workflow Diagram

Synthesis_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Reagent Addition (KOt-Bu, THF, CH3CN, Ester) Setup->Reagents Reaction Reaction (60 °C, 4-6h) Reagents->Reaction Workup Aqueous Workup (HCl Quench, Extraction) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Product (5-Methyl-3-oxohexanenitrile) Purify->Product

Caption: Workflow for the synthesis of 5-Methyl-3-oxohexanenitrile.

Safety, Handling, and Characterization

Hazard Analysis

  • 5-Methyl-3-oxohexanenitrile (Product): Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes skin and serious eye irritation.[9][10] May cause respiratory irritation.[8][9]

  • Potassium tert-butoxide: Flammable solid and corrosive. Reacts violently with water. Causes severe skin burns and eye damage.

  • Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light.

  • Ethyl 3-methylbutanoate: Flammable liquid and vapor.

  • Hydrochloric Acid (1M): Corrosive. Causes skin irritation and serious eye damage.

Handling and Waste Disposal

  • All manipulations must be conducted within a certified chemical fume hood.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Waste materials should be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.

Product Characterization

The identity and purity of the synthesized 5-Methyl-3-oxohexanenitrile should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group frequencies, particularly the C≡N stretch (~2250 cm⁻¹) and the C=O stretch (~1715 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (125.17 g/mol ).[8][9]

References

  • A High-Yielding Preparation of β-Ketonitriles. Organic Letters. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe reaction. chemeurope.com. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • Thorpe reaction. Wikiwand. [Link]

  • PROCESS FOR THE PREPARATION OF beta-ketonitriles.
  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health (NIH). [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters. [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]

  • CAS NO. 64373-43-9 | 5-Methyl-3-oxohexanenitrile. Arctom. [Link]

  • 5-Methyl-3-oxohexanenitrile. PubChem. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-3-oxohexanenitrile

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. Our approach is rooted in scientific principles and practical laboratory experience to empower you to overcome common challenges.

Introduction to the Synthesis of 5-Methyl-3-oxohexanenitrile

5-Methyl-3-oxohexanenitrile is a valuable β-ketonitrile intermediate in organic and medicinal chemistry.[1][2] Its synthesis typically involves a Claisen-type condensation reaction between an ester and a nitrile, specifically the acylation of the isobutyronitrile anion with an acetate source.[3] The core transformation relies on the nucleophilic attack of the carbanion generated from isobutyronitrile onto the electrophilic carbonyl carbon of an ester, followed by the departure of an alkoxide leaving group.

The overall yield of this synthesis is highly dependent on several critical parameters, including the choice of base, solvent, temperature, and the purity of the starting materials. This guide will delve into these factors and provide a structured approach to troubleshooting common issues encountered during the synthesis.

General Synthetic Scheme

The most common laboratory-scale synthesis of 5-Methyl-3-oxohexanenitrile involves the reaction of an ester of acetic acid (e.g., ethyl acetate) with isobutyronitrile in the presence of a strong base.

G reagents Ethyl Acetate + Isobutyronitrile base Strong Base (e.g., NaH, NaOEt, LDA) reagents->base Reaction Conditions product 5-Methyl-3-oxohexanenitrile base->product

Caption: General reaction scheme for the synthesis of 5-Methyl-3-oxohexanenitrile.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of 5-Methyl-3-oxohexanenitrile.

Low or No Product Yield

Q1: I am not getting any product, or the yield is very low. What are the possible causes?

A1: Low or no yield in this synthesis can be attributed to several factors, primarily related to the generation and reactivity of the nitrile anion.

  • Ineffective Deprotonation of Isobutyronitrile:

    • Cause: The base used may not be strong enough to deprotonate the α-carbon of isobutyronitrile effectively. The pKa of the α-proton of isobutyronitrile is higher than that of acetonitrile, requiring a potent base.

    • Solution: Employ a sufficiently strong base. Sodium hydride (NaH), sodium ethoxide (NaOEt), or lithium diisopropylamide (LDA) are common choices.[3] The choice of base can be critical; for instance, using an alkoxide that matches the ester's alcohol portion (e.g., sodium ethoxide with ethyl acetate) can prevent transesterification side reactions.[4]

    • Expert Tip: When using NaH, ensure it is fresh and the mineral oil has been washed away with a dry, inert solvent like hexane before adding the reaction solvent. The reaction of NaH with the solvent can be slow, so allow sufficient time for the deprotonation to occur before adding the ester.

  • Moisture in the Reaction:

    • Cause: The presence of water or other protic impurities will quench the strong base and the nitrile anion, preventing the desired reaction.

    • Solution: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Use anhydrous solvents and ensure the starting materials are dry. Distilling solvents over an appropriate drying agent before use is highly recommended.

  • Incorrect Reaction Temperature:

    • Cause: The reaction temperature influences the rate of both the desired reaction and potential side reactions. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, side reactions may dominate.

    • Solution: The optimal temperature depends on the base and solvent used. For reactions with NaH in THF or DME, gentle reflux is often employed. When using LDA, the deprotonation is typically carried out at a low temperature (e.g., -78 °C) followed by the slow addition of the ester and gradual warming to room temperature.

  • Purity of Starting Materials:

    • Cause: Impurities in the ethyl acetate or isobutyronitrile can interfere with the reaction.

    • Solution: Use high-purity, freshly distilled starting materials.

Formation of Side Products

Q2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize them?

A2: Several side reactions can compete with the desired Claisen-type condensation, leading to a complex product mixture.

  • Self-Condensation of Ethyl Acetate:

    • Cause: The base can also deprotonate the α-carbon of ethyl acetate, leading to its self-condensation to form ethyl acetoacetate. This is more likely if the addition of the ester to the pre-formed nitrile anion is not controlled.

    • Solution: Add the ethyl acetate slowly to the solution of the deprotonated isobutyronitrile. This ensures that the ester preferentially reacts with the nitrile anion, which is present in higher concentration.

  • Hydrolysis of the Nitrile or Ester:

    • Cause: As mentioned, any moisture present can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, or the ester to a carboxylate salt, especially under basic conditions.[5][6]

    • Solution: Rigorously exclude water from the reaction system.

  • Formation of Enamines:

    • Cause: If secondary amines are present as impurities or are formed in situ, they can react with the ketone product to form enamines.[7][8]

    • Solution: Use pure reagents and an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of amine impurities.

G cluster_0 Troubleshooting Low Yield cluster_1 Troubleshooting Side Products Ineffective Deprotonation Ineffective Deprotonation Use Stronger Base (NaH, LDA) Use Stronger Base (NaH, LDA) Ineffective Deprotonation->Use Stronger Base (NaH, LDA) Moisture Contamination Moisture Contamination Use Anhydrous Conditions Use Anhydrous Conditions Moisture Contamination->Use Anhydrous Conditions Incorrect Temperature Incorrect Temperature Optimize Reaction Temperature Optimize Reaction Temperature Incorrect Temperature->Optimize Reaction Temperature Ester Self-Condensation Ester Self-Condensation Slow Ester Addition Slow Ester Addition Ester Self-Condensation->Slow Ester Addition Nitrile/Ester Hydrolysis Nitrile/Ester Hydrolysis Strict Anhydrous Conditions Strict Anhydrous Conditions Nitrile/Ester Hydrolysis->Strict Anhydrous Conditions Enamine Formation Enamine Formation Inert Atmosphere & Pure Reagents Inert Atmosphere & Pure Reagents Enamine Formation->Inert Atmosphere & Pure Reagents G start Start prep Prepare Dry Apparatus under Inert Atmosphere start->prep add_base Add NaH to Anhydrous THF prep->add_base add_nitrile Slowly Add Isobutyronitrile at 0°C add_base->add_nitrile deprotonation Stir at RT for 1h (Deprotonation) add_nitrile->deprotonation add_ester Cool to 0°C Add Ethyl Acetate Dropwise deprotonation->add_ester reaction Warm to RT, then Reflux (Monitor by TLC/GC) add_ester->reaction workup Quench with 1M HCl reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with NaHCO3 and Brine extraction->washing dry_conc Dry and Concentrate washing->dry_conc purify Purify by Distillation or Chromatography dry_conc->purify end End purify->end

Sources

Optimization

Technical Support Center: Purification of 5-Methyl-3-oxohexanenitrile by Distillation

Welcome to the technical support center for the purification of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the distillation of this keto-nitrile. Our aim is to combine established chemical principles with practical, field-proven insights to ensure the successful purification of your target compound.

Introduction to the Purification Challenge

5-Methyl-3-oxohexanenitrile is a versatile intermediate in organic synthesis.[1] Like many β-ketonitriles, it can be susceptible to side reactions and degradation under certain conditions, making its purification a critical step to ensure high purity for subsequent applications.[2][3] Distillation is a primary method for its purification, leveraging differences in boiling points between the desired product and any impurities.[4][5] However, the presence of both a ketone and a nitrile functional group necessitates careful control of distillation parameters to avoid potential pitfalls such as thermal decomposition or side reactions.[6]

This guide will walk you through the essential considerations, a detailed protocol for vacuum distillation, and a comprehensive troubleshooting section to address common issues encountered during the process.

Physical Properties and Distillation Parameters

A thorough understanding of the physical properties of 5-Methyl-3-oxohexanenitrile is fundamental to designing an effective distillation protocol.

PropertyValueSource
Molecular FormulaC₇H₁₁NO[7][8]
Molecular Weight125.17 g/mol [7]
Predicted Boiling Point (at 760 mmHg)182.0 ± 13.0 °CN/A
Analogous Compound Boiling Point 110-113 °C at 15 mmHg (for 2,4-dimethyl-5-oxohexane nitrile) [4]

Given the predicted atmospheric boiling point is above 150°C, vacuum distillation is the recommended method to prevent potential thermal decomposition.[9] The data for the analogous compound, 2,4-dimethyl-5-oxohexane nitrile, provides a valuable starting point for establishing the distillation parameters for 5-Methyl-3-oxohexanenitrile.

Pre-Distillation Checklist & Workflow

Before commencing the distillation, a systematic approach will minimize potential issues and ensure a successful purification.

Pre_Distillation_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_safety Safety Precautions A Crude Material Analysis (GC-MS) B Identify Impurities & Boiling Points A->B informs C Select Appropriate Distillation Glassware B->C guides D Assemble Vacuum Distillation Apparatus E Ensure Airtight Seals D->E check F Connect to Vacuum Source & Cold Trap E->F then G Review Safety Data Sheet (SDS) H Work in a Ventilated Fume Hood G->H mandates I Use Appropriate Personal Protective Equipment (PPE) H->I requires

Caption: Pre-distillation workflow for 5-Methyl-3-oxohexanenitrile purification.

Detailed Experimental Protocol: Vacuum Distillation

This protocol is a robust starting point for the purification of 5-Methyl-3-oxohexanenitrile, based on best practices for similar compounds.

Materials and Equipment:

  • Crude 5-Methyl-3-oxohexanenitrile

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum connection

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Vacuum pump

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Manometer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent contamination.

    • Add the crude 5-Methyl-3-oxohexanenitrile to the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with a suitable vacuum grease.

    • Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • Insulate the distillation head with glass wool to minimize heat loss and prevent premature condensation.

  • Distillation:

    • Turn on the cooling fluid to the condenser.

    • Slowly and carefully apply vacuum to the system. A target pressure of around 15 mmHg is a good starting point, based on analogous compounds.[4]

    • Once the desired vacuum is achieved and stable, begin heating the distillation flask gently with the heating mantle.

    • Increase the temperature gradually until the mixture begins to boil.

    • Observe the temperature on the thermometer. The initial fraction will likely be lower-boiling impurities. Collect this forerun in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of 5-Methyl-3-oxohexanenitrile (expected to be in the range of 110-120°C at 15 mmHg), switch to a clean receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • If the temperature drops, it may indicate that the main product has finished distilling. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum. Never release the vacuum while the system is hot.

    • Disassemble the apparatus and collect the purified product.

Vacuum_Distillation_Setup cluster_distillation Vacuum Distillation Apparatus Flask Distilling Flask with Crude Product Head Short Path Distillation Head Flask->Head Thermometer Thermometer Head->Thermometer Condenser Condenser Head->Condenser Receiver Receiving Flask Condenser->Receiver Vacuum To Vacuum Pump & Manometer Receiver->Vacuum ColdTrap Cold Trap Vacuum->ColdTrap

Caption: Simplified schematic of a vacuum distillation apparatus.

Troubleshooting Guide

Encountering issues during distillation is not uncommon. This section provides solutions to frequently encountered problems.

Problem Potential Cause(s) Troubleshooting Steps
No distillate collecting, but the pot is boiling. - Vacuum is too high for the temperature. - A leak in the system is preventing proper pressure reduction. - Inadequate heating.- Gradually decrease the vacuum or increase the heating mantle temperature. - Check all joints for leaks. Re-grease if necessary. - Ensure the heating mantle is in good contact with the flask and set to an appropriate temperature.
Bumping or uneven boiling. - Absence or ineffectiveness of boiling chips/stirring. - Heating too rapidly.- Ensure fresh boiling chips or a functioning magnetic stirrer is in use. - Reduce the heating rate to allow for smooth boiling.
Product is discolored. - Thermal decomposition due to excessive temperature. - Presence of non-volatile, colored impurities.- Lower the distillation temperature by reducing the vacuum. - Consider a pre-purification step like column chromatography if impurities are problematic.
Poor separation of fractions. - Distilling too quickly. - Inefficient packing in the column (if using a fractionating column).- Reduce the heating rate to allow for better equilibrium between liquid and vapor phases. - For closely boiling impurities, a fractionating column with appropriate packing may be necessary.
Sudden pressure drop during distillation. - A leak has developed in the system.- Stop the heating, allow the system to cool, and carefully inspect all connections for leaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when distilling 5-Methyl-3-oxohexanenitrile?

A1: Based on available safety data, 5-Methyl-3-oxohexanenitrile is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, and may cause respiratory irritation.[7][10] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

  • Avoid heating the compound to excessively high temperatures to prevent decomposition into potentially more hazardous byproducts.[11]

Q2: What are the likely impurities in my crude 5-Methyl-3-oxohexanenitrile?

A2: The impurities will depend on the synthetic route used. Common syntheses of β-ketonitriles involve the acylation of nitriles.[2][3] Potential impurities could include:

  • Unreacted starting materials.

  • Solvents used in the reaction or workup.

  • Side-products from aldol-type condensations or other side reactions.[2]

  • Isomeric byproducts, as seen in the synthesis of similar compounds.[4][5] A GC-MS analysis of your crude material is highly recommended to identify the specific impurities and their boiling points, which will inform your distillation strategy.[12]

Q3: Can I use a simple distillation instead of a vacuum distillation?

A3: While a simple distillation might be possible, it is not recommended. The predicted atmospheric boiling point is high enough that thermal decomposition is a significant risk.[9] Vacuum distillation allows for the purification to occur at a much lower temperature, preserving the integrity of the molecule.

Q4: My product seems to be solidifying in the condenser. What should I do?

A4: This indicates that the melting point of your compound is close to the temperature of your cooling fluid. You can try to:

  • Increase the temperature of the cooling fluid slightly, while still ensuring condensation occurs.

  • Gently warm the outside of the condenser with a heat gun to melt the solidified product and allow it to flow into the receiving flask. Be cautious not to overheat the condenser.

Q5: How do I know when the distillation is complete?

A5: The distillation is likely complete when you observe a significant drop in the temperature of the distilling vapor, even with continued heating of the pot. This indicates that the main component has been distilled, and the remaining material consists of higher-boiling impurities or non-volatile residues.

References

  • PubChem. 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Safety Data Sheet. (Example of a generic SDS with relevant information). [Link]

  • Arctom Scientific. 5-Methyl-3-oxohexanenitrile. [Link]

  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • SPME-GCMS ANALYSIS Analytical conditions. (Example of a GC-MS protocol). [Link]

  • Google Patents. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
  • Google Patents. NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
  • ChemSynthesis. 5-oxohexanenitrile. [Link]

  • AIDIC. Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

  • How to Purify by Distillation. (General guide to distillation techniques). [Link]

  • Sciencemadness.org. Nitrile hydrolysis methods to get carboxylic acids. [Link]

  • YouTube. Reduced pressure distillation. [Link]

  • Beilstein Journal of Organic Chemistry. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. Troubleshooting a Distillation Column - Problem and Solution. [Link]

  • MDPI. Experimental Study on Vacuum Distillation Separation Characteristics of Tar Containing Solid Particles: Distributions of Light Components. [Link]

  • ResearchGate. A High-Yielding Preparation of β-Ketonitriles. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • YouTube. Distillation Troubleshooting/Distillation Problems and its Solutions. [Link]

  • Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • IChemE. Troubleshooting Distillation Controls – course outline. [Link]

  • ResearchGate. Preparation of a variety of β-ketonitriles. [Link]

  • YouTube. Distillation Column Troubleshooting Part 1. [Link]

  • Molecules. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • MDPI. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. [Link]

  • Journal of Pharmaceutical Sciences and Research. GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. [Link]

  • Google Patents.
  • Asian Journal of Biological Sciences. GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. [Link]

  • Organic Syntheses. 2,2,4-trimethyl-3-oxovaleryl chloride. [Link]

  • PubMed. Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase and enzymatic transformation to optically pure beta-hydroxy carboxylic acids. [Link]

  • Google Patents.

Sources

Troubleshooting

Technical Support Center: 5-Methyl-3-oxohexanenitrile Synthesis

Welcome to the technical support center for the synthesis of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-Methyl-3-oxohexanenitrile?

The most common and industrially relevant method for synthesizing 5-Methyl-3-oxohexanenitrile is a base-mediated condensation reaction, specifically the acylation of an acetonitrile carbanion with an ester of 3-methylbutanoic acid (isovaleric acid), such as ethyl isovalerate. This reaction is a variation of the Claisen condensation.

The process involves two key steps:

  • Deprotonation: A strong base is used to abstract an acidic α-proton from acetonitrile (CH₃CN), generating a nucleophilic nitrile-stabilized carbanion (⁻CH₂CN).

  • Nucleophilic Acyl Substitution: The carbanion attacks the electrophilic carbonyl carbon of the isovalerate ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group (e.g., ethoxide) yields the sodium salt of the β-ketonitrile.

  • Acidic Workup: The reaction mixture is neutralized with a mild acid to protonate the enolate and afford the final 5-Methyl-3-oxohexanenitrile product.[1]

Q2: Why is my reaction yield consistently low?

Low yield is a frequent issue stemming from several potential sources. The equilibrium of the condensation reaction can be unfavorable. To drive the reaction forward, the alcohol byproduct (e.g., ethanol) is often removed by distillation.[1] Other critical factors include the choice of base, reaction temperature, and the purity of reagents. A systematic troubleshooting approach is necessary to identify the root cause.

Q3: The product is described as a stable compound, but mine decomposes upon purification. Why?

5-Methyl-3-oxohexanenitrile, like many β-ketonitriles, can be thermally unstable.[2] Attempting purification by distillation at atmospheric pressure can lead to decomposition. If distillation is necessary, it should be performed under high vacuum using equipment like a thin-film or short-path distillation apparatus to minimize the thermal stress on the compound.[2] Furthermore, prolonged exposure to strong acidic or basic conditions, even during workup or chromatography, can catalyze degradation pathways.

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific impurities and side products you may encounter, their origin, and actionable protocols to mitigate their formation.

Problem 1: Presence of Amide or Carboxylic Acid Impurities

Symptom: You observe unexpected peaks in your ¹H NMR, ¹³C NMR, or mass spectrometry data corresponding to 5-methyl-3-oxohexanamide or 5-methyl-3-oxohexanoic acid.

Causality: Nitrile Hydrolysis

The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the final carboxylic acid.[3][4] Harsh workup conditions are the primary cause.

  • Acid-Catalyzed Hydrolysis: Vigorous heating with strong aqueous acid during workup will protonate the nitrile, making it more electrophilic and susceptible to attack by water, leading first to the amide and then the carboxylic acid.[4][5]

  • Base-Catalyzed Hydrolysis: Similarly, exposure to strong aqueous base (like NaOH or KOH) at elevated temperatures during workup can hydrolyze the nitrile to the carboxylate salt.[3][5] Milder basic conditions may stop at the amide stage.[5][6][7]

Mitigation Strategy & Protocol

A carefully controlled, mild acidic workup is crucial.

Protocol: Mild Acidic Workup

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly quench the reaction by adding it to a pre-chilled, stirred solution of dilute aqueous acid (e.g., 1M HCl or a saturated NH₄Cl solution). Monitor the pH to ensure it reaches ~5-6 but does not become strongly acidic.

  • Immediately extract the liberated β-ketonitrile into a water-immiscible organic solvent like ethyl acetate or dichloromethane.[1]

  • Wash the combined organic layers with brine to remove excess water.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo at low temperature (<40 °C).

G Ketonitrile 5-Methyl-3-oxohexanenitrile (Product) Amide 5-Methyl-3-oxohexanamide (Side Product A) Ketonitrile->Amide H₃O⁺ or OH⁻ (Mild Conditions)[5][7] CarboxylicAcid 5-Methyl-3-oxohexanoic Acid (Side Product B) Amide->CarboxylicAcid H₃O⁺ or OH⁻ (Harsh Conditions)[3][6]

Problem 2: Contamination with High-Molecular-Weight Species

Symptom: Gel Permeation Chromatography (GPC) or mass spectrometry indicates the presence of dimers or higher oligomers. You may also notice significant amounts of unreacted acetonitrile.

Causality: Thorpe-Ziegler Self-Condensation

This side reaction involves the base-catalyzed self-condensation of the acetonitrile starting material.[8] The carbanion generated from one molecule of acetonitrile attacks the electrophilic carbon of a second molecule.[9]

This process, known as the Thorpe reaction, forms a β-enaminonitrile dimer.[10][11] This side reaction consumes your acetonitrile and base, leading to a lower yield of the desired product and introducing a difficult-to-remove impurity.

Mitigation Strategy & Protocol

The key is to favor the reaction between the acetonitrile anion and the ester over the reaction with another acetonitrile molecule.

Protocol: Controlled Reagent Addition

  • Prepare a solution of the base (e.g., potassium tert-butoxide) and the ethyl isovalerate in an anhydrous solvent (e.g., THF).

  • Cool this solution to a low temperature (e.g., 0 °C or lower).

  • Add the acetonitrile dropwise to the cooled solution of the base and ester. This ensures that any acetonitrile carbanion that forms is in the presence of a large excess of the more reactive electrophile (the ester), minimizing its chance to react with another acetonitrile molecule.

  • Maintain a low reaction temperature throughout the addition to further control the reaction rate.

G cluster_0 Desired Reaction cluster_1 Side Reaction Acetonitrile_Anion_1 ⁻CH₂CN Ester Isovalerate Ester Acetonitrile_Anion_1->Ester Acylation[13] Product Product Enolate Ester->Product Acetonitrile_Anion_2 ⁻CH₂CN Acetonitrile CH₃CN Acetonitrile_Anion_2->Acetonitrile Self-Condensation Dimer β-Enaminonitrile Dimer (Thorpe Product)[10][11] Acetonitrile->Dimer

Problem 3: Presence of Unreacted Ester and Saponified Acid

Symptom: Your crude product contains significant amounts of ethyl isovalerate and/or 3-methylbutanoic acid.

Causality: Incomplete Reaction and Ester Saponification

  • Incomplete Reaction: This can be due to insufficient base, low temperature, or short reaction time. The condensation equilibrium may not have been sufficiently shifted towards the product.

  • Ester Saponification/Alcoholysis: If using an alkoxide base like sodium ethoxide, a competing reaction is the hydrolysis (if water is present) or alcoholysis of the starting ester, leading to the formation of the corresponding carboxylate salt.[12] This is particularly problematic if reaction conditions are not strictly anhydrous.

Mitigation Strategy & Troubleshooting Table

Employing a strong, non-nucleophilic base and ensuring anhydrous conditions are paramount.

ParameterRecommended ActionRationale
Base Selection Use a non-nucleophilic base such as Potassium tert-butoxide (KOt-Bu) or Sodium Hydride (NaH).[10]These bases are less likely to act as nucleophiles and attack the ester carbonyl, reducing the saponification side reaction.
Solvent/Reagents Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and high-purity reagents.Water will readily react with the base and can hydrolyze the ester starting material. Impurities in acetonitrile can also inhibit the reaction.[13]
Reaction Conditions If using an alkoxide base, continuously remove the alcohol byproduct via distillation (azeotropic if necessary) to drive the equilibrium.[1]Le Châtelier's principle; removing a product shifts the equilibrium towards the desired condensation product.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the base and acetonitrile.Ensures complete conversion of the limiting reagent (the ester).

Summary of Key Side Products

Side Product NameChemical FormulaOriginMitigation
5-Methyl-3-oxohexanamideC₇H₁₃NO₂Partial hydrolysis of nitrile[4][6]Mild workup conditions (pH 5-6, low temp).
5-Methyl-3-oxohexanoic AcidC₇H₁₂O₃Complete hydrolysis of nitrile[3][5]Mild workup conditions; avoid strong acid/base and heat.
3-Amino-2-butenenitrileC₄H₆N₂Thorpe self-condensation of acetonitrile[9][10]Slow, cold addition of acetonitrile to base/ester mixture.
3-Methylbutanoic AcidC₅H₁₀O₂Saponification of isovalerate ester[12]Use non-nucleophilic base (KOt-Bu); ensure anhydrous conditions.
References
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  • Chemistry Steps. (n.d.). Converting Nitriles to Amides.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Biosynth. (n.d.). 5-Methyl-3-oxohexanenitrile.
  • Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Grokipedia. (2026). Thorpe reaction.
  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction.
  • chemeurope.com. (n.d.). Thorpe reaction.
  • Wikipedia. (n.d.). Thorpe reaction.
  • National Institutes of Health. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
  • Google Patents. (n.d.). DE102005057461A1 - Preparation of beta-ketonitrile compounds.
  • Chemistry Stack Exchange. (2019, January 27). Why doesn't self condensation occur in acetoacetic ester synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling.
  • LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile.
  • Google Patents. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Wikipedia. (n.d.). Self-condensation.
  • 1st Scientific. (n.d.). 5-Methyl-3-oxohexanenitrile.
  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile.
  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles.
  • American Laboratory. (2010, March 1). Ensuring the Purity of Acetonitrile During Quality Control Testing.

Sources

Optimization

Technical Support Center: Minimizing Isomer Formation in 5-Oxohexanenitrile Synthesis

Welcome to the technical support guide for the synthesis of 5-oxohexanenitrile. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomer formatio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-oxohexanenitrile. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomer formation during their synthetic procedures. We will delve into the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies and optimized protocols to maximize the yield of your target molecule.

Troubleshooting & FAQs: Isomer Control

Q1: What is the primary isomeric impurity formed during the synthesis of 5-oxohexanenitrile, and why does it form?

A: The most common synthesis route to 5-oxohexanenitrile (the linear product ) is the conjugate addition (Michael addition) of a cyanide source to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK). During this reaction, the primary and most problematic impurity is the branched isomer, 3-methyl-4-oxopentanenitrile .

The formation of these two isomers is a question of regioselectivity. The cyanide nucleophile can attack either the β-carbon (C4) or the carbonyl carbon (C2) of the MVK backbone.

  • 1,4-Addition (Desired): Nucleophilic attack at the β-carbon leads to an enolate intermediate which, upon protonation, yields the desired linear product, 5-oxohexanenitrile.

  • 1,2-Addition (Undesired Pathway leading to Branched Isomer): Attack at the carbonyl carbon initially forms a cyanohydrin. While this can be reversible, subsequent rearrangements or alternative precursors can lead to the formation of the branched isomer.

Controlling the reaction conditions to exclusively favor the 1,4-addition pathway is the key to minimizing this impurity.[1]

Reaction Pathway: Linear vs. Branched Isomer Formation

G cluster_start Reactants cluster_reaction Catalytic Reaction cluster_products Potential Products MVK Methyl Vinyl Ketone (MVK) Catalyst Ni(0) Catalyst System HCN Cyanide Source (HCN/CN⁻) Linear 5-Oxohexanenitrile (Linear Product) Catalyst->Linear 1,4-Conjugate Addition (Favored Pathway) Branched 3-Methyl-4-oxopentanenitrile (Branched Isomer) Catalyst->Branched Isomerization/Side Reactions (Disfavored Pathway) G A 1. Catalyst Preparation (Inert Atmosphere) B 2. Substrate Addition Add MVK to catalyst solution A->B C 3. HCN Source Addition Slowly add TMSCN/MeOH B->C D 4. Reaction Monitoring Monitor by GC/TLC C->D E 5. Reaction Quench Carefully quench excess cyanide D->E F 6. Workup & Extraction Aqueous wash and extraction E->F G 7. Purification Distillation or Chromatography F->G H 8. Analysis GC and ¹H NMR for purity and isomer ratio G->H

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-3-oxohexanenitrile

Welcome to the technical support center for the synthesis and optimization of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this ve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile β-ketonitrile intermediate. Here, we address common challenges encountered during its synthesis, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 5-Methyl-3-oxohexanenitrile?

The most common and efficient method for synthesizing 5-Methyl-3-oxohexanenitrile is a variation of the Claisen condensation, specifically the acylation of the acetonitrile anion with an appropriate ester.[1][2] This reaction involves deprotonating acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of an isovalerate ester (e.g., methyl or ethyl isovalerate). The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide, yielding the target β-ketonitrile.

The overall transformation can be summarized as follows:

G cluster_reactants Reactants cluster_reagents Reagents Acetonitrile Acetonitrile (CH₃CN) Product 5-Methyl-3-oxohexanenitrile ((CH₃)₂CHCH₂COCH₂CN) Acetonitrile->Product Nucleophile IsovalerateEster Isovalerate Ester ((CH₃)₂CHCH₂COOR) IsovalerateEster->Product Electrophile Base Strong Base (e.g., KOt-Bu, NaH) Base->Product Promotes Reaction Solvent Anhydrous Solvent (e.g., THF, Toluene)

Caption: General reaction scheme for 5-Methyl-3-oxohexanenitrile synthesis.

Q2: How does the choice of base impact the reaction?

The choice of base is critical for success. The base must be strong enough to deprotonate acetonitrile (pKa ≈ 25) but should ideally not be nucleophilic enough to readily attack the ester carbonyl, which would lead to saponification.

BasepKa of Conjugate AcidKey CharacteristicsRecommendation
Potassium tert-butoxide (KOt-Bu) ~19Strong, sterically hindered base. Excellent choice for this transformation.[1]Highly Recommended
Sodium Hydride (NaH) ~36Very strong, non-nucleophilic base. Generates H₂ gas. Requires careful handling.Recommended
Sodium Amide (NaNH₂) ~38Extremely strong base. Often used in liquid ammonia. Effective but can be hazardous.[3]Use with caution
Lithium Diisopropylamide (LDA) ~36Very strong, sterically hindered, non-nucleophilic base. Ideal for preventing ester self-condensation.[4]Excellent for controlled, low-temperature reactions
Sodium Ethoxide (NaOEt) ~16Weaker base. May result in incomplete deprotonation of acetonitrile and potential transesterification with the starting ester.[4]Not recommended

Using a strong, non-nucleophilic base like potassium tert-butoxide is crucial for efficiently generating the acetonitrile anion while minimizing side reactions.[1]

Q3: What are suitable solvents and why is anhydrousness important?

Ethereal solvents like tetrahydrofuran (THF) or non-polar solvents like toluene are preferred.[5] They are generally unreactive towards the strong bases used and effectively solubilize the reactants.

Strict anhydrous (water-free) conditions are non-negotiable. Any trace of water will be immediately deprotonated by the strong base, consuming it and rendering it inactive for the desired reaction. This is a primary cause of reaction failure. Ensure all glassware is oven- or flame-dried and solvents are freshly distilled or obtained from a commercial drying system.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Co-spot your reaction mixture with your starting ester. The disappearance of the starting ester and the appearance of a new, typically more polar spot (the β-ketonitrile product), indicates progress. Staining with potassium permanganate (KMnO₄) is often effective for visualizing the product, as the ketone moiety is readily oxidized. For more quantitative analysis, Gas Chromatography (GC) or GC-MS can be employed to track the consumption of reactants and formation of the product.[6]

Troubleshooting Guide

Area 1: Low or No Product Yield

Q: My reaction shows no conversion of the starting materials. What are the most likely causes?

This is a common and frustrating issue, almost always pointing to a fundamental problem with the reaction setup.

A: Let's diagnose this systematically:

  • Inactive Base: This is the primary suspect. The strong base may have been deactivated by moisture from the air, solvent, or glassware. Did you use a fresh bottle of base? Was your solvent truly anhydrous? Was all glassware rigorously dried?

  • Incorrect Temperature: While some bases like KOt-Bu work well at room temperature or with gentle heating[1], others like LDA require low temperatures (e.g., -78 °C) for initial enolate formation to prevent side reactions. Ensure your temperature is appropriate for the chosen base.

  • Poor Reagent Quality: Verify the purity of your acetonitrile and isovalerate ester. Contaminants can interfere with the reaction.

G start Problem: Low or No Yield q1 Was the base fresh and handled under inert gas? start->q1 q2 Were solvents and acetonitrile anhydrous? q1->q2 Yes sol1 Solution: Use a fresh, unopened container of base. Handle strictly under argon or nitrogen. q1->sol1 No q3 Was the reaction temperature correct for the chosen base? q2->q3 Yes sol2 Solution: Dry solvent over molecular sieves or distill. Ensure glassware is oven/flame-dried. q2->sol2 No q4 Is the stoichiometry correct? (Base ≥ 1 equivalent) q3->q4 Yes sol3 Solution: Verify optimal temperature for enolate formation and reaction. (e.g., -78°C for LDA, RT for KOt-Bu) q3->sol3 No sol4 Solution: Ensure at least 1 full equivalent of base is used to drive the equilibrium forward. q4->sol4 No

Caption: Troubleshooting workflow for low or no product yield.

Area 2: Impurity Formation & Side Reactions

Q: My TLC/GC analysis shows multiple product spots. What are these impurities and how can I prevent them?

A: The presence of multiple products indicates competing side reactions. The most common culprits are:

  • Ester Self-Condensation (Crossed Claisen Issue): Your isovalerate ester can react with its own enolate, creating a β-keto ester dimer. This is especially problematic if both reactants have α-hydrogens.[7][8]

    • Prevention Strategy: Control the enolate concentration. The best method is to add the isovalerate ester slowly to a pre-stirred mixture of the base and acetonitrile. This ensures that any ester added is immediately met with a high concentration of the acetonitrile anion, favoring the desired reaction. Using a strong, hindered base like LDA to pre-form the acetonitrile enolate at low temperature before adding the ester is also a highly effective strategy.[7]

  • Nitrile Hydrolysis: During aqueous workup, particularly if the pH becomes strongly acidic or basic in the presence of heat, the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid (5-methyl-3-oxohexanoic acid).[9][10]

    • Prevention Strategy: Perform the aqueous workup at low temperatures (e.g., in an ice bath). Neutralize the reaction mixture carefully and promptly with a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) to a pH of ~7 before extraction. Avoid prolonged exposure to strong acids or bases.[11][12]

  • Product Polymerization/Degradation: β-ketonitriles can be susceptible to aldol-type additions or other base-catalyzed polymerizations, especially if left in the basic reaction mixture for extended periods at elevated temperatures.

    • Prevention Strategy: Monitor the reaction closely by TLC/GC. Once the starting material is consumed, proceed with the workup promptly. Do not let the reaction run unnecessarily long or overheat it.

Area 3: Workup and Purification

Q: My product seems to decompose during distillation. How can I purify it safely?

A: β-ketonitriles can be thermally labile.[13] High temperatures during purification can cause decomposition.

  • Vacuum Distillation: If you must distill, use a high-vacuum setup to lower the boiling point significantly. A short-path distillation apparatus is ideal to minimize the time the compound spends at high temperatures.

  • Flash Column Chromatography: This is often the preferred method for purifying thermally sensitive compounds.[14] Use a silica gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The polarity can be determined by TLC analysis. This method avoids heat entirely.

Q: I am having trouble with emulsions during the aqueous workup and extraction. What should I do?

A: Emulsions are common when quenching reactions that used finely dispersed solids like NaH.

  • Quenching: Quench the reaction by slowly adding it to a cold, stirred solution of aqueous acid (e.g., 1M HCl) or saturated ammonium chloride, rather than adding water directly to the reaction flask.

  • Extraction: Use a larger volume of organic solvent for extraction. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Allow the separatory funnel to stand for an extended period, or use gentle swirling instead of vigorous shaking.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-3-oxohexanenitrile

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (10 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add potassium tert-butoxide (1.1 equivalents) to the THF.

  • Nitrile Addition: Add anhydrous acetonitrile (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 15 minutes.

  • Ester Addition: Add ethyl isovalerate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the ethyl isovalerate is consumed.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly pour the mixture into a beaker containing cold, saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography (e.g., silica gel, 10-30% ethyl acetate in hexanes).

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved January 17, 2026, from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. Retrieved January 17, 2026, from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved January 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-methyl-3-oxohexanoic acid ethyl ester. Retrieved January 17, 2026, from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved January 17, 2026, from [Link]

  • Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. Retrieved January 17, 2026, from [Link]

  • LookChem. (n.d.). 5-methyl-3-oxo-5-phenyl-hexanenitrile. Retrieved January 17, 2026, from [Link]

  • De Figueredo, R. M., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2874–2882. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). DE102005057461A1 - Preparation of beta-ketonitrile compounds.
  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). EP1352898B1 - Process for producing beta-ketonitrile compound.
  • Wei, H.-L., et al. (2022). Continuous Synthesis of 5-Oxohexanenitrile in a Microreactor: From Kinetic Study to Reactor Modeling. Industrial & Engineering Chemistry Research, 61(41), 15005–15014. Retrieved January 17, 2026, from [Link]

  • Reddit. (2020). r/Chempros - Failing Claisen condensation. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • UNEP. (n.d.). Analytical Methods. Retrieved January 17, 2026, from [Link]

  • Reddy, K. S., et al. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. Retrieved January 17, 2026, from [Link]

  • Oregon State University. (n.d.). The Claisen Condensation. Retrieved January 17, 2026, from [Link]

  • ChemSynthesis. (n.d.). 5-oxohexanenitrile. Retrieved January 17, 2026, from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US5254712A - Process for the preparation of 5-oxohexane nitriles.
  • Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • PubChem. (n.d.). Methyl 5-methyl-3-oxohexanoate. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Organometallics. (2024). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). α-Alkylation reactions of acetonitriles. Retrieved January 17, 2026, from [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved January 17, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Methyl-5-oxohexanenitrile. Retrieved January 17, 2026, from [Link]

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Optimization

Technical Support Center: Troubleshooting Failed 5-Methyl-3-oxohexanenitrile Reactions

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-oxohexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-ketonitrile intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a thorough understanding of the underlying chemical principles to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Methyl-3-oxohexanenitrile?

The most prevalent and robust method for the synthesis of 5-Methyl-3-oxohexanenitrile is a Claisen-type condensation reaction. This involves the base-catalyzed reaction between isovaleronitrile and an acylating agent, typically an ester such as ethyl acetate. The use of a strong, non-nucleophilic base is crucial for the deprotonation of the α-carbon of isovaleronitrile, initiating the condensation.

Q2: My reaction has resulted in a low yield or no product at all. What are the likely causes?

Low or no yield is a common issue that can stem from several factors:

  • Ineffective Base: The choice and quality of the base are critical. Strong bases like sodium amide (NaNH₂) or sodium ethoxide are often employed.[1] The base must be sufficiently strong to deprotonate the α-carbon of isovaleronitrile. Ensure the base is fresh and has not been deactivated by moisture or atmospheric CO₂.

  • Poor Quality Reagents: The purity of both isovaleronitrile and ethyl acetate is paramount. Impurities can interfere with the reaction. It is advisable to use freshly distilled reagents.

  • Suboptimal Reaction Temperature: The temperature must be carefully controlled. While some reactions may proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] Conversely, excessively high temperatures can lead to side reactions and decomposition.

  • Insufficient Reaction Time: Condensation reactions can be slow. It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion.

Q3: I am observing the formation of significant side products. What are they and how can I minimize them?

The most common side reactions in the synthesis of 5-Methyl-3-oxohexanenitrile include:

  • Self-condensation of Isovaleronitrile (Thorpe-Ziegler Reaction): Under basic conditions, isovaleronitrile can react with itself in a Thorpe-Ziegler reaction to form a β-enaminonitrile.[3][4][5] This can be minimized by the slow addition of the nitrile to the reaction mixture containing the base and the ester.

  • Hydrolysis of the Product: The β-ketonitrile product can be susceptible to hydrolysis, especially during the work-up, to form 5-methyl-3-oxohexanoic acid.[6] Using anhydrous conditions and a carefully controlled work-up procedure can mitigate this.

  • Amidine Formation: If sodium amide is used as the base, it can sometimes react with the nitrile to form an amidine side-product.[1]

Q4: How can I effectively purify the final product?

Purification of 5-Methyl-3-oxohexanenitrile is typically achieved by vacuum distillation .[7] Due to its relatively high boiling point and potential for decomposition at atmospheric pressure, distillation under reduced pressure is recommended.[8] It is crucial to ensure the distillation apparatus is dry and to carefully control the temperature and pressure to avoid product loss. For smaller scales or to remove polar impurities, column chromatography on silica gel can also be employed.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 5-Methyl-3-oxohexanenitrile.

Problem 1: Low or No Product Formation
Symptom Possible Cause Troubleshooting Steps
Reaction mixture shows no sign of product formation by TLC or GC analysis.Inactive Base: The base (e.g., sodium amide, sodium ethoxide) may have been deactivated by exposure to air or moisture.1. Use a fresh, unopened container of the base. 2. If preparing the base in situ (e.g., sodium ethoxide from sodium and ethanol), ensure all reagents and glassware are scrupulously dry.
Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the isovaleronitrile.1. Consider using a stronger base such as sodium amide or lithium diisopropylamide (LDA).
Low Reaction Temperature: The reaction may not have sufficient energy to proceed.1. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC or GC. 2. Be cautious of exceeding the decomposition temperature of the product or reagents.
Poor Quality Starting Materials: Impurities in isovaleronitrile or ethyl acetate can inhibit the reaction.1. Purify the starting materials by distillation before use. 2. Verify the purity of the starting materials by GC or NMR.
Problem 2: Formation of Significant Side Products
Symptom Possible Cause Troubleshooting Steps
GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to the self-condensation product of isovaleronitrile.Thorpe-Ziegler Self-Condensation: High concentration of the nitrile enolate allows for self-reaction.1. Employ a slow addition of isovaleronitrile to the reaction flask containing the base and ethyl acetate. 2. Maintain a moderate reaction temperature to favor the desired cross-condensation.
A significant amount of a more polar compound is observed, potentially 5-methyl-3-oxohexanoic acid.Hydrolysis of the β-ketonitrile product: Presence of water during the reaction or work-up.1. Ensure all solvents and reagents are anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During the aqueous work-up, keep the temperature low and minimize the contact time with the aqueous phase. Neutralize the reaction mixture carefully.
An unexpected nitrogen-containing impurity is detected, especially when using sodium amide.Amidine Formation: The amide base reacts with the nitrile functionality.1. Consider using an alternative strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide.
Problem 3: Difficulties in Product Purification
Symptom Possible Cause Troubleshooting Steps
Product decomposes during distillation, leading to a low yield of purified material.High Distillation Temperature: The product is thermally labile at atmospheric pressure.1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.[7] 2. Use a well-controlled heating mantle and monitor the vapor temperature closely.
Incomplete separation of the product from impurities during distillation.Similar Boiling Points of Product and Impurities: Impurities may co-distill with the product.1. Use a fractional distillation column to improve separation efficiency.[5] 2. Consider a preliminary purification step, such as a wash with a dilute acid or base, to remove certain impurities before distillation.
Product streaks or is retained on the column during silica gel chromatography.Polarity of the β-ketonitrile: The product may interact strongly with the silica gel.1. Use a less polar eluent system. 2. Consider deactivating the silica gel by adding a small amount of triethylamine to the eluent. 3. Alumina may be used as an alternative stationary phase.

Experimental Protocols

Synthesis of 5-Methyl-3-oxohexanenitrile via Claisen-type Condensation

This protocol is a representative procedure based on the principles of the Claisen condensation for the synthesis of β-ketonitriles.

Materials:

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Isovaleronitrile (3-methylbutanenitrile)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium amide (1.1 equivalents) in anhydrous diethyl ether.

  • Formation of the Nitrile Anion: Cool the suspension in an ice bath. Slowly add isovaleronitrile (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Condensation: Cool the reaction mixture again in an ice bath. Add ethyl acetate (1.2 equivalents) dropwise at a rate that maintains the reaction temperature below 10°C. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain 5-Methyl-3-oxohexanenitrile.

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Steps cluster_workup Work-up cluster_purification Purification prep1 Flame-dry glassware prep2 Add NaNH2 and anhydrous ether prep1->prep2 prep3 Establish N2 atmosphere prep2->prep3 react1 Cool to 0°C prep3->react1 react2 Slowly add isovaleronitrile react1->react2 react3 Stir at RT for 1-2h react2->react3 react4 Cool to 0°C react3->react4 react5 Slowly add ethyl acetate react4->react5 react6 Stir at RT overnight react5->react6 work1 Quench with aq. NH4Cl react6->work1 work2 Separate layers work1->work2 work3 Extract aqueous layer work2->work3 work4 Combine organic layers work3->work4 work5 Wash with brine work4->work5 work6 Dry over Na2SO4 work5->work6 purify1 Filter and concentrate work6->purify1 purify2 Vacuum distillation purify1->purify2 product product purify2->product 5-Methyl-3-oxohexanenitrile

Caption: Experimental workflow for the synthesis of 5-Methyl-3-oxohexanenitrile.

Understanding the Reaction Mechanism

The synthesis of 5-Methyl-3-oxohexanenitrile proceeds via a Claisen-type condensation mechanism.

G Isovaleronitrile (CH3)2CHCH2CN Nitrile Anion [(CH3)2CHCHCN]⁻ Na⁺ Isovaleronitrile->Nitrile Anion + NaNH2 - NH3 Tetrahedral Intermediate Intermediate Adduct Nitrile Anion->Tetrahedral Intermediate + Ethyl Acetate 5-Methyl-3-oxohexanenitrile (CH3)2CHCH2C(O)CH2CN Tetrahedral Intermediate->5-Methyl-3-oxohexanenitrile - NaOEt

Caption: Simplified mechanism of the Claisen-type condensation.

References

  • Pienaar, D. P., Butsi, K. R., Rousseau, A. L., & Brady, D. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2776-2785. [Link]

  • Levine, R., & Hauser, C. R. (1946). Acylations of Nitriles with Esters by Sodium Amide in Liquid Ammonia to Form β-Ketonitriles. Consideration of Amidine Formation. Journal of the American Chemical Society, 68(5), 760–762. [Link]

  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 1-203. [Link]

  • Libretexts. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • University of Rochester, Department of Chemistry. Purification: Distillation at Reduced Pressures. [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of Beta-Keto Ester Example [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Libretexts. (2024, July 30). 23.8: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Chemistry For Everyone. (2025, November 10). How Can You Fix Problems In Distillation Columns? [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. [Link]

  • Libretexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

  • Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]

  • Crandall, J. K., & Apparu, M. (1983). Base-promoted isomerizations of epoxides. Organic Reactions, 29(2), 345-443. [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. [Link]

  • Química Orgánica. (n.d.). Basic hydrolysis of nitriles. Retrieved January 17, 2026, from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 17, 2026, from [Link]

  • SynArchive. (n.d.). Claisen Condensation. Retrieved January 17, 2026, from [Link]

  • Kiyokawa, K., & Minakata, S. (2015). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 5(10), 7135-7146. [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. [Link]

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Troubleshooting

Technical Support Center: 5-Methyl-3-oxohexanenitrile

Welcome to the technical support guide for 5-Methyl-3-oxohexanenitrile (CAS 64373-43-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Methyl-3-oxohexanenitrile (CAS 64373-43-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and properties of 5-Methyl-3-oxohexanenitrile.

Q1: What are the primary chemical characteristics of 5-Methyl-3-oxohexanenitrile?

5-Methyl-3-oxohexanenitrile is an organic compound featuring a six-carbon chain with a methyl group at the fifth position, a ketone group at the third position, and a terminal nitrile functional group. It is typically a colorless to pale yellow liquid, soluble in organic solvents. Its structure, containing both a ketone and a nitrile, makes it a versatile intermediate in organic synthesis.[1]

Q2: What are the recommended storage conditions for 5-Methyl-3-oxohexanenitrile to ensure its long-term stability?

For optimal stability, 5-Methyl-3-oxohexanenitrile should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] One supplier specifically recommends storing it in a freezer at temperatures under -20°C, sealed in a dry environment.[3]

Q3: What are the known incompatibilities of 5-Methyl-3-oxohexanenitrile?

While specific incompatibility data for 5-Methyl-3-oxohexanenitrile is limited, as a β-ketonitrile, it is susceptible to reaction with strong acids, strong bases, and strong oxidizing agents. The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide.[4][5][6] The presence of the ketone and the acidic α-protons makes it reactive in various condensation reactions.[7]

Q4: What are the potential degradation pathways for 5-Methyl-3-oxohexanenitrile?

The primary degradation pathway of concern is the hydrolysis of the nitrile group. This can occur in the presence of water, and the reaction is accelerated by either acid or base catalysis.[8][9] The process typically proceeds in two steps: first to the corresponding amide (5-methyl-3-oxohexanamide), and then to the carboxylic acid (5-methyl-3-oxohexanoic acid) with the release of ammonia or an ammonium salt.[9]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation with 5-Methyl-3-oxohexanenitrile.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent reaction yields or unexpected side products. 1. Degradation of starting material: The compound may have degraded due to improper storage (exposure to moisture, air, or incompatible substances). 2. Reaction with residual acid or base: Traces of acid or base on glassware or in solvents can catalyze hydrolysis or other side reactions. 3. Instability of β-ketonitriles: β-ketonitriles can exhibit instability under certain reaction conditions, such as in the Biginelli reaction.[10]1. Verify purity: Before use, verify the purity of the 5-Methyl-3-oxohexanenitrile using an appropriate analytical method (e.g., GC, NMR). 2. Use anhydrous conditions: If the reaction is sensitive to water, use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Neutralize glassware: Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent to remove any acidic or basic residues. 4. Optimize reaction conditions: If instability is suspected, consider milder reaction conditions, such as lower temperatures or the use of non-protic solvents.
Difficulty in achieving complete conversion in reactions involving the nitrile group. 1. Low reactivity of the nitrile: The nitrile group is generally less reactive than other carbonyl derivatives.[6] 2. Steric hindrance: The surrounding molecular structure might sterically hinder the approach of reactants to the nitrile carbon. 3. Insufficient activation: For reactions like hydrolysis, insufficient acid or base catalysis can lead to slow or incomplete conversion.[4][5]1. Increase catalyst concentration: For acid- or base-catalyzed reactions, a modest increase in the catalyst concentration may improve the reaction rate. 2. Elevate reaction temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for potential side reactions. 3. Use a more potent reagent: For reductions, a stronger reducing agent like LiAlH4 can be effective in converting nitriles to primary amines.[5]
Formation of an amide impurity in the final product. Incomplete hydrolysis: If the goal is to hydrolyze the nitrile to a carboxylic acid, the reaction may have been stopped prematurely, resulting in the isolation of the amide intermediate.[6][9]Extend reaction time or increase temperature: Under acidic or basic hydrolysis conditions, ensure the reaction is allowed to proceed for a sufficient duration and at an adequate temperature to drive the conversion of the intermediate amide to the final carboxylic acid.[6]

Experimental Protocols

Protocol 1: General Handling and Storage Procedure
  • Receiving and Inspection: Upon receipt, inspect the container for any damage.

  • Storage: Immediately transfer the sealed container to a freezer set at or below -20°C for long-term storage.[3] For short-term use, store in a desiccator at room temperature.

  • Dispensing: When dispensing the liquid, work in a well-ventilated fume hood. Use clean, dry glassware.

  • Sealing: After dispensing, purge the headspace of the container with an inert gas (e.g., argon or nitrogen) before tightly resealing to minimize exposure to air and moisture.

Protocol 2: Monitoring for Hydrolytic Degradation

This protocol outlines a general method to check for the presence of the primary hydrolysis byproduct, 5-methyl-3-oxohexanoic acid.

  • Sample Preparation: Dissolve a small, accurately weighed sample of 5-Methyl-3-oxohexanenitrile in a suitable deuterated solvent (e.g., CDCl3).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum.

    • Expected peaks for 5-Methyl-3-oxohexanenitrile: Look for the characteristic peaks corresponding to the pure compound.

    • Potential impurity peaks: The presence of a broad singlet in the 10-12 ppm region may indicate the carboxylic acid proton of the hydrolysis product.

  • FT-IR Analysis: Acquire an infrared spectrum of the neat liquid.

    • Expected peaks for 5-Methyl-3-oxohexanenitrile: A sharp peak around 2250 cm⁻¹ (C≡N stretch) and a strong peak around 1715 cm⁻¹ (C=O stretch).

    • Potential impurity peaks: The appearance of a broad absorption band in the 2500-3300 cm⁻¹ region (O-H stretch of a carboxylic acid) would suggest hydrolysis.

Visualizations

Potential Degradation Pathway of 5-Methyl-3-oxohexanenitrile

The following diagram illustrates the two-step hydrolysis of 5-Methyl-3-oxohexanenitrile under acidic or basic conditions.

G A 5-Methyl-3-oxohexanenitrile C 5-Methyl-3-oxohexanamide (Amide Intermediate) A->C Step 1: Hydration B [H+] or [OH-] H2O E 5-Methyl-3-oxohexanoic Acid + NH4+ or NH3 C->E Step 2: Hydrolysis D [H+] or [OH-] H2O

Caption: Hydrolysis pathway of 5-Methyl-3-oxohexanenitrile.

Troubleshooting Workflow for Unexpected Reaction Outcomes

This decision tree provides a logical workflow for troubleshooting experiments involving 5-Methyl-3-oxohexanenitrile.

G A Unexpected Reaction Outcome (Low Yield / Side Products) B Check Purity of Starting Material (NMR, GC-MS) A->B C Purity OK? B->C D Repurify or Obtain New Batch C->D No E Review Reaction Conditions C->E Yes J Re-run Experiment D->J F Moisture Sensitive? E->F G Implement Anhydrous Techniques F->G Yes H Temperature Sensitive? F->H No G->H I Optimize Temperature Profile H->I Yes H->J No I->J

Caption: Decision tree for troubleshooting reactions.

References

  • Nitrile - Wikipedia. [Link]

  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

  • Acidic Hydrolysis of Nitriles - BYJU'S. [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

  • CAS NO. 64373-43-9 | 5-Methyl-3-oxohexanenitrile | Catalog BD-A1115823 - Arctom. [Link]

  • 5-Methyl-3-oxohexanenitrile | C7H11NO | CID 3032223 - PubChem. [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Publishing. [Link]

  • Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones1 | Journal of the American Chemical Society. [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles - ACS Publications. [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) | Organic Letters - ACS Publications. [Link]

  • Successful utilization of β-ketonitrile in Biginelli reaction - Indian Academy of Sciences. [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. [Link]

  • 4-Methyl-5-oxohexanenitrile - CAS Common Chemistry. [Link]

  • Simple synthesis of aliphatic nitriles , Hive Chemicals & Equipment. [Link]

  • Comparative toxicities of aliphatic nitriles - PubMed - NIH. [Link]

  • US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4 ...

Sources

Optimization

handling and safety precautions for 5-Methyl-3-oxohexanenitrile

This guide provides comprehensive handling and safety information for 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9) tailored for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive handling and safety information for 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9) tailored for researchers, scientists, and drug development professionals. The following question-and-answer format is designed to address specific issues and ensure the safe and effective use of this compound in a laboratory setting.

Section 1: Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 5-Methyl-3-oxohexanenitrile is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C₇H₁₁NO
Molecular Weight 125.17 g/mol
CAS Number 64373-43-9
Appearance Not specified, likely a liquidGeneral chemical properties
Synonyms 5-methyl-3-oxo-hexanenitrile

Section 2: Hazard Identification and Toxicology FAQs

Q: What are the primary hazards associated with 5-Methyl-3-oxohexanenitrile?

A: 5-Methyl-3-oxohexanenitrile is classified as a hazardous substance with the following GHS hazard statements[1][2]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

The primary routes of exposure are inhalation, skin contact, and ingestion. As with many nitriles, there is a toxicological concern related to the potential metabolic release of cyanide. This can lead to a delayed onset of symptoms compared to direct cyanide exposure[3].

Q: Are there established occupational exposure limits for 5-Methyl-3-oxohexanenitrile?

A: Currently, there are no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, established for 5-Methyl-3-oxohexanenitrile. In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution and to minimize all potential exposures through engineering controls, administrative controls, and appropriate personal protective equipment[4].

Section 3: Handling and Storage Troubleshooting Guide

Q: I need to store an opened container of 5-Methyl-3-oxohexanenitrile. What are the best practices?

A: Proper storage is critical to maintain the integrity of the compound and to ensure laboratory safety. One supplier recommends storing it sealed in a dry place, in a freezer under -20°C[1]. General best practices for storing hazardous chemicals include[5]:

  • Container Integrity: Ensure the container is tightly sealed to prevent the release of vapors and to protect from moisture.

  • Ventilation: Store in a well-ventilated area.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases. Beta-ketonitriles can be susceptible to hydrolysis under acidic or basic conditions[6].

  • Secondary Containment: Use secondary containment, such as a chemically resistant tray, to contain any potential leaks or spills[5].

Q: What are the key considerations when handling 5-Methyl-3-oxohexanenitrile in an experimental setting?

A: All work with 5-Methyl-3-oxohexanenitrile should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE). When transferring the liquid, use caution to prevent splashes and spills. Ensure that all containers are clearly labeled.

Section 4: Personal Protective Equipment (PPE) Selection

A risk assessment should always be performed to determine the appropriate PPE for any given procedure. The following provides a general guideline for working with 5-Methyl-3-oxohexanenitrile.

PPE_Selection cluster_ppe PPE for 5-Methyl-3-oxohexanenitrile cluster_details Specific Recommendations Eye_Protection Eye Protection Goggles Chemical splash goggles (ANSI Z87.1 approved) Eye_Protection->Goggles Hand_Protection Hand Protection Gloves Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's breakthrough time. Hand_Protection->Gloves Body_Protection Body Protection Lab_Coat Laboratory coat Body_Protection->Lab_Coat Respiratory_Protection Respiratory Protection Respirator Use in a chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges may be necessary. Respiratory_Protection->Respirator

Caption: Recommended Personal Protective Equipment (PPE) for handling 5-Methyl-3-oxohexanenitrile.

Section 5: Emergency Procedures and First Aid FAQs

Q: What should I do in case of accidental skin or eye contact with 5-Methyl-3-oxohexanenitrile?

A: Immediate action is crucial in the event of an exposure.

First_Aid_Workflow Exposure Accidental Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Yes Eye_Contact Eye Contact Exposure->Eye_Contact No Inhalation Inhalation Exposure->Inhalation No Ingestion Ingestion Exposure->Ingestion No Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Flush_Eyes Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. Inhalation->Fresh_Air Rinse_Mouth Do NOT induce vomiting. Rinse mouth with water. Ingestion->Rinse_Mouth Wash_Skin Wash skin with soap and plenty of water for at least 15 minutes. Remove_Clothing->Wash_Skin Seek_Medical_Attention Seek immediate medical attention. Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Sources

Troubleshooting

resolving impurities in 5-Methyl-3-oxohexanenitrile samples

Introduction Welcome to the technical support guide for 5-Methyl-3-oxohexanenitrile (CAS 64373-43-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile β-k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Methyl-3-oxohexanenitrile (CAS 64373-43-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile β-ketonitrile intermediate. Ensuring the purity of this reagent is paramount for the success of subsequent synthetic steps and the integrity of final products. This guide provides a structured, question-and-answer-based approach to identifying, troubleshooting, and resolving common impurities encountered in samples of 5-Methyl-3-oxohexanenitrile.

FAQ: Common Impurities & Their Origins

This section addresses the most frequently asked questions regarding the nature and source of impurities in 5-Methyl-3-oxohexanenitrile samples.

Q1: What are the most common impurities I should expect in my crude 5-Methyl-3-oxohexanenitrile sample?

Based on common synthetic routes, such as the acylation of acetonitrile with an isovaleric acid derivative[1][2], impurities typically fall into three categories:

Impurity Category Specific Examples Likely Origin
Unreacted Starting Materials Isovaleric acid esters (e.g., methyl or ethyl isovalerate), AcetonitrileIncomplete reaction during synthesis.
Reaction Byproducts Di-acylated products, Self-condensation products of the starting ester, Hydrolysis product (5-methyl-3-oxohexanoic acid)Non-optimized reaction conditions (e.g., incorrect stoichiometry, temperature), presence of water.
Isomeric Impurities 4,4-Dimethyl-3-oxopentanenitrileSide reaction involving the methyl group of the ketone reacting with the α,β-unsaturated nitrile, if applicable to the specific synthetic route.[3][4]
Degradation Products Polymeric materials, colored impuritiesInstability of the β-ketonitrile, especially in the presence of acid/base residues, light, or air.[5]

Q2: My sample has a yellow or brown tint. What causes this discoloration and is it problematic?

Discoloration is a common issue with β-ketonitriles and often indicates the presence of minor degradation products or polymers.[5] The β-dicarbonyl moiety can be susceptible to oxidation or polymerization, a process often catalyzed by residual acidic or basic impurities, exposure to air, or light over time. While a faint yellow color might be acceptable for some applications, a significant brown or dark color suggests a higher level of impurity and warrants purification, as these impurities can interfere with subsequent reactions.

Q3: Can 5-Methyl-3-oxohexanenitrile exist in different forms? I'm seeing unexpected peaks in my NMR.

Yes, 5-Methyl-3-oxohexanenitrile, like other β-ketonitriles, can exhibit keto-enol tautomerism.[6] The equilibrium between the keto and enol forms depends on the solvent, temperature, and pH. This can result in two distinct sets of signals in analytical spectra (e.g., ¹H NMR), which can sometimes be mistaken for impurities. It is crucial to characterize this equilibrium in your specific analytical solvent (e.g., CDCl₃, DMSO-d₆) to avoid misinterpretation.

FAQ: Analytical & Detection Methods

Effective purification begins with accurate identification and quantification of impurities. This section provides guidance on the appropriate analytical techniques.

Q4: What is the best method for routine purity assessment of 5-Methyl-3-oxohexanenitrile?

For routine quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method due to its high resolution and sensitivity for separating non-volatile organic molecules.[7][8] A close second for volatile impurities is Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).[9]

Technique Primary Use Key Strengths Considerations
RP-HPLC Quantitative purity, separation of non-volatile byproducts.High resolution, excellent for polar and non-polar impurities.[8]Requires method development (mobile phase, column).
GC-MS/FID Quantification of volatile impurities, identification of unknowns.High sensitivity for volatile starting materials, provides mass for identification.[10]The compound must be thermally stable.
¹H NMR Structural confirmation, quantification of major impurities.Unambiguous structural information, can quantify without a reference standard for the impurity (qNMR).[7]Lower sensitivity than chromatography; overlapping peaks can complicate analysis.[11]
TLC Rapid qualitative check, reaction monitoring.Fast, inexpensive, good for selecting column chromatography conditions.Not quantitative, lower resolution.

Q5: I see multiple spots on my TLC plate after running the crude reaction mixture. What does this tell me?

Multiple spots indicate the presence of several compounds with different polarities. This is expected in a crude mixture. You can use this information to your advantage:

  • Identify the Product: One spot should correspond to your desired product. You can confirm this by running a co-spot with a purified standard if available.

  • Assess Impurity Polarity: Spots that travel further up the plate (higher Rf) are less polar than your product, while those that stay closer to the baseline are more polar.

  • Guide Purification: This information is crucial for developing a purification strategy, particularly for column chromatography. It helps in selecting an appropriate solvent system that provides good separation between the product spot and the impurity spots.

Troubleshooting Guide: Purification Strategies

This section provides solutions to common problems encountered during the purification of 5-Methyl-3-oxohexanenitrile.

Symptom 1: Low yield after purification by silica gel column chromatography.

  • Possible Cause 1: Product Degradation on Column. The β-ketonitrile functional group can be sensitive to the acidic nature of standard silica gel, leading to degradation.[5]

    • Solution: Use neutralized silica gel or add 0.5-1% triethylamine to your eluent to act as a basic modifier. This passivates the acidic sites on the silica, preventing product decomposition.

  • Possible Cause 2: Improper Solvent System. If the eluent is too polar, your product may elute too quickly along with impurities. If it's not polar enough, the product may not elute from the column at all.

    • Solution: Optimize your solvent system using TLC first. Aim for an Rf value of 0.25-0.35 for the product spot to ensure good separation. A common eluent system for β-ketonitriles is a gradient of ethyl acetate in hexanes or petroleum ether.[12]

Symptom 2: My distilled product is still impure.

  • Possible Cause 1: Co-distillation with a Close-Boiling Impurity. If an impurity has a boiling point very close to that of 5-Methyl-3-oxohexanenitrile, simple distillation will not be effective.

    • Solution: Fractional distillation using a packed column (e.g., Vigreux or Raschig rings) can enhance separation efficiency. Alternatively, use an orthogonal purification method like column chromatography to remove the impurity before or after distillation.

  • Possible Cause 2: Thermal Degradation. Heating the compound for extended periods, especially at atmospheric pressure, can cause decomposition.

    • Solution: Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. Ensure the distillation is performed as quickly as possible.

Symptom 3: The sample appears pure by ¹H NMR but shows impurities in HPLC or GC.

  • Possible Cause: Co-eluting or Non-Proton-Bearing Impurities. An impurity's proton signals in the ¹H NMR spectrum may be hidden under your product's signals or the impurity may lack protons altogether. Chromatographic methods separate based on physical properties (polarity, volatility) and are often more sensitive.

    • Solution: Trust the more sensitive chromatographic data for final purity assessment. HPLC with UV detection or GC-MS are the gold standards for detecting trace impurities that may be missed by NMR.[8] This is a classic example of why relying on a single analytical technique is insufficient for purity confirmation.

Diagrams: Workflows & Logic

The following diagrams visualize key processes for resolving impurities.

G cluster_0 Purification Workflow Crude Crude Sample (5-Methyl-3-oxohexanenitrile) Analysis Initial Purity Analysis (TLC, GC-MS, or ¹H NMR) Crude->Analysis Decision Impurities Present? Analysis->Decision Purify Select Purification Method (Chromatography, Distillation) Decision->Purify Yes Pure Pure Product (>98%) Decision->Pure No (<2%) Fraction Collect & Combine Product Fractions Purify->Fraction FinalAnalysis Final Purity Check (HPLC or GC) Fraction->FinalAnalysis FinalAnalysis->Pure G cluster_1 Troubleshooting Logic: Column Chromatography Symptom Symptom: Low Recovery / Discolored Product Cause1 Possible Cause: Acid-Catalyzed Degradation Symptom->Cause1 Cause2 Possible Cause: Poor Eluent Choice Symptom->Cause2 Solution1 Solution: Use Neutralized Silica or Add Et₃N to Eluent Cause1->Solution1 Solution2 Solution: Re-optimize Solvent System (Aim for Rf ≈ 0.3) Cause2->Solution2

Caption: Logical troubleshooting guide for purification via column chromatography.

Experimental Protocols

The following are generalized, self-validating protocols. They should be adapted based on the specific impurities present and the scale of the experiment.

Protocol 1: General RP-HPLC Method for Purity Analysis

This protocol provides a starting point for assessing the purity of 5-Methyl-3-oxohexanenitrile.

  • Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). [7]2. Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (60:40 v/v). Filter through a 0.45 µm filter before use.

  • Sample Preparation: Accurately weigh ~10 mg of the 5-Methyl-3-oxohexanenitrile sample and dissolve it in 10 mL of the mobile phase to create a ~1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

  • Analysis: Inject the sample solution. The purity is determined by calculating the area percent of the main product peak relative to the total area of all peaks in the chromatogram.

  • Validation: A clean baseline and a sharp, symmetrical peak for the main component indicate a good separation. The presence of other peaks signifies impurities.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying gram-scale quantities of crude 5-Methyl-3-oxohexanenitrile.

  • Solvent System Selection: Using TLC, determine an optimal eluent system (e.g., Hexane:Ethyl Acetate). Start with a low polarity mixture (e.g., 95:5) and gradually increase the polarity. The ideal system will give the product an Rf of ~0.3.

  • Column Packing: Dry-pack a glass column with silica gel. Wet the silica with the least polar solvent mixture you will use, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For less soluble materials, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 98:2 Hexane:EtOAc). Gradually increase the polarity of the eluent throughout the run (gradient elution). This allows for the separation of non-polar impurities first, followed by the product, and finally the more polar impurities.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Validation & Completion: Combine the fractions that show a single, pure spot corresponding to the product. Evaporate the solvent under reduced pressure (rotary evaporator) to yield the purified 5-Methyl-3-oxohexanenitrile. Confirm the purity of the final product using the HPLC or GC method described above.

References

  • Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word.
  • Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Chemistry Portal.
  • Biosynth. (n.d.). 5-Methyl-3-oxohexanenitrile.
  • Hahn, H., et al. (2003). Process for the preparation of beta-ketonitriles. Google Patents. EP1316546A1.
  • Various Authors. (2010). A High-Yielding Preparation of β-Ketonitriles. ResearchGate.
  • Al-Zaydi, K. M. (2007). A High-Yielding Preparation of β-Ketonitriles. ResearchGate.
  • Environmental Protection Agency. (n.d.). Analytical Methods.
  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information.
  • DSM N.V. (1993). Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitriles. Google Patents. US5254712A.
  • BenchChem. (n.d.). Determining the Purity of Methyl 4-oxohexanoate: A Comparative Guide to Analytical Methods.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • DSM N.V. (1990). PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES. Google Patents. NL9000034A.
  • BenchChem. (n.d.). Purification of 5-Methyl-2-furonitrile from crude reaction mixture.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.

Sources

Optimization

challenges in the scale-up of 5-Methyl-3-oxohexanenitrile production

An essential precursor in pharmaceutical synthesis, 5-Methyl-3-oxohexanenitrile, presents unique challenges when transitioning from bench-scale discovery to pilot or industrial-scale production. This Technical Support Ce...

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical synthesis, 5-Methyl-3-oxohexanenitrile, presents unique challenges when transitioning from bench-scale discovery to pilot or industrial-scale production. This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to navigate the complexities of its scale-up. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you anticipate, troubleshoot, and resolve common issues, ensuring a robust, safe, and efficient manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methyl-3-oxohexanenitrile and what is the core mechanism?

A1: The predominant method for synthesizing 5-Methyl-3-oxohexanenitrile is through a base-catalyzed Michael addition, a class of reaction also known as cyanoethylation. This process involves the reaction of a methyl ketone with an α,β-unsaturated nitrile.[1] In this specific case, the likely reactants are 4-methyl-2-pentanone reacting with acrylonitrile in the presence of a strong base catalyst. The mechanism hinges on the deprotonation of the α-carbon of the ketone by the strong base, creating a nucleophilic enolate which then attacks the β-carbon of the acrylonitrile. Subsequent protonation yields the final product.

Q2: What are the primary challenges encountered during the scale-up of this synthesis?

A2: The scale-up of this reaction introduces several critical challenges:

  • Isomer Formation: A significant issue is the formation of structural isomers, which can be very difficult and costly to separate from the desired product.[1] Purity is often a strict requirement for subsequent pharmaceutical applications.

  • Side Reactions: The use of a strong base can promote side reactions like the aldol condensation of the ketone starting material, which reduces the overall yield.[1][2]

  • Thermal Management: Michael additions are often exothermic. Managing heat dissipation is critical at scale to prevent runaway reactions, temperature spikes that favor side-product formation, or "tarring" of the reaction mixture.[3][4]

  • Purification: Distillation is the common purification method.[2] However, the presence of close-boiling isomers can make achieving high purity via distillation challenging, potentially requiring fractional distillation under reduced pressure.

Q3: Why is the choice of base so critical in this reaction?

A3: The base acts as the catalyst to generate the ketone enolate, initiating the reaction. A base that is too weak will result in a slow or incomplete reaction. Conversely, while a strong base is necessary, its high reactivity can also catalyze undesirable side reactions, such as aldol condensation.[1][2] The selection of the base (e.g., alkali metal hydroxides, alkoxides) and its concentration are therefore key parameters to optimize for maximizing yield and minimizing byproducts.

Q4: What are the major safety concerns associated with this process?

A4: There are several safety hazards to consider:

  • Reagent Toxicity: 5-Methyl-3-oxohexanenitrile itself is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye and skin irritation.[5] The starting materials, including acrylonitrile (a potential carcinogen and highly flammable) and strong bases (corrosive), also pose significant risks.[6]

  • Flammability: The starting ketone, likely 4-methyl-2-pentanone or a similar compound, is a flammable liquid.[7] Proper grounding and inert atmosphere operations are crucial to prevent ignition sources.

  • Exothermic Reaction: As mentioned, the reaction can release significant heat. A failure in cooling systems during scale-up could lead to a dangerous increase in temperature and pressure.[4] A thorough risk assessment and adherence to strict safety protocols are mandatory.[8]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the scale-up process, offering potential causes and actionable solutions.

Issue 1: Low Yield of 5-Methyl-3-oxohexanenitrile

Q: My reaction yield has dropped significantly after moving from a 1L to a 50L reactor. What are the likely causes and how can I fix this?

A: A drop in yield upon scale-up is a common problem, often linked to issues with mixing, temperature, or reagent stoichiometry.

Potential Cause Troubleshooting Step & Explanation
Inefficient Mixing At a larger scale, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Solution: Evaluate your reactor's agitation system. Increase the stirring speed or consider a different impeller design (e.g., anchor vs. turbine) to improve bulk mixing.
Poor Temperature Control The larger volume has a lower surface-area-to-volume ratio, making heat removal less efficient. If the exothermic reaction raises the internal temperature, side reactions like aldol condensation can become dominant.[3] Solution: Implement more robust cooling by lowering the jacket temperature. Consider a semi-batch process where one reactant is added slowly to control the rate of heat generation.[9]
Incorrect Reagent Ratio An excess of the ketone is generally used to maximize the conversion of the nitrile.[1] Ensure that the molar ratio is maintained accurately at the larger scale. Solution: Double-check all calculations and raw material measurements. Use calibrated flowmeters for liquid additions to ensure accuracy.
Base Degradation/Inactivity The strong base catalyst can be sensitive to air and moisture. Improper handling during charging of the large reactor can lead to degradation. Solution: Ensure the base is handled under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are anhydrous.
Issue 2: High Levels of Impurities, Especially Isomers

Q: My final product purity is only 85% according to GC analysis, with a significant peak corresponding to an isomer. How can I improve selectivity?

A: Improving selectivity towards the desired product is crucial for simplifying purification. The key is to control the reaction kinetics.

  • Logic Flow for Troubleshooting Impurity Issues

    G start High Impurity Level Detected check_temp Analyze Reaction Temperature Profile start->check_temp temp_high Temperature Spikes Identified? check_temp->temp_high check_add Review Reagent Addition Rate add_fast Addition Too Rapid? check_add->add_fast check_base Evaluate Base Concentration base_high Base Concentration Too High? check_base->base_high purify Optimize Purification Protocol dist_ineff Distillation Inefficient? purify->dist_ineff temp_high->check_add No lower_temp Lower Reaction Temperature temp_high->lower_temp Yes add_fast->check_base No slow_add Slow Addition Rate add_fast->slow_add Yes base_high->purify No lower_base Reduce Base Concentration base_high->lower_base Yes frac_dist Use Fractional Distillation / Increase Column Efficiency dist_ineff->frac_dist Yes end Purity Improved slow_add->end lower_temp->end lower_base->end frac_dist->end

    Caption: Troubleshooting workflow for high impurity levels.

  • Explanation of Steps:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the rates of competing side reactions more than the desired reaction, thus improving selectivity. Experiment with a temperature range of 10-20°C lower than your current protocol.[3]

    • Slower Addition: Adding the acrylonitrile to the ketone-base mixture slowly (semi-batch) keeps its instantaneous concentration low. This minimizes the chance of undesired secondary reactions.

    • Optimize Base: While a strong base is needed, its concentration can be fine-tuned. A slight reduction in the amount of catalyst might slow the reaction but can significantly improve the product profile.

    • Purification Enhancement: If reaction optimization is insufficient, focus on purification. The difficulty in separating isomers suggests that standard distillation may not be enough.[1] Consider using a packed fractional distillation column to increase the number of theoretical plates, and perform the distillation under reduced pressure to lower the boiling points and prevent thermal degradation.

Protocols and Methodologies

General Scale-Up Reaction Protocol

This protocol provides a generalized, step-by-step methodology. Warning: This procedure must be adapted and fully risk-assessed for your specific equipment and scale.[8]

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and leak-tested.

    • Inert the reactor by purging with dry nitrogen or argon. Maintain a positive inert gas blanket throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with the methyl ketone (e.g., 4-methyl-2-pentanone) and any inert solvent if used. A typical molar ratio of ketone to nitrile is between 3:1 and 5:1.[1]

    • Begin agitation to ensure good mixing.

    • Start the reactor cooling system and bring the contents to the desired initial temperature (e.g., 10-15°C).

    • Slowly add the strong base catalyst (e.g., a solution of sodium methoxide in methanol or powdered potassium hydroxide). Monitor the temperature closely for any exotherm.

  • Reaction Execution:

    • Begin the slow, controlled addition of acrylonitrile via a dosing pump. Maintain the internal temperature within a narrow range (e.g., ±2°C) of the setpoint.

    • The reaction time will depend on the scale and temperature, typically ranging from 2 to 6 hours.

  • Reaction Monitoring:

    • Periodically take samples from the reactor (using a safe sampling system) to monitor the reaction's progress.

    • Analyze samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting materials and the formation of the product and byproducts.[10]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the strong base by adding an acid (e.g., acetic acid or dilute hydrochloric acid) while controlling the temperature.

    • Perform aqueous washes to remove salts and other water-soluble impurities. A brine wash is often used to aid phase separation.[2]

    • Separate the organic layer.

    • Remove the solvent and excess ketone by distillation, possibly under reduced pressure.

    • Purify the crude 5-Methyl-3-oxohexanenitrile by vacuum distillation.[1][2]

Workflow for Purity Analysis by Gas Chromatography (GC)

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing sample Take Reaction Sample dilute Dilute in Suitable Solvent (e.g., Ethyl Acetate) sample->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample into GC vial->inject separate Separation on Capillary Column (e.g., DB-5ms) inject->separate detect Detection by FID or MS separate->detect chrom Record Chromatogram detect->chrom integrate Integrate Peak Areas chrom->integrate calculate Calculate Area Percent Purity integrate->calculate report report calculate->report Report Purity & Impurity Profile

Caption: Standard workflow for GC-based purity assessment.

  • Typical GC Conditions:

    • Column: DB-5ms or similar, 30 m x 0.25 mm x 0.25 µm.[11]

    • Injector: Split/splitless, 250°C.

    • Oven Program: Start at 70°C, ramp at 10°C/min to 280°C.[12]

    • Detector: Flame Ionization Detector (FID), 280°C.

    • Carrier Gas: Helium or Hydrogen.

Safety and Handling

Safe handling of all chemicals is paramount. The following guidelines are critical but do not replace a comprehensive, site-specific risk assessment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart), safety goggles or a face shield, and a lab coat.[6] For large-scale operations, respiratory protection may be required.

  • Ventilation: All operations should be conducted in a well-ventilated area. For lab scale, a chemical fume hood is necessary. For pilot scale, the reactor should be part of a closed system with appropriate venting.

  • Handling Strong Bases: Strong bases are highly corrosive.[6] Avoid contact with skin and eyes. Have an eyewash station and safety shower readily accessible. Neutralize spills immediately with a suitable agent (e.g., sodium bisulfate for bases).

  • Handling Nitriles: Acrylonitrile and the product are toxic. Avoid inhalation of vapors and skin contact.[5] All waste containing nitriles must be disposed of according to hazardous waste regulations.

  • Emergency Preparedness: Ensure all personnel are trained on emergency procedures, including spill response and first aid for chemical exposure.[13]

References

  • US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile.
  • NL9000034A - PROCESS FOR THE PREPARATION OF 5-OXOHEXANE NITRILLES AND THE SUBSTANCE 2,4-DIMETHYL-5-OXOHEXANE NITRILLES.
  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

  • METHYL NITRATE. Organic Syntheses Procedure. [Link]

  • 5-Methyl-3-oxohexanenitrile. PubChem. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Continuous Synthesis of 5-Oxohexanenitrile in a Microreactor: From Kinetic Study to Reactor Modeling. ResearchGate. [Link]

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. A&A Thermal. [Link]

  • Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. ResearchGate. [Link]

  • III Analytical Methods. Japan International Cooperation Agency. [Link]

  • Chemical Safety Guide, 5th Ed. National Institutes of Health. [Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. Royal Society of Chemistry. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • nitrile synthesis from aldehydes, amines, and alcohols. Sciencemadness Discussion Board. [Link]

  • 5-Methylhexan-3-one. PubChem. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 13C NMR Characterization of 5-Methyl-3-oxohexanenitrile: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. 5-Methyl-3-oxohexanenitrile, a β-ketonitrile, presents an...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. 5-Methyl-3-oxohexanenitrile, a β-ketonitrile, presents an interesting case for characterization due to the presence of two key functional groups: a ketone and a nitrile. This guide provides an in-depth technical comparison of the 13C Nuclear Magnetic Resonance (NMR) characterization of this molecule with other analytical techniques, supported by predictive data and established experimental protocols. Our focus is not merely on the data itself, but on the strategic reasoning behind the analytical choices, ensuring a robust and validated approach to structural determination.

The Central Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows us to deduce the types of functional groups present, the hybridization of carbon atoms, and the overall connectivity of the molecule.

The workflow for acquiring a 13C NMR spectrum is a systematic process designed to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve ~50-100 mg of 5-Methyl-3-oxohexanenitrile in ~0.6 mL of deuterated solvent (e.g., CDCl3). filter Filter the solution to remove any particulate matter. prep->filter insert Insert the NMR tube into the spectrometer. prep->insert transfer Transfer the clear solution into a 5 mm NMR tube. filter->transfer lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field for homogeneity. lock->shim setup Set up acquisition parameters (e.g., pulse program, number of scans). shim->setup acquire Acquire the Free Induction Decay (FID). setup->acquire ft Apply Fourier Transform to the FID. acquire->ft phase Phase the resulting spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum (e.g., to TMS or solvent peak). baseline->reference

Caption: A typical workflow for 13C NMR spectroscopy.

Predicted 13C NMR Spectrum of 5-Methyl-3-oxohexanenitrile

Due to the absence of a publicly available experimental spectrum for 5-Methyl-3-oxohexanenitrile, a predicted spectrum was generated using established chemical shift rules and data from analogous compounds. This predictive approach is a valuable tool in modern spectroscopy, allowing for preliminary structural confirmation and aiding in the interpretation of experimental data. Online prediction tools can provide a reasonable estimation of chemical shifts.[2][3][4]

The structure of 5-Methyl-3-oxohexanenitrile is as follows:

Caption: Structure of 5-Methyl-3-oxohexanenitrile with carbon numbering.

Based on typical chemical shift ranges for ketones, nitriles, and alkyl chains, the predicted 13C NMR chemical shifts for 5-Methyl-3-oxohexanenitrile are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
1 (CH3)~22Attached to a methine group.
2 (CH)~35Methine carbon in an alkyl chain.
3 (CH2)~50Methylene group alpha to a carbonyl.
4 (C=O)~208Ketone carbonyl carbon.[5]
5 (CH2)~28Methylene group alpha to a nitrile.
6 (C≡N)~117Nitrile carbon.[6]
7 (CH3)~22Attached to a methine group.

Comparison with Alternative Analytical Techniques

While 13C NMR is a powerful tool for elucidating the carbon framework, a comprehensive characterization often involves complementary techniques. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide valuable, orthogonal information.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Spectroscopy Detailed carbon skeleton, functional group presence, and connectivity.[1]High resolution, non-destructive, provides detailed structural information.Lower sensitivity compared to 1H NMR, longer acquisition times.[1]
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Fast, requires small sample amount, excellent for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity.[7][8]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, providing clues about the structure.[9]High sensitivity, can analyze complex mixtures when coupled with chromatography.[10][11]Can be destructive, interpretation of fragmentation can be complex, may not distinguish isomers.

For 5-Methyl-3-oxohexanenitrile, IR spectroscopy would be expected to show strong, characteristic absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2250 cm⁻¹). Mass spectrometry would reveal the molecular ion peak and fragmentation patterns corresponding to the loss of alkyl and cyano groups, confirming the molecular weight and providing structural fragments. The tautomerism of β-ketonitriles can also be investigated using mass spectrometry.[12]

Experimental Protocols

13C NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 50-100 mg of 5-Methyl-3-oxohexanenitrile.[13][14]

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[15][16]

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[13]

  • Cap the NMR tube securely.

Instrumental Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard proton-decoupled 13C pulse program (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Temperature: 298 K.

Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID).

  • Perform a Fourier transform.

  • Phase the spectrum manually.

  • Apply a baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small drop of neat 5-Methyl-3-oxohexanenitrile directly onto the crystal.

  • Acquire the spectrum.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

Conclusion

The comprehensive characterization of 5-Methyl-3-oxohexanenitrile is best achieved through a multi-technique approach. 13C NMR spectroscopy stands as the primary tool for definitive structural elucidation of the carbon backbone. The predicted chemical shifts provide a strong foundation for interpreting the experimental spectrum. When combined with the functional group information from IR spectroscopy and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be made with a high degree of confidence. This integrated analytical strategy exemplifies a robust, self-validating system for the characterization of novel compounds in a research and development setting.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

  • Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 20). Modern open-source tools for simulation of NMR spectra. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Ruiz, D., Giussi, J., Albesa, A., Schiavoni, M., Furlong, J., & Allegretti, P. (2010). Spectrometric studies and theoretical calculations of some beta-ketonitriles. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(2), 485–496. [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Quora. (2020, November 23). Which one is better for an analytical technique, NMR or IR? Why? Retrieved from [Link]

  • Nanalysis. (2020, January 2). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Mark, R. P. (2025, August 6). Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics. ResearchGate. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A High-Yielding Preparation of β-Ketonitriles. Retrieved from [Link]

  • Kruger, K., & Breytenbach, J. C. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2937. [Link]

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Comparative

The Molecular Structure and Its Spectroscopic Implications

An In-Depth Guide to the Infrared Spectroscopy of 5-Methyl-3-oxohexanenitrile: A Comparative Analysis for Researchers In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Infrared Spectroscopy of 5-Methyl-3-oxohexanenitrile: A Comparative Analysis for Researchers

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method for identifying functional groups within a molecule. This guide provides a comprehensive analysis of the IR spectrum of 5-methyl-3-oxohexanenitrile, a molecule featuring both a nitrile and a ketone functional group.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of spectral data. It delves into the causality behind spectral features, compares the target molecule with structurally similar alternatives to highlight key differences, and provides a robust experimental protocol. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic interpretation.

5-Methyl-3-oxohexanenitrile (C₇H₁₁NO) is a bifunctional organic compound. Its structure contains two key features that produce distinct and identifiable signals in an IR spectrum:

  • A Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong bond with a significant dipole moment. Its stretching vibration is expected to produce a sharp, intense absorption in a relatively uncongested region of the spectrum.[1][2]

  • A Ketone Group (C=O): The carbonyl group within the ketone is highly polar, and its stretching vibration gives rise to one of the most characteristic and intense absorptions in IR spectroscopy.[3][4]

  • Aliphatic C-H Bonds: The molecule also contains saturated sp³-hybridized carbon atoms with associated C-H bonds, which will produce characteristic stretching and bending vibrations.[5]

Understanding these constituent parts allows for a predictive analysis of its IR spectrum, which can then be compared to experimental data and related structures.

Interpreting the IR Spectrum of 5-Methyl-3-oxohexanenitrile

Table 1: Predicted IR Absorption Bands for 5-Methyl-3-oxohexanenitrile

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity & ShapeRationale
~2250Nitrile (C≡N Stretch)Medium-Strong, SharpThe C≡N triple bond stretch is characteristic and appears in a clean region of the spectrum. For saturated nitriles, this peak typically falls between 2260 and 2240 cm⁻¹.[1] Its sharpness is due to a simple, localized vibration.
~1715Ketone (C=O Stretch)Strong, SharpThe C=O stretch in a saturated aliphatic ketone is very intense due to the large change in dipole moment during vibration.[6] Its position is a reliable indicator of a non-conjugated carbonyl group.[7]
2870-2960Alkyl C-H (Stretch)StrongThese absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the molecule's carbon backbone.[5]
1450-1470Alkyl C-H (Bend/Scissoring)MediumThese bands correspond to the bending vibrations of the methylene groups.
1370-1390Alkyl C-H (Bend/Rocking)MediumThe presence of an isopropyl group (from the 5-methyl substitution) often results in a characteristic doublet in this region.
1100-1230C-C-C StretchMediumKetones exhibit a C-C-C stretching vibration involving the two alpha-carbons and the carbonyl carbon, which is often of notable intensity.[4]

The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex vibrations related to the entire molecular structure occur, making it unique for each compound.[2]

Comparative Spectroscopic Analysis

To fully appreciate the spectral features of 5-methyl-3-oxohexanenitrile, it is instructive to compare its predicted spectrum with those of structurally related molecules. This comparison highlights how the addition or removal of functional groups manifests in the IR spectrum.

Table 2: Comparison of Key IR Absorptions with Alternative Compounds

CompoundStructureC≡N Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Key Distinguishing Feature
5-Methyl-3-oxohexanenitrile CC(C)CC(=O)CC#N~2250 ~1715 Presence of both a strong C=O and a sharp C≡N peak.
5-Oxohexanenitrile [8][9]CC(=O)CCCC#N~2250~1715Highly similar spectrum; subtle changes in the C-H bending region due to the absence of the terminal methyl branch.
Hexanenitrile CCCCC#N~2250AbsentThe complete absence of the strong carbonyl absorption around 1715 cm⁻¹ is the defining difference.
Acetone (a simple ketone) [4]CC(=O)CAbsent~1715The absence of the nitrile peak around 2250 cm⁻¹ clearly distinguishes it from the target molecule.

This comparative approach demonstrates the diagnostic power of IR spectroscopy. The presence or absence of the distinct peaks for the nitrile and ketone groups allows for unambiguous differentiation between these structures.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the collection of accurate and reproducible data, a standardized experimental protocol is essential. The following steps describe the acquisition of an IR spectrum for a liquid sample like 5-methyl-3-oxohexanenitrile using a modern Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Accessory Setup (ATR):

    • Install a single-reflection ATR accessory (e.g., with a diamond or zinc selenide crystal).

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere, instrument optics, and ATR crystal) and is crucial for data integrity.

    • The instrument software will store this spectrum and automatically subtract it from the subsequent sample spectrum. This is a self-validating step that removes environmental artifacts.

  • Sample Application:

    • Place a small drop (typically 1-2 µL) of the neat liquid 5-methyl-3-oxohexanenitrile directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument's interferometer collects an interferogram, which is a time-domain representation of the infrared signal.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software performs a Fourier transform on the interferogram to convert it into the familiar frequency-domain spectrum (transmittance or absorbance vs. wavenumber).

    • The software automatically ratios the single beam sample spectrum against the single beam background spectrum to generate the final transmittance or absorbance spectrum.

    • Apply an ATR correction if necessary, as this algorithm corrects for the wavelength-dependent depth of penetration of the IR beam.

Visual Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Instrument_Prep Instrument Warm-up & Purge Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background_Scan Collect Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Liquid Sample Background_Scan->Apply_Sample Sample_Scan Collect Sample Spectrum Apply_Sample->Sample_Scan FFT Fourier Transform (FFT) Sample_Scan->FFT Ratio Ratio against Background FFT->Ratio Interpretation Peak Identification & Interpretation Ratio->Interpretation

Caption: Workflow for acquiring an FTIR spectrum of a liquid sample.

Conclusion: A Distinct Spectroscopic Signature

The infrared spectrum of 5-methyl-3-oxohexanenitrile is defined by two prominent and highly diagnostic absorption bands: a sharp nitrile C≡N stretch around 2250 cm⁻¹ and a strong ketone C=O stretch near 1715 cm⁻¹. These features, in conjunction with the characteristic C-H stretching and bending vibrations of its aliphatic backbone, provide an unambiguous spectroscopic fingerprint. By comparing this signature to those of molecules lacking one or both of these functional groups, researchers can confidently confirm the identity and purity of 5-methyl-3-oxohexanenitrile. The robust FTIR/ATR methodology outlined ensures that such analyses are both rapid and reliable, reinforcing IR spectroscopy's role as an indispensable tool in modern chemical and pharmaceutical science.

References

  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. [Link]

  • Interpreting Infrared Spectra - Specac Ltd. [Link]

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  • 10.7: Functional Groups and IR Tables - Chemistry LibreTexts. [Link]

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  • Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis | Request PDF - ResearchGate. [Link]

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Validation

A Comparative Guide to Analytical Methods for Purity Assessment of 5-Methyl-3-oxohexanenitrile

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 5-Methyl-3-oxohexanenitrile is a key chemical intermediate whose utility in the synthesis of complex molecules, particularly pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

5-Methyl-3-oxohexanenitrile is a key chemical intermediate whose utility in the synthesis of complex molecules, particularly pharmaceutical agents, is of significant interest. For instance, nitriles of this nature can serve as precursors for substituted pyridines, which are foundational structures in various drug products.[1] In the pathway from an intermediate to an Active Pharmaceutical Ingredient (API), the purity profile of each starting material is paramount. Seemingly minor impurities can carry through subsequent synthetic steps, potentially leading to the formation of undesired, and possibly toxic, isomeric by-products in the final API.[1] Consequently, the rigorous analytical control of 5-Methyl-3-oxohexanenitrile is not merely a quality control measure but a critical step in ensuring the safety and efficacy of the resulting therapeutic agent.

This guide provides an in-depth comparison of the primary analytical methodologies for assessing the purity of 5-Methyl-3-oxohexanenitrile. We will explore the causality behind experimental choices in Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented as a self-validating system, incorporating principles from authoritative guidelines to ensure the generation of trustworthy and reliable data for researchers, scientists, and drug development professionals.

The Analytical Challenge: Defining and Targeting Impurities

Before selecting a method, it is crucial to understand the potential impurity landscape. For 5-Methyl-3-oxohexanenitrile (CAS: 64373-43-9), impurities can originate from several sources:[2]

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric By-products: Synthesis of 5-oxohexane nitriles can sometimes yield undesired isomers, which may be difficult to separate from the final product.[1]

  • Degradation Products: Instability under certain pH, light, or temperature conditions can lead to decomposition.

  • Residual Solvents: Solvents used during synthesis and purification steps.

An effective analytical control strategy must be capable of both accurately quantifying the main component (assay) and detecting and quantifying known and unknown impurities at low levels.

Chromatographic Approaches: The Workhorses of Purity Analysis

Chromatography is a cornerstone of purity analysis, offering the high-resolution separation needed to distinguish the main analyte from closely related impurities.[3][4] The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability.

Gas Chromatography (GC): The Preferred Method for Volatile Analytes

Expertise & Rationale: 5-Methyl-3-oxohexanenitrile possesses a relatively low molecular weight (125.17 g/mol ) and a boiling point suitable for GC analysis.[2] This makes GC, particularly with a Flame Ionization Detector (FID), an ideal first choice for its robustness, high efficiency, and sensitivity to carbon-containing compounds. For definitive identification of unknown impurities, coupling GC with a Mass Spectrometer (MS) is the gold standard.[5]

Experimental Protocol: GC-FID for Purity Assay

This protocol is designed for the quantitative determination of 5-Methyl-3-oxohexanenitrile and its organic impurities.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 5-Methyl-3-oxohexanenitrile sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Acetone or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should have a boiling point significantly different from the analyte to ensure it elutes early in the chromatogram without interference.[6]

    • Prepare a reference standard solution of known concentration in the same manner.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).

    • Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is an excellent starting point. Separation on such columns is primarily driven by boiling point differences.[7]

    • Injector: Temperature: 250°C. Split ratio: 50:1 (can be optimized for sensitivity).

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/minute to 240°C.

      • Final Hold: Hold at 240°C for 5 minutes.

      • Causality: The initial hold allows for solvent focusing, while the ramp ensures efficient elution of the analyte and higher-boiling impurities.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

    • Detector (FID): Temperature: 280°C. Hydrogen flow: 30 mL/min. Air flow: 300 mL/min. Makeup gas (Helium or Nitrogen): 25 mL/min.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Purity is typically calculated using an area percent normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • For assay, the peak area of the analyte in the sample is compared against the peak area from the reference standard of known concentration.

Trustworthiness: A Self-Validating System

To ensure the reliability of results on a per-run basis, a System Suitability Test (SST) must be performed before any sample analysis, as mandated by pharmacopeial guidelines like USP <621>.[8][9]

  • SST Protocol:

    • Prepare an SST solution containing the 5-Methyl-3-oxohexanenitrile reference standard and a known, closely eluting impurity (if available).

    • Perform five replicate injections of the SST solution.

    • Acceptance Criteria:

      • Precision: The relative standard deviation (%RSD) of the peak area for the main peak should be ≤ 2.0%.

      • Tailing Factor (Symmetry): The tailing factor for the main peak should be between 0.8 and 1.8.[10]

      • Resolution: The resolution between the main peak and the known impurity should be ≥ 2.0.

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

Expertise & Rationale: While GC is often preferred, HPLC provides a powerful orthogonal technique, particularly for analyzing thermally labile or non-volatile impurities that would not be amenable to GC.[4] A reversed-phase HPLC (RP-HPLC) method separates compounds based on their polarity. The presence of a carbonyl group in 5-Methyl-3-oxohexanenitrile allows for detection by a UV detector. A similar compound, 5-Oxohexanenitrile, has been successfully analyzed using RP-HPLC, providing a strong basis for this approach.[11]

Experimental Protocol: RP-HPLC-UV for Impurity Profiling

  • Sample and Standard Preparation:

    • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a common starting point.

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

    • Reference Standard: Prepare a solution of the reference standard at the same concentration.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV detector.

    • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is recommended for its versatility and robustness.

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid.

      • B: Acetonitrile with 0.1% Formic Acid.

      • Causality: The acidic modifier helps to produce sharp, symmetrical peak shapes. A gradient elution is employed to resolve early-eluting polar impurities and later-eluting non-polar impurities in a reasonable runtime.

    • Gradient Program:

      Time (min) %A %B
      0.0 80 20
      20.0 20 80
      25.0 20 80
      25.1 80 20

      | 30.0 | 80 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Trustworthiness: Embedded System Suitability

Similar to GC, HPLC methods require a system suitability test to ensure performance.

  • SST Protocol & Acceptance Criteria:

    • Inject the SST solution (containing the main analyte and a known impurity) six times.

    • Acceptance Criteria:

      • Precision: %RSD of the main peak area ≤ 2.0%.

      • Tailing Factor: Between 0.8 and 1.5.

      • Resolution: Resolution between the main peak and the critical impurity pair ≥ 2.0.

Spectroscopic Approaches: Orthogonal Structural Confirmation

While chromatography separates components, spectroscopy provides structural information, offering a powerful, complementary view of purity.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Rationale: ¹H NMR is an exceptional tool for purity assessment because the signal intensity is directly proportional to the number of protons, allowing for quantification without a specific reference standard for each impurity. It can serve as a primary method for determining the absolute purity of a substance when a certified internal standard is used.

Protocol for ¹H qNMR Purity Assessment

  • Sample Preparation:

    • Accurately weigh ~10 mg of 5-Methyl-3-oxohexanenitrile and ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The standard must have peaks that do not overlap with the analyte or impurity signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). The choice of solvent is critical to avoid overlapping residual solvent peaks with analyte signals.[12][13]

  • NMR Data Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Experiment: Standard ¹H quantitative acquisition.

    • Key Parameters:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated is crucial for accurate quantification (e.g., D1 = 30s).

      • A sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved peak of the analyte and a peak from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (AreaAnalyte / AreaStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (WeightStd / WeightAnalyte) * PurityStd

    Where: N = Number of protons for the integrated signal, MW = Molecular Weight, PurityStd = Purity of the internal standard.

Comparative Analysis and Method Selection

The optimal analytical method depends on the specific goal of the analysis, such as routine quality control, stability testing, or initial characterization of a new batch.

Table 1: Comparison of Key Performance Attributes

ParameterGC-FIDRP-HPLC-UVQuantitative ¹H NMR
Primary Application Assay, purity (volatile impurities)Assay, purity (non-volatile/polar impurities)Absolute purity assay, structural confirmation
Selectivity High; based on boiling point/polarityHigh; based on polarityModerate; depends on spectral overlap
Sensitivity (LOD/LOQ) High (ppm levels)High (ppm levels)Lower (~0.1% w/w)
Precision Excellent (<1% RSD typical)Excellent (<1% RSD typical)Very Good (1-2% RSD typical)
Impurity Identification Requires MS couplingRequires MS couplingExcellent for known structures
Throughput HighModerate to HighLow
Reference Standard Required for assayRequired for assayInternal standard required; not analyte-specific

Workflow for Method Selection

The following diagram illustrates a logical process for selecting the appropriate analytical technique based on the specific requirements of the purity assessment.

MethodSelection start Define Analytical Goal goal_assay Routine Assay / Purity Check? start->goal_assay goal_unknown Identify Unknown Impurity? start->goal_unknown goal_absolute Determine Absolute Purity (No Specific Standard)? start->goal_absolute decision_volatile Is Analyte/Impurity Volatile? goal_assay->decision_volatile method_ms GC-MS or LC-MS goal_unknown->method_ms method_qnmr Quantitative NMR (qNMR) goal_absolute->method_qnmr method_gc_hplc GC-FID or HPLC-UV decision_volatile->method_gc_hplc Yes decision_volatile->method_gc_hplc No

Caption: Decision workflow for selecting an analytical method.

Method Validation: The Foundation of Trust

Regardless of the method chosen, it must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines such as ICH Q2(R1).[14][15] Validation provides documented evidence that the method is reliable.[16]

Table 2: Key Validation Parameters for an Impurity Quantification Method

Validation CharacteristicPurpose
Specificity To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, and matrix components.[17]
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
Accuracy The closeness of test results to the true value, often assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15][18]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The purity assessment of 5-Methyl-3-oxohexanenitrile demands a well-reasoned analytical strategy. Gas Chromatography stands out as the primary technique for routine quality control due to the analyte's volatility, offering high throughput and robust performance. HPLC serves as an essential orthogonal method, crucial for detecting non-volatile or thermally sensitive impurities. Finally, Quantitative NMR provides an invaluable, albeit lower-throughput, tool for absolute purity determination and structural confirmation without the need for specific impurity standards.

A comprehensive analytical control strategy should leverage both GC and HPLC for routine impurity profiling and release, while employing GC-MS for the identification of any new, unknown impurities that may arise. This multi-faceted approach, underpinned by rigorous method validation, ensures the highest level of quality and confidence in this critical pharmaceutical intermediate.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]

  • USP <621> Chromatography - DSDP Analytics . Available at: [Link]

  • Quality Guidelines - ICH . Available at: [Link]

  • <621> Chromatography - US Pharmacopeia (USP) . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]

  • Validation of Impurity Methods, Part II . Available at: [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis . Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance . Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . Available at: [Link]

  • 5-Methyl-3-oxohexanenitrile | C7H11NO | CID 3032223 - PubChem . Available at: [Link]

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  • Hexanenitrile, 5-oxo- | SIELC Technologies . Available at: [Link]

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  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction . Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Methyl-3-oxohexanenitrile for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of two primary synthetic routes for obtaining 5-Methyl-3-oxohexanenitrile, a valuable building block in organic synthesis. The routes are evaluated based on reaction mechanism,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two primary synthetic routes for obtaining 5-Methyl-3-oxohexanenitrile, a valuable building block in organic synthesis. The routes are evaluated based on reaction mechanism, procedural complexity, potential yield, and scalability, offering insights to aid researchers in selecting the optimal method for their specific needs.

Introduction

5-Methyl-3-oxohexanenitrile is a versatile intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds and other fine chemicals. Its β-ketonitrile functionality allows for a wide range of subsequent chemical transformations. The selection of a synthetic route can significantly impact the efficiency, cost, and environmental footprint of the overall process. This guide will compare two plausible and effective methods for its preparation: the Cyanoethylation of a ketone via Michael Addition and the Acylation of a nitrile via a Claisen-type condensation.

Route 1: Cyanoethylation of Methyl Isobutyl Ketone via Michael Addition

This approach involves the base-catalyzed addition of methyl isobutyl ketone (4-methyl-2-pentanone) to acrylonitrile. This reaction, a classic example of cyanoethylation, is a reliable method for forming the carbon-carbon bond required in the target molecule.[1][2]

Reaction Scheme
Mechanistic Insights and Rationale

The reaction proceeds via a Michael addition mechanism. A strong base is used to deprotonate the α-carbon of methyl isobutyl ketone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of the electron-deficient acrylonitrile. Subsequent protonation of the resulting anion yields the desired 5-Methyl-3-oxohexanenitrile. The choice of a strong base, such as an alkali metal hydroxide or alkoxide, is crucial for generating a sufficient concentration of the ketone enolate to drive the reaction forward.[2] The use of an excess of the ketone can help to maximize the conversion of the more expensive acrylonitrile and minimize side reactions.

Detailed Experimental Protocol
  • Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with methyl isobutyl ketone and a catalytic amount of a strong base (e.g., potassium tert-butoxide).

  • Addition of Acrylonitrile: Acrylonitrile is added dropwise to the stirred mixture at a controlled temperature, typically between 20-50°C, to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is neutralized with a suitable acid. The product is then extracted with an organic solvent, and the organic layer is washed and dried. The final product is purified by vacuum distillation.

Discussion of Advantages and Disadvantages
  • Advantages: This route utilizes readily available and relatively inexpensive starting materials. The reaction conditions are generally mild, and the procedure is straightforward, making it suitable for large-scale production.

  • Disadvantages: The use of acrylonitrile, a toxic and volatile reagent, requires stringent safety precautions. The reaction can sometimes lead to the formation of byproducts through polymerization of acrylonitrile or multiple additions to the ketone. Careful control of reaction conditions is necessary to achieve high selectivity.

Route 2: Acylation of Propionitrile via Claisen-Type Condensation

This alternative synthesis involves the acylation of a nitrile with an ester. Specifically, the anion of propionitrile reacts with an ester of isovaleric acid (e.g., ethyl isovalerate) in the presence of a strong base. This method is a variation of the Claisen condensation and is a powerful tool for the formation of β-ketonitriles.[3][4][5]

Reaction Scheme
Mechanistic Insights and Rationale

In this reaction, a strong base, such as sodium amide or potassium tert-butoxide, is used to deprotonate the α-carbon of propionitrile, generating a nitrile-stabilized carbanion.[3][4] This carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the isovalerate ester. The subsequent elimination of the ethoxide leaving group forms the β-ketonitrile. The driving force for this reaction is the formation of a highly stabilized enolate of the product, which is more acidic than the starting nitrile. Therefore, a stoichiometric amount of base is typically required.[3]

Detailed Experimental Protocol
  • Formation of the Nitrile Anion: A solution of propionitrile in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is treated with a strong base (e.g., sodium amide) at low temperature to form the corresponding anion.

  • Addition of the Ester: Ethyl isovalerate is added slowly to the solution of the nitrile anion, maintaining the low temperature.

  • Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC). The reaction is then quenched by the addition of an aqueous acid.

  • Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or vacuum distillation to yield pure 5-Methyl-3-oxohexanenitrile.

Discussion of Advantages and Disadvantages
  • Advantages: This route can offer high yields and good purity of the desired β-ketonitrile. It avoids the use of the highly toxic acrylonitrile.[3] The starting materials are also commercially available.

  • Disadvantages: This method requires strictly anhydrous conditions and the use of strong, moisture-sensitive bases like sodium amide, which can be hazardous to handle.[3] The need for a stoichiometric amount of base can increase the cost and waste generated. The purification process may be more involved compared to the cyanoethylation route.

Comparative Data Summary

The following table summarizes the key comparative aspects of the two synthetic routes. The values for yield and purity are based on typical results reported for analogous reactions in the literature.

FeatureRoute 1: CyanoethylationRoute 2: Acylation of Nitrile
Starting Materials Methyl isobutyl ketone, AcrylonitrilePropionitrile, Ethyl isovalerate
Key Reagents Strong base (catalytic)Strong base (stoichiometric)
Typical Yield 60-80%70-90%[3][5]
Potential Purity GoodVery Good to Excellent
Reaction Time 2-6 hours4-12 hours
Reaction Temperature 20-50°C-78°C to room temperature
Safety Concerns Acrylonitrile (toxic, volatile)Strong, moisture-sensitive bases
Scalability GoodModerate to Good

Overall Comparison and Recommendation

Both routes present viable pathways for the synthesis of 5-Methyl-3-oxohexanenitrile.

  • Route 1 (Cyanoethylation) is likely the more cost-effective and straightforward option for large-scale production, provided that appropriate safety measures are in place to handle acrylonitrile. The catalytic use of the base is also an advantage in terms of cost and waste reduction.

  • Route 2 (Acylation of Nitrile) may be preferred for laboratory-scale synthesis where higher purity is a primary concern and the handling of strong, anhydrous bases is routine. The avoidance of acrylonitrile is a significant safety benefit.

The ultimate choice of synthesis will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, safety protocols, and desired product purity.

Visualizations

Synthesis Pathways

Synthesis_Routes cluster_route1 Route 1: Cyanoethylation cluster_route2 Route 2: Acylation of Nitrile MIK Methyl Isobutyl Ketone Product1 5-Methyl-3-oxohexanenitrile MIK->Product1 ACN Acrylonitrile ACN->Product1 Base1 Strong Base (cat.) Base1->Product1 Michael Addition PN Propionitrile Product2 5-Methyl-3-oxohexanenitrile PN->Product2 PN->Product2 Acylation EIV Ethyl Isovalerate EIV->Product2 Base2 Strong Base (stoich.) Base2->PN Deprotonation

Caption: Comparative overview of the two main synthesis routes for 5-Methyl-3-oxohexanenitrile.

General Experimental Workflow

Experimental_Workflow start Start reagents Combine Starting Materials & Catalyst/Base start->reagents reaction Reaction under Controlled Conditions reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Quench and Work-up monitoring->workup Complete extraction Extraction workup->extraction purification Purification (Distillation/Chromatography) extraction->purification analysis Product Analysis (NMR, IR, etc.) purification->analysis end Final Product analysis->end

Sources

Validation

A Researcher's Guide to the Spectroscopic Characterization of 5-Methyl-3-oxohexanenitrile and its Analogs

For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. 5-Methyl-3-oxohexanenitrile, a β-ketonitrile, presents a unique spectrosc...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. 5-Methyl-3-oxohexanenitrile, a β-ketonitrile, presents a unique spectroscopic fingerprint that, when compared with its structural analogs, offers deep insights into the interplay of molecular structure and spectral output. This guide provides a comprehensive comparison of the spectroscopic data for 5-Methyl-3-oxohexanenitrile with two key alternatives: the linear isomer, 5-oxohexanenitrile, and the sterically hindered isomer, 4,4-dimethyl-3-oxopentanenitrile. By examining their respective ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we can delineate the characteristic spectral features that enable their precise identification and differentiation.

Molecular Structure Overview

The subtle architectural differences between these three β-ketonitriles are the foundation of their distinct spectroscopic properties. The introduction of a methyl group at the 5-position in 5-Methyl-3-oxohexanenitrile breaks the symmetry seen in 5-oxohexanenitrile and introduces chirality. In contrast, 4,4-dimethyl-3-oxopentanenitrile features a bulky tert-butyl group adjacent to the carbonyl, which significantly influences the electronic environment of the neighboring protons and carbons.

Caption: Molecular structures of the compared β-ketonitriles.

Comparative Spectroscopic Analysis

A detailed comparison of the key spectroscopic data is presented below. While experimental data for 5-Methyl-3-oxohexanenitrile is limited in publicly accessible databases, its expected spectral characteristics are predicted based on established principles and comparison with its analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The chemical shifts and coupling patterns are highly sensitive to the local electronic environment.

Compound Proton Assignment Predicted/Experimental Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
5-Methyl-3-oxohexanenitrile -CH(CH₃)₂~2.2Multiplet~7.0
-CH₂C=O~2.6Doublet~7.0
-C(=O)CH₂CN~3.5Singlet-
-CH(CH₃)₂~1.0Doublet~7.0
5-oxohexanenitrile [1][2]-CH₂C(=O)CH₃2.75Triplet7.2
-C(=O)CH₂CH₂CN2.53Triplet7.2
-CH₂CH₂CN2.05Quintet7.2
-C(=O)CH₃2.18Singlet-
4,4-dimethyl-3-oxopentanenitrile [3]-C(=O)CH₂CN3.45Singlet-
-C(CH₃)₃1.20Singlet-

Expert Insights: The most notable difference is the presence of the isopropyl group in 5-Methyl-3-oxohexanenitrile, which would give rise to a characteristic doublet for the methyl protons and a multiplet for the methine proton. In contrast, 5-oxohexanenitrile shows a clean triplet-triplet-quintet system for its linear alkyl chain. The bulky tert-butyl group in 4,4-dimethyl-3-oxopentanenitrile results in a simple singlet, as there are no adjacent protons to couple with. The methylene protons alpha to the nitrile group are consistently observed as a singlet around 3.5 ppm in the two isomers where this group is adjacent to the carbonyl.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of its substituents.

Compound Carbon Assignment Predicted/Experimental Chemical Shift (ppm)
5-Methyl-3-oxohexanenitrile -C≡N~117
-CH₂CN~25
-C=O~208
-CH₂C=O~50
-CH(CH₃)₂~25
-CH(CH₃)₂~22
5-oxohexanenitrile [1]-C≡N119.3
-CH₂CN16.8
-C=O206.8
-C(=O)CH₂42.8
-CH₂CH₂CN19.6
-C(=O)CH₃29.9
4,4-dimethyl-3-oxopentanenitrile [3]-C≡N115.8
-CH₂CN29.8
-C=O210.1
-C(CH₃)₃43.9
-C(CH₃)₃26.2

Expert Insights: The carbonyl carbon (-C=O) is consistently the most downfield signal, appearing above 200 ppm in all three compounds. The nitrile carbon (-C≡N) is also characteristic, resonating around 116-119 ppm. The key differentiators in the ¹³C NMR spectra are found in the alkyl regions. The branched structure of 5-Methyl-3-oxohexanenitrile would show distinct signals for the methine and methyl carbons of the isopropyl group. The tert-butyl group of 4,4-dimethyl-3-oxopentanenitrile gives rise to two signals: a quaternary carbon and the three equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Compound Functional Group Predicted/Experimental Wavenumber (cm⁻¹)
5-Methyl-3-oxohexanenitrile C≡N stretch~2250
C=O stretch~1715
C-H stretch (sp³)2850-3000
5-oxohexanenitrile [4][5][6]C≡N stretch2248
C=O stretch1718
C-H stretch (sp³)2860-2970
4,4-dimethyl-3-oxopentanenitrile [7][8]C≡N stretch2255
C=O stretch1720
C-H stretch (sp³)2870-2975

Expert Insights: All three molecules exhibit two highly characteristic and strong absorption bands: the nitrile (C≡N) stretch around 2250 cm⁻¹ and the carbonyl (C=O) stretch around 1715-1720 cm⁻¹. While these two peaks confirm the presence of the β-ketonitrile functionality, they are not sufficient for distinguishing between the isomers. The differentiation lies in the C-H stretching and bending regions (fingerprint region), where the specific arrangement of alkyl groups creates a unique pattern for each compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This fragmentation can be highly diagnostic of the underlying structure.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Interpretation of Fragmentation
5-Methyl-3-oxohexanenitrile 12583, 69, 57, 43α-cleavage at the carbonyl group, McLafferty rearrangement.
5-oxohexanenitrile [9]11196, 83, 70, 55, 43Loss of CH₃, α-cleavage, McLafferty rearrangement.
4,4-dimethyl-3-oxopentanenitrile [10]12569, 57, 41α-cleavage leading to the stable tert-butyl cation (m/z 57).

Expert Insights: The molecular ion peak at m/z 125 would be expected for both 5-Methyl-3-oxohexanenitrile and 4,4-dimethyl-3-oxopentanenitrile. The key to their differentiation lies in the fragmentation pattern. 4,4-dimethyl-3-oxopentanenitrile is expected to show a very prominent peak at m/z 57, corresponding to the highly stable tert-butyl cation formed by α-cleavage. While 5-Methyl-3-oxohexanenitrile can also undergo α-cleavage, the resulting fragments will be different. A McLafferty rearrangement is also possible for both 5-Methyl-3-oxohexanenitrile and 5-oxohexanenitrile, which would lead to characteristic neutral losses and fragment ions.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)

prep Sample Preparation dissolve Dissolve 5-10 mg in 0.6 mL of deuterated solvent (e.g., CDCl₃) prep->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Data Acquisition shim->acquire h1 Acquire ¹H spectrum (e.g., 16 scans) acquire->h1 c13 Acquire ¹³C spectrum (e.g., 1024 scans) acquire->c13 process Data Processing h1->process c13->process ft Fourier transform the raw data process->ft phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., TMS at 0 ppm) baseline->reference

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C, a proton-decoupled experiment is standard.

  • Processing: Process the raw data by applying Fourier transformation, phase correction, baseline correction, and referencing the spectrum to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy

background Collect Background Spectrum clean Ensure ATR crystal is clean background->clean scan_bg Scan the background (empty) clean->scan_bg sample Collect Sample Spectrum scan_bg->sample apply Apply a small drop of the liquid sample to the ATR crystal sample->apply scan_sample Scan the sample spectrum apply->scan_sample process Data Processing scan_sample->process subtract The instrument automatically subtracts the background process->subtract peaks Identify and label significant peaks subtract->peaks

Caption: Workflow for ATR-IR data acquisition.

  • Background Collection: With a clean and empty Attenuated Total Reflectance (ATR) crystal, collect a background spectrum. This will account for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

sample_intro Sample Introduction dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol, acetonitrile) sample_intro->dissolve inject Inject into the mass spectrometer (e.g., via GC or direct infusion) dissolve->inject ionization Ionization inject->ionization ei Electron Impact (EI) at 70 eV ionization->ei analysis Mass Analysis ei->analysis separate Separate ions based on their mass-to-charge ratio (m/z) analysis->separate detection Detection separate->detection detect Detect the ions and generate the mass spectrum detection->detect analysis_spec Spectrum Analysis detect->analysis_spec mol_ion Identify the molecular ion peak analysis_spec->mol_ion frag Analyze the fragmentation pattern mol_ion->frag

Caption: Workflow for GC-MS data acquisition.

  • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like the ones discussed, Gas Chromatography (GC) is an excellent method for separation and introduction.

  • Ionization: Ionize the sample molecules. Electron Impact (EI) at a standard energy of 70 eV is a common and robust method that induces reproducible fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Analyze the spectrum to identify the molecular ion and interpret the major fragment ions to deduce the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of 5-Methyl-3-oxohexanenitrile and its isomers, 5-oxohexanenitrile and 4,4-dimethyl-3-oxopentanenitrile, demonstrates the power of modern analytical techniques in distinguishing between closely related structures. The key identifiers for 5-Methyl-3-oxohexanenitrile are the unique NMR signals corresponding to its isopropyl group and a mass spectrometry fragmentation pattern that will differ significantly from its sterically hindered and linear-chain analogs. This guide provides the foundational data and methodologies for researchers to confidently characterize these and other β-ketonitriles in their own work.

References

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Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-Methyl-3-oxohexanenitrile by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of safety, efficacy, and intellectual property. Any ambiguity...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of molecular structure is a cornerstone of safety, efficacy, and intellectual property. Any ambiguity can lead to catastrophic failures in later-stage development, making robust analytical validation not just a regulatory requirement, but a fundamental scientific necessity. This guide focuses on the definitive structural validation of 5-Methyl-3-oxohexanenitrile (C₇H₁₁NO), a beta-ketonitrile, using the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy.

This document moves beyond a simple recitation of spectral data. As field-proven insights are paramount, we will delve into the causality behind experimental choices, establish a self-validating analytical framework, and compare the target molecule's spectral signature against a potential isomer to demonstrate the specificity and resolving power of the NMR technique. The target audience—researchers, scientists, and drug development professionals—will find this guide a practical and in-depth resource for applying NMR to ensure the absolute structural integrity of their synthesized compounds.

Predictive Analysis: Deconstructing the 5-Methyl-3-oxohexanenitrile Structure

Before stepping into the laboratory, a thorough in silico analysis of the target structure is critical. This predictive phase allows us to form a hypothesis of the expected spectral outcome, which is the foundation of scientific validation. The structure of 5-Methyl-3-oxohexanenitrile, with its distinct functional groups—a nitrile, a ketone, and an isopropyl moiety—provides a unique set of magnetic environments for its protons and carbons[1][2].

Molecular Structure and Atom Numbering

To facilitate a clear discussion, we will use the following IUPAC-standard numbering for the carbon backbone and lettering for the protons.

Caption: Structure of 5-Methyl-3-oxohexanenitrile with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals. The chemical shift of a proton is profoundly influenced by the electron density of its immediate environment; electronegative groups like carbonyls and nitriles "deshield" nearby protons, shifting their signals downfield (to a higher ppm value)[3].

  • Protons H-a (on C1 and C6): These six equivalent methyl protons are adjacent to a single proton (H-b). According to the n+1 rule, their signal should be a doublet . Being distant from the electron-withdrawing groups, they are expected in the upfield alkyl region.

  • Proton H-b (on C5): This single proton is coupled to six equivalent H-a protons and two H-c protons. This would theoretically result in a complex multiplet (a septet of triplets). This signal will be shifted downfield by the adjacent C4.

  • Protons H-c (on C4): These two protons are adjacent to the carbonyl group at C3 and the methine proton H-b. The strong deshielding effect of the carbonyl will shift this signal significantly downfield. It will appear as a doublet , being coupled only to H-b.

  • Protons H-d (on C2): These two protons are situated between two powerful electron-withdrawing groups: the carbonyl (C3) and the nitrile (C≡N). This alpha-position to both groups will cause a significant downfield shift[4]. With no adjacent protons, this signal is expected to be a sharp singlet .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the molecule's asymmetry, all seven carbons are chemically distinct and should produce seven signals. The chemical shifts are highly diagnostic of the carbon's hybridization and proximity to electronegative atoms[5][6].

  • C1 and C6: Standard sp³ hybridized methyl carbons.

  • C5: An sp³ hybridized methine carbon.

  • C4: An sp³ hybridized methylene carbon, shifted downfield by the adjacent carbonyl.

  • C2: An sp³ hybridized methylene carbon, shifted significantly downfield by both the adjacent carbonyl and nitrile groups.

  • C3: A ketone carbonyl carbon, expected in the far downfield region (190-220 ppm)[5].

  • C≡N: The nitrile carbon, which has a characteristic chemical shift distinct from carbonyls, typically in the 110-125 ppm range[4][6].

Summary of Predicted Spectral Data

The following table summarizes our hypotheses. These predicted values are based on established chemical shift correlation charts and serve as the benchmark for our experimental validation[7][8].

Assignment Predicted ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration Predicted ¹³C Chemical Shift (δ, ppm)
C1, C6 (H-a)~ 1.1Doublet (d)6H~ 22
C5 (H-b)~ 2.8Multiplet (m)1H~ 41
C4 (H-c)~ 2.5Doublet (d)2H~ 52
C2 (H-d)~ 3.5Singlet (s)2H~ 30
C3---~ 205
C≡N---~ 117

The Power of Comparison: Ruling Out Isomeric Impurities

A key aspect of structural validation is not only confirming what the molecule is, but also what it is not. Synthesis can sometimes yield structural isomers. Let's consider a plausible alternative, 5-Oxohexanenitrile , where a methyl group is directly attached to the carbonyl carbon instead of the isopropyl group[9].

Structure 5-Methyl-3-oxohexanenitrile (Target) 5-Oxohexanenitrile (Isomer)
Key Differentiating Features ¹H NMR: Isopropyl group signals (doublet, 6H; multiplet, 1H). Methylene alpha to C=O is a doublet.¹H NMR: Acetyl group signal (singlet, ~2.2 ppm, 3H). No isopropyl signals. Methylene groups will show triplet-triplet coupling.
¹³C NMR: 7 distinct signals.¹³C NMR: 6 distinct signals.

The predicted spectra are drastically different. The presence of a singlet integrating to 2H (H-d) and the characteristic isopropyl pattern in the experimental data would provide unequivocal evidence for the 5-Methyl-3-oxohexanenitrile structure, while simultaneously ruling out the 5-Oxohexanenitrile isomer.

A Self-Validating Experimental Protocol

The trustworthiness of any analysis hinges on a meticulously designed and executed experiment. The following protocol is designed to yield high-resolution, unambiguous data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing & Validation Sample 1. Weigh ~15 mg of 5-Methyl-3-oxohexanenitrile Solvent 2. Dissolve in ~0.7 mL of CDCl₃ with 0.03% TMS Sample->Solvent Tube 3. Transfer to 5 mm NMR Tube Solvent->Tube Insert 4. Insert sample, lock, and shim Tube->Insert H1 5. Acquire ¹H Spectrum (16 scans, D1=2s) Insert->H1 C13 6. Acquire ¹³C{¹H} Spectrum (1024 scans, D1=2s) H1->C13 Process 7. Fourier Transform, Phase, and Baseline Correction C13->Process Calibrate 8. Calibrate ¹H to TMS (0 ppm) and ¹³C to CDCl₃ (77.16 ppm) Process->Calibrate Analyze 9. Integrate ¹H signals, Peak Pick ¹H and ¹³C Calibrate->Analyze Compare 10. Compare Experimental Data with Predicted Values Analyze->Compare Validate 11. Final Structure Validation Compare->Validate

Caption: Experimental workflow from sample preparation to structural validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent ability to dissolve a wide range of organic compounds and its single, well-defined deuterium signal for instrument locking. Tetramethylsilane (TMS) is included as the internal standard because it is chemically inert and its protons resonate at 0 ppm, providing a universal reference point.

    • Protocol: Accurately weigh 10-20 mg of the synthesized 5-Methyl-3-oxohexanenitrile into a clean vial. Add approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS. Ensure complete dissolution before transferring the solution to a high-precision 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Rationale: A high-field spectrometer (e.g., 500 MHz) is preferred for better signal dispersion and resolution, which is crucial for resolving complex multiplets[10]. The parameters are chosen to ensure a good signal-to-noise ratio and accurate signal integration. A relaxation delay (D1) of 2 seconds is sufficient for most small molecules to fully relax between pulses, ensuring quantitative accuracy. More scans are required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.

    • ¹H NMR Parameters:

      • Number of Scans (NS): 16

      • Relaxation Delay (D1): 2.0 s

      • Spectral Width: -2 to 12 ppm

    • ¹³C NMR Parameters:

      • Number of Scans (NS): 1024

      • Relaxation Delay (D1): 2.0 s

      • Technique: Proton-decoupled (to produce singlets for all carbons)

      • Spectral Width: -10 to 220 ppm

  • Data Processing and Analysis:

    • Rationale: Proper data processing is essential for extracting accurate information. Referencing the spectrum correctly is critical for comparing experimental data to literature and predicted values.

    • Protocol: After acquisition, apply Fourier transformation to the Free Induction Decay (FID). Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm. Integrate all signals in the ¹H spectrum and pick the peak frequencies for all signals in both spectra.

Conclusion: Synthesizing Data for Unambiguous Validation

The definitive structural validation of 5-Methyl-3-oxohexanenitrile is achieved through a logical, multi-faceted approach grounded in the principles of NMR spectroscopy. The process begins with a robust prediction of the ¹H and ¹³C NMR spectra, which serves as a verifiable hypothesis. This prediction is then tested against rigorously acquired experimental data.

By comparing the observed chemical shifts, signal integrations, and spin-spin coupling patterns with our predictions, we can confirm the connectivity of the molecule. The presence of a singlet at ~3.5 ppm, a doublet at ~2.5 ppm, and the characteristic doublet/multiplet pattern of an isopropyl group provides overwhelming evidence for the target structure. Furthermore, this unique spectral fingerprint allows for the confident exclusion of plausible isomers, such as 5-Oxohexanenitrile. This self-validating system, combining prediction with high-quality experimental data, provides the authoritative confirmation required for advancing compounds in research and development pipelines.

References

  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR (500 MHz) spectrum of a dimer derived from β-citronellol. Retrieved from [Link]

  • Purzycki, M. T. (2012). Metalated Nitriles: NMR and Cyclization Analysis. Duquesne Scholarship Collection. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy: Carbonyl Groups. Organic Chemistry Data. Retrieved from [Link]

  • Organic Chemistry Tutor. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. YouTube. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0000852). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). Retrieved from [Link]

  • Compound Interest. (2014). Functional Groups in Organic Chemistry. Retrieved from [Link]

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  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

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Validation

A Comparative Benchmarking of 5-Methyl-3-oxohexanenitrile and Its Analogs for Preclinical Research

Abstract This guide presents a comprehensive comparative analysis of 5-Methyl-3-oxohexanenitrile and a curated selection of its structural analogs. In the landscape of drug discovery and development, the exploration of n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive comparative analysis of 5-Methyl-3-oxohexanenitrile and a curated selection of its structural analogs. In the landscape of drug discovery and development, the exploration of novel scaffolds is paramount. β-ketonitriles, such as 5-Methyl-3-oxohexanenitrile, represent a class of compounds with significant synthetic versatility and potential biological activity. This document provides an in-depth examination of their physicochemical properties, synthetic routes, and prospective biological applications, supported by established experimental protocols to empower researchers in their preclinical investigations.

Introduction: The Significance of the β-Ketonitrile Moiety

The β-ketonitrile functional group is a cornerstone in modern organic synthesis, serving as a versatile precursor for a myriad of heterocyclic and carbocyclic frameworks. The juxtaposition of a ketone and a nitrile group creates a unique electronic environment, rendering the α-carbon acidic and the nitrile carbon electrophilic. This dual reactivity allows for a wide range of chemical transformations, making β-ketonitriles valuable starting materials for the synthesis of compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial agents.

5-Methyl-3-oxohexanenitrile (CAS 64373-43-9) is a representative member of this class, characterized by an isobutyl group adjacent to the carbonyl function.[1] Understanding its properties in relation to its structural analogs is crucial for medicinal chemists and drug development professionals seeking to modulate bioactivity and physicochemical characteristics through targeted structural modifications.

Structural Analogs of 5-Methyl-3-oxohexanenitrile

For this comparative study, we have selected a range of analogs that explore the impact of steric and electronic modifications to the core 5-Methyl-3-oxohexanenitrile scaffold.

G cluster_0 5-Methyl-3-oxohexanenitrile and Its Analogs 5M3O 5-Methyl-3-oxohexanenitrile (C7H11NO) 5O 5-Oxohexanenitrile (C6H9NO) 5M3O->5O Remove Methyl 4M5O 4-Methyl-5-oxohexanenitrile (C7H11NO) 5M3O->4M5O Isomeric Shift 5M3O5P 5-Methyl-3-oxo-5-phenyl-hexanenitrile (C13H15NO) 5M3O->5M3O5P Add Phenyl 244T 2,4,4-Trimethyl-3-oxopentanenitrile (C8H13NO) 5M3O->244T Increase Steric Hindrance 3A3O 3-(1-Adamantyl)-3-oxopropanenitrile (C13H15NO) 5M3O->3A3O Bulky Cage Substituent 3C3O 3-Cyclohexyl-3-oxopropanenitrile (C9H13NO) 5M3O->3C3O Cyclic Substituent

Comparative Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and, where available, experimental properties of 5-Methyl-3-oxohexanenitrile and its analogs.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
5-Methyl-3-oxohexanenitrile 5-methyl-3-oxohexanenitrile64373-43-9C₇H₁₁NO125.17--
Analog 1 5-Oxohexanenitrile10412-98-3C₆H₉NO111.14--
Analog 2 4-Methyl-5-oxohexanenitrile10413-01-1C₇H₁₁NO125.17115 @ 15 Torr[2]0.948 @ 25°C[2]
Analog 3 5-Methyl-3-oxo-5-phenyl-hexanenitrile106213-66-5C₁₃H₁₅NO201.27--
Analog 4 2,4,4-Trimethyl-3-oxopentanenitrile29509-04-4C₈H₁₃NO139.20--
Analog 5 3-(1-Adamantyl)-3-oxopropanenitrile23938-42-3C₁₃H₁₅NO201.27--
Analog 6 3-Cyclohexyl-3-oxopropanenitrile62455-70-3C₉H₁₃NO151.21--

Note: A lack of publicly available experimental data for some compounds necessitates reliance on computed values for a complete comparative framework.

Synthesis and Reactivity

The synthesis of β-ketonitriles can be achieved through various methods, with the acylation of nitriles being a common and effective approach. A general synthetic pathway involves the reaction of a nitrile with a carboxylic acid ester in the presence of a strong base.[3]

The reactivity of the nitrile group in β-ketonitriles is a key feature for further synthetic elaborations. It can undergo nucleophilic additions, reductions to amines, and hydrolysis to carboxylic acids, providing access to a diverse range of chemical entities.[4]

Comparative Biological Activity: A Framework for Evaluation

While specific biological data for 5-Methyl-3-oxohexanenitrile and its direct analogs are sparse in the public domain, the broader class of aliphatic and functionalized nitriles has been investigated for various biological activities. Some nitriles have demonstrated antimicrobial and cytotoxic effects.[5] A comparative study of the selected compounds would be invaluable to elucidate structure-activity relationships (SAR).

To facilitate such a study, we provide standardized protocols for two fundamental assays in preclinical drug discovery: the MTT assay for cytotoxicity and the Minimum Inhibitory Concentration (MIC) assay for antimicrobial activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Methyl-3-oxohexanenitrile and its analogs) in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for each compound.

G cluster_0 MTT Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with Test Compounds Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Principle: A serial dilution of the antimicrobial agent is incubated with a standardized inoculum of the test microorganism. The lowest concentration that prevents visible growth is the MIC.

Step-by-Step Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a stock solution of each test compound and create a two-fold serial dilution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_0 MIC Assay Workflow Dilute Serial Dilution of Compounds Inoculate Inoculate with Bacteria Dilute->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Determine Determine MIC Incubate->Determine

Spectroscopic Data for Characterization

Thorough characterization of synthesized compounds is essential for ensuring purity and confirming structure. Below are representative spectroscopic data for 5-Oxohexanenitrile, which can serve as a reference for the characterization of 5-Methyl-3-oxohexanenitrile and its analogs.

5-Oxohexanenitrile (Analog 1):

  • IR Spectrum: The infrared spectrum of 5-oxohexanenitrile would be expected to show a strong absorption band around 2250 cm⁻¹ corresponding to the C≡N stretching vibration and another strong band around 1715 cm⁻¹ for the C=O stretching of the ketone.[12][13][14]

  • Mass Spectrum (Electron Ionization): The mass spectrum of 5-oxohexanenitrile shows characteristic fragmentation patterns that can be used for its identification.[15][16]

  • ¹H NMR and ¹³C NMR: The proton and carbon NMR spectra provide detailed information about the chemical environment of each atom in the molecule, confirming its structure.[17][18]

Conclusion and Future Directions

This guide provides a foundational comparative study of 5-Methyl-3-oxohexanenitrile and its structural analogs. While a comprehensive set of experimental data for a direct comparison is not yet available in the literature, this document equips researchers with the necessary structural, physicochemical, and methodological information to conduct such investigations. The provided protocols for cytotoxicity and antimicrobial screening offer a clear path forward for elucidating the structure-activity relationships within this promising class of compounds. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 5-Methyl-3-oxohexanenitrile analogs to unlock their full therapeutic potential.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • 4-Methyl-5-oxohexanenitrile. CAS Common Chemistry. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model. (2016). Scientific Reports. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Chemical Properties of 5-Oxohexanenitrile (CAS 10412-98-3). Cheméo. [Link]

  • 5-Oxohexanenitrile. NIST WebBook. [Link]

  • 5-Oxohexanenitrile. NIST WebBook. [Link]

  • 3-Cyclohexyl-3-oxopropanenitrile. ChemBK. [Link]

  • 5-Oxohexanenitrile. NIST WebBook. [Link]

  • Hexanenitrile, 5-oxo-. PubChem. [Link]

  • 5-Methyl-3-oxohexanenitrile. PubChem. [Link]

  • 5-Oxohexanenitrile. NIST WebBook. [Link]

  • 5-Oxohexanenitrile. NIST WebBook. [Link]

  • 5-oxohexanenitrile - 10412-98-3, C6H9NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 5-Oxohexanenitrile. SpectraBase. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • 4-Methyl-5-oxohexanenitrile. PubChem. [Link]

  • Hexanenitrile, 2,4-dimethyl-5-oxo-(9CI). PubChem. [Link]

  • 3-Hydroxy-5-oxohexanenitrile. PubChem. [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • 3-Cyclohexyl-3-oxopropanenitrile. PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]

  • 3-cyclohexyl-3-oxopropanenitrile (C9H13NO). PubChemLite. [Link]

  • Hexanenitrile, 5-methyl-. NIST WebBook. [Link]

  • 3-cyclohexyl-3-oxopropanenitrile - CAS:62455-70-3. Sunway Pharm Ltd. [Link]

  • 3-Cyclohexylpropanal and 3-Cyclohexylbutanal as Raw Materials for Fragrant Compounds. [Link]

  • Preparation of beta-ketonitrile compounds, useful to prepare plant protection agents, comprises reacting a nitrile with a carboxylic acid ester in the presence of an alkali- or alkaline-earth alcoholate.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Methyl-3-oxohexanenitrile

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Methyl-3-oxohexanenitrile, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Understanding the Hazard Profile of 5-Methyl-3-oxohexanenitrile

Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is essential. 5-Methyl-3-oxohexanenitrile (CAS No. 64373-43-9) is a nitrile and ketone-containing organic compound with the molecular formula C7H11NO.[1][2] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), necessitates careful handling.

Table 1: GHS Hazard Classification for 5-Methyl-3-oxohexanenitrile [2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation

The presence of both a nitrile (-C≡N) group and a ketone (C=O) functional group informs the required disposal pathway. Nitrile compounds can be toxic, and their improper disposal can pose significant environmental risks.[4] Ketones are often flammable and require specific handling to mitigate fire hazards.

The Core Principle: Segregation and Labeling

The foundational step in the proper disposal of any hazardous chemical is meticulous segregation and clear labeling at the point of generation. This practice prevents dangerous reactions between incompatible waste streams and ensures that the waste is handled correctly by disposal personnel.

  • Designate a Specific Waste Container: Dedicate a clearly labeled, chemically resistant container (e.g., high-density polyethylene or glass) for 5-Methyl-3-oxohexanenitrile waste. The container must have a secure, tight-fitting lid to prevent the release of vapors.

  • Labeling: The label must be unambiguous and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methyl-3-oxohexanenitrile"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

  • Incompatible Materials: Do not mix 5-Methyl-3-oxohexanenitrile waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent uncontrolled exothermic reactions or the release of toxic gases.

Disposal Workflow: A Step-by-Step Guide

The disposal of 5-Methyl-3-oxohexanenitrile is governed by its classification as a hazardous waste. The following workflow outlines the necessary steps from the laboratory bench to final disposal, in accordance with regulations set forth by the U.S. Environmental Protection Agency (EPA) and similar international bodies.

Before handling the waste, ensure that appropriate PPE is worn. This includes:

  • Nitrile gloves (inspect for tears or punctures before use)

  • Safety goggles and a face shield

  • A laboratory coat

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Collect all waste containing 5-Methyl-3-oxohexanenitrile, including residual amounts in reaction vessels, contaminated consumables (e.g., pipette tips, weighing boats), and solvent rinses, in the designated hazardous waste container.

  • For liquid waste, use a funnel to avoid spills.

  • For solid waste contaminated with the chemical, double-bag it in clearly labeled, sealed plastic bags before placing it in the solid hazardous waste container.

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from heat sources and direct sunlight.

  • Adhere to the volume and time limits for satellite accumulation as specified by institutional and national regulations.

  • Once the waste container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Provide accurate information about the waste composition on the pickup request form.

G start Generation of 5-Methyl-3-oxohexanenitrile Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate liquid_solid Liquid or Solid Waste? segregate->liquid_solid liquid Collect Liquid Waste (e.g., rinsates, reaction residues) liquid_solid->liquid Liquid solid Collect Contaminated Solid Waste (e.g., gloves, pipette tips) liquid_solid->solid Solid storage Store in Secure Satellite Accumulation Area liquid->storage solid->storage request Submit Hazardous Waste Pickup Request to EHS storage->request disposal Licensed Hazardous Waste Disposal Facility request->disposal

Caption: Decision workflow for the proper disposal of 5-Methyl-3-oxohexanenitrile.

Spill Management: Immediate Actions

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate the Area: Restrict access to the spill area.

  • Consult the Safety Data Sheet (SDS): Refer to the SDS for specific spill cleanup procedures.

  • Small Spills: For small spills, use an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the liquid.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Waste Minimization and Best Practices

A comprehensive disposal plan also includes strategies for waste minimization.

  • Microscale Experiments: Whenever possible, utilize microscale experimental techniques to reduce the volume of chemical waste generated.

  • Inventory Management: Maintain an accurate chemical inventory to avoid over-purchasing and the eventual need to dispose of expired or unused chemicals.

  • Solvent Recycling: For larger-scale operations, consider the feasibility of solvent recovery and recycling systems to reduce the volume of solvent waste.[5]

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of 5-Methyl-3-oxohexanenitrile, upholding the highest standards of laboratory safety and environmental protection.

References

  • Biosynth. (n.d.). 5-Methyl-3-oxohexanenitrile.
  • Echemi. (n.d.). 4-ACETYL-5-OXO-HEXANENITRILE SDS, 21603-67-8 Safety Data Sheets.
  • PubChem. (n.d.). 5-Methyl-3-oxohexanenitrile.
  • ChemicalBook. (2023, May 4). 5-methyl-3-oxohexanenitrile.
  • Arctom Scientific. (n.d.). CAS NO. 64373-43-9 | 5-Methyl-3-oxohexanenitrile.
  • PubChem. (n.d.). Hexanenitrile, 5-oxo-.
  • 1st Scientific LLC. (n.d.). 5-Methyl-3-oxohexanenitrile.
  • Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Martek. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods.
  • ResearchGate. (2022, November 11). (PDF) Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
  • Maratek. (2025, May 26). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste?.
  • Hazardous Waste Experts. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Google Patents. (n.d.). US20220106464A1 - Method for recycling nitrile rubber.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • CymitQuimica. (n.d.). 5-Oxohexanenitrile.

Sources

Handling

A Strategic Guide to Personal Protective Equipment for Handling 5-Methyl-3-oxohexanenitrile

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both innovation and safety. 5-Methyl-3-oxohexanenitrile, a compound with significan...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is a cornerstone of both innovation and safety. 5-Methyl-3-oxohexanenitrile, a compound with significant potential in organic synthesis, demands a rigorous and well-understood safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the specific chemical hazards of this compound. Our objective is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is backed by sound scientific reasoning.

Understanding the Hazard Profile of 5-Methyl-3-oxohexanenitrile

Before detailing PPE requirements, it is crucial to understand the inherent risks associated with 5-Methyl-3-oxohexanenitrile. According to its GHS classification, this compound presents multiple hazards.[1][2]

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H312Harmful in contact with skinAcute toxicity, dermal (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H319Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
H332Harmful if inhaledAcute toxicity, inhalation (Category 4)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation

Table 1: GHS Hazard Classification for 5-Methyl-3-oxohexanenitrile

The presence of both a nitrile group and a ketone functional group contributes to its reactivity and toxicological profile. Nitriles can be toxic, and their handling requires measures to prevent exposure through all routes: inhalation, ingestion, and dermal contact.

Core PPE Requirements: A Multi-layered Defense

A proactive approach to safety involves establishing multiple barriers of protection. The following PPE recommendations are designed to mitigate the specific risks posed by 5-Methyl-3-oxohexanenitrile.

Dermal Protection: The First Line of Defense

Given that 5-Methyl-3-oxohexanenitrile is harmful in contact with skin and causes skin irritation, robust hand protection is non-negotiable.[1]

  • Glove Selection: Nitrile gloves are the recommended choice for handling this compound.[3][4][5][6] Nitrile offers excellent resistance to a wide range of chemicals, including many solvents in which 5-Methyl-3-oxohexanenitrile may be dissolved.[3][7] Unlike latex, nitrile gloves are less likely to degrade upon chemical exposure and are a suitable option for individuals with latex allergies.[3][5]

    • Operational Protocol: Always double-glove when handling neat (undiluted) 5-Methyl-3-oxohexanenitrile or concentrated solutions. This practice provides an additional layer of protection in case of a tear or puncture in the outer glove. Regularly inspect gloves for any signs of degradation or damage before and during use.

  • Lab Coat: A flame-retardant lab coat should be worn at all times in the laboratory. This not only protects against chemical splashes but also provides a removable barrier in the event of a significant spill.

Eye and Face Protection: Shielding Against Irritation

The risk of serious eye irritation necessitates stringent eye and face protection.[1]

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection against splashes and vapors.

  • Face Shield: When there is a heightened risk of splashes, such as during transfers of large volumes or when reacting the compound under pressure, a face shield should be worn in addition to safety goggles.

Respiratory Protection: Preventing Inhalation Hazards

As 5-Methyl-3-oxohexanenitrile is harmful if inhaled and may cause respiratory irritation, all handling should be performed in a well-ventilated area.[1]

  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.

  • Respirator: In situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. All personnel requiring the use of a respirator must be properly fit-tested and trained in its use.

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with 5-Methyl-3-oxohexanenitrile, emphasizing the integration of PPE at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_quench Quench Reaction (if necessary) handling_reaction->cleanup_quench Proceed to Cleanup cleanup_waste Segregate and Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff

Caption: Experimental workflow for handling 5-Methyl-3-oxohexanenitrile.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is a critical component of the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to public health.

  • Waste Segregation: All waste contaminated with 5-Methyl-3-oxohexanenitrile, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8] Do not mix this waste with other waste streams.[8]

  • Liquid Waste: Unused or waste solutions of 5-Methyl-3-oxohexanenitrile should be collected in a separate, labeled container for liquid hazardous waste.

  • Empty Containers: Empty containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8] The rinsate should be collected as hazardous waste. After proper rinsing, the container can typically be disposed of as regular laboratory waste, but always consult your institution's specific guidelines.[8]

  • Spill Management: In the event of a spill, evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. If you are trained to do so, contain the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.[8] Collect the absorbed material in a sealed container for hazardous waste disposal.

The following decision tree outlines the disposal process:

start Waste Generated is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? is_liquid->is_solid No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_container Empty Container? is_solid->is_container No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes rinse Triple-Rinse with Appropriate Solvent is_container->rinse Yes rinsate_disposal Collect Rinsate as Liquid Hazardous Waste rinse->rinsate_disposal container_disposal Dispose of Container per Institutional Guidelines rinsate_disposal->container_disposal

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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